Dynasore
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDQCRDGGCQRZ-VXLYETTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420841 | |
| Record name | Dynasore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304448-55-3 | |
| Record name | Dynasore | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dynasore | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dynasore
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynasore is a cell-permeable small molecule that has been widely adopted in cell biology research as a potent inhibitor of dynamin.[1] Initially identified through a screen of approximately 16,000 compounds, it was found to inhibit the GTPase activity of dynamin-2.[1] Its rapid (acting within seconds) and reversible (washout in minutes) nature makes it a valuable tool for acutely perturbing cellular processes.[1][2] Dynamins are large GTPases essential for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1][2][3] This guide provides a detailed examination of this compound's mechanism of action, its on-target and off-target effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of Dynamin GTPase Activity
This compound functions as a non-competitive, reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin, Drp1.[1][4][5] It does not interfere with GTP binding, dynamin self-assembly, or lipid binding.[6] Instead, it inhibits the catalytic step of GTP hydrolysis. This inhibition is crucial because dynamin requires GTP hydrolysis to constrict and sever the neck of nascent vesicles from a parent membrane.
By inhibiting the GTPase activity, this compound effectively stalls the membrane fission process. In the context of clathrin-mediated endocytosis, this results in the accumulation of clathrin-coated pits at two distinct stages: half-formed, U-shaped pits and fully-formed, O-shaped pits that are captured during the pinching-off process.[1][4] This arrest prevents the formation and release of endocytic vesicles into the cytoplasm.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 6. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore's Inhibition of Dynamin GTPase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynamin, a large GTPase, is a critical mediator of membrane fission in various cellular processes, most notably in endocytosis. Its controlled activity is paramount for cellular homeostasis, and its dysfunction is implicated in numerous diseases. Dynasore, a cell-permeable small molecule, has been widely adopted as a potent and reversible inhibitor of dynamin. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits the GTPase activity of dynamin. It details the non-competitive nature of this inhibition, presents key quantitative data, outlines experimental protocols for assessing dynamin activity, and discusses the broader implications for dynamin-dependent signaling pathways. Furthermore, this guide addresses the known off-target effects of this compound and introduces next-generation inhibitors, offering a comprehensive resource for researchers in basic science and drug development.
Introduction to Dynamin and its GTPase Cycle
Dynamin is a multidomain protein that oligomerizes at the neck of budding vesicles. A key event in its function is the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP), which is believed to induce a conformational change in the dynamin polymer, leading to membrane scission. The GTPase cycle of dynamin is therefore a central control point for vesicle formation. The key domains of dynamin include the GTPase domain, a Middle domain, a Pleckstrin Homology (PH) domain, a GTPase Effector Domain (GED), and a Proline-Rich Domain (PRD). The GTPase activity of dynamin is significantly stimulated by its self-assembly into helical oligomers on membrane templates.
The Core Mechanism of this compound's Inhibitory Action
This compound was identified through a high-throughput screen of approximately 16,000 small molecules for inhibitors of dynamin's GTPase activity.[1] It has since been characterized as a potent, cell-permeable, and reversible inhibitor of dynamin1, dynamin2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2]
The primary mechanism by which this compound inhibits dynamin is through non-competitive inhibition of its GTPase activity .[2] This means that this compound does not bind to the GTP-binding site (the active site) and therefore does not compete with the substrate, GTP. Instead, it is proposed to bind to an allosteric site on the GTPase domain.[3] This binding event reduces the catalytic efficiency of the enzyme without affecting its ability to bind GTP.
Key characteristics of this compound's inhibitory mechanism include:
-
No interference with GTP binding: The affinity of dynamin for GTP remains unchanged in the presence of this compound.[4]
-
No effect on self-assembly: this compound does not prevent the oligomerization of dynamin into rings and helices, which is a prerequisite for its stimulated GTPase activity.[4]
-
Direct action on the GTPase domain: Studies have shown that this compound can inhibit the GTPase activity of the isolated dynamin GTPase domain, confirming it as the direct target.[3]
The functional consequence of this inhibition is the arrest of clathrin-mediated endocytosis at a late stage, resulting in the accumulation of clathrin-coated pits with a characteristic "U" or "O" shape at the plasma membrane.[1]
Logical Flow of this compound's Mechanism
Caption: this compound's non-competitive inhibition of dynamin's GTPase activity.
Quantitative Analysis of this compound's Inhibition
The inhibitory effect of this compound on dynamin's GTPase activity has been quantified through various in vitro assays. The following tables summarize the key kinetic parameters and inhibitory concentrations.
| Inhibitory Concentration (IC50) | |
| Dynamin Isoform | IC50 (µM) |
| Dynamin 1 | ~15[5] |
| Dynamin 2 | ~15[5] |
| Drp1 (mitochondrial dynamin) | Inhibited at 80 µM[5] |
| Kinetic Parameters of Dynamin 2 GTPase Activity in the Presence of this compound | |
| Parameter | Value |
| This compound Concentration | 40 µM[3] |
| Km for GTP | Unchanged[3] |
| kcat (catalytic rate) | Decreased ~10-fold to 0.17 min⁻¹[3] |
Experimental Protocols for Measuring Dynamin GTPase Activity
Several assays are commonly employed to measure the GTPase activity of dynamin and to assess the effect of inhibitors like this compound. The two primary methods are the radioactive [³²P]GTP hydrolysis assay and the non-radioactive Malachite Green colorimetric assay.
Radioactive [³²P]GTP Hydrolysis Assay
This assay provides a highly sensitive and quantitative measurement of GTP hydrolysis by directly detecting the release of radioactive phosphate ([³²P]Pi) from [γ-³²P]GTP.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified dynamin (e.g., 0.2 µM dynamin1 or dynamin2ΔPRD) in a GTPase buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA).[6]
-
To stimulate GTPase activity, induce dynamin self-assembly by using low salt conditions (e.g., 20 mM NaCl) or by adding GST-Grb2 (e.g., 2 µM).[6]
-
Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO). Pre-incubate for a short period at room temperature.
-
Initiate the reaction by adding a mixture of unlabeled GTP and [γ-³²P]GTP.
-
-
Incubation:
-
Incubate the reaction at room temperature (~22°C) or 37°C for a defined period (e.g., up to 30 minutes).[6]
-
-
Termination of Reaction:
-
Stop the reaction by transferring an aliquot of the reaction mixture to a tube containing cold, acid-washed charcoal.[6] The charcoal binds to unhydrolyzed GTP.
-
-
Separation of [³²P]Pi:
-
Centrifuge the charcoal suspension to pellet the charcoal and bound [γ-³²P]GTP.[6] The supernatant will contain the released [³²P]Pi.
-
-
Quantification:
-
Measure the radioactivity in the supernatant using a scintillation counter.[6] This value is directly proportional to the amount of GTP hydrolyzed.
-
-
Data Analysis:
-
For kinetic analysis (determining Km and kcat), perform the assay with varying concentrations of GTP and plot the initial reaction velocities using Michaelis-Menten or Lineweaver-Burk plots.[6]
-
Experimental Workflow: [³²P]GTP Hydrolysis Assay
Caption: Workflow for the radioactive GTPase assay.
Malachite Green Colorimetric Assay
This non-radioactive assay is well-suited for high-throughput screening and measures the release of inorganic phosphate (Pi) from GTP hydrolysis. The released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a Malachite Green solution containing malachite green hydrochloride and ammonium molybdate in acid. Several commercial kits are also available.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).[8]
-
-
Color Development:
-
Measurement:
-
Read the absorbance at approximately 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in the enzymatic reactions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Impact on Dynamin-Dependent Signaling Pathways
Dynamin-mediated endocytosis is crucial for the regulation of various signaling pathways by controlling the internalization and trafficking of cell surface receptors. By inhibiting dynamin, this compound can indirectly modulate these pathways.
-
Receptor Tyrosine Kinase (RTK) Signaling: The internalization of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), is often dynamin-dependent. Inhibition of dynamin can prolong the presence of these receptors at the cell surface, potentially altering the duration and intensity of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[3]
-
G-Protein Coupled Receptor (GPCR) Signaling: Desensitization and downregulation of many GPCRs rely on dynamin-mediated endocytosis. This compound treatment can impair this process, leading to altered cellular responses to GPCR ligands.
-
Synaptic Vesicle Recycling: In neurons, dynamin is essential for the recycling of synaptic vesicles after neurotransmitter release. This compound rapidly blocks this process, leading to a depletion of the readily releasable pool of vesicles and subsequent inhibition of synaptic transmission.
Dynamin's Role in Cellular Signaling
Caption: Inhibition of dynamin by this compound impacts receptor-mediated signaling.
Off-Target Effects and Considerations
While this compound is a valuable tool for studying dynamin-dependent processes, it is crucial to be aware of its potential off-target effects. Studies using dynamin triple-knockout cells have revealed that some effects of this compound are independent of its action on dynamin.[6][10]
-
Cholesterol Homeostasis: this compound has been shown to impair the trafficking of cholesterol from endosomes to the endoplasmic reticulum and reduce the amount of labile cholesterol in the plasma membrane.[11]
-
Lipid Rafts: The organization of lipid rafts, cholesterol- and sphingolipid-rich membrane microdomains, can be disrupted by this compound in a dynamin-independent manner.[11]
-
Actin Cytoskeleton: this compound can affect the actin cytoskeleton, leading to an inhibition of processes like membrane ruffling, even in cells lacking dynamin.[6]
-
Fluid-Phase Endocytosis: this compound can inhibit fluid-phase endocytosis through a mechanism that is independent of dynamin.[6]
These off-target effects underscore the importance of complementing studies using this compound with other methods of dynamin perturbation, such as the expression of dominant-negative dynamin mutants or RNA interference, to confirm the specific role of dynamin in a given process.
Next-Generation Dynamin Inhibitors: The Dyngo Compounds
To address some of the limitations of this compound, including its moderate potency and off-target effects, a new class of analogs, the "Dyngo" compounds, has been developed.[1][12] For example, Dyngo-4a exhibits significantly greater potency than this compound in inhibiting dynamin-dependent endocytosis, with an IC50 in the low micromolar range.[12] Interestingly, the Dyngo compounds show a preference for inhibiting dynamin in its helical conformation over its ring conformation, suggesting a more nuanced mechanism of action compared to this compound.[1] These next-generation inhibitors represent promising tools for more specific and potent interrogation of dynamin function.
Conclusion
This compound inhibits dynamin through a non-competitive mechanism that targets the GTPase domain, leading to a reduction in the enzyme's catalytic efficiency without affecting substrate binding. This action effectively blocks dynamin-dependent membrane fission events, making this compound a powerful tool for studying a wide range of cellular processes. However, researchers must remain cognizant of its potential off-target effects and consider the use of complementary approaches to validate their findings. The development of more potent and specific inhibitors, such as the Dyngo compounds, promises to further refine our ability to dissect the multifaceted roles of dynamin in health and disease. This technical guide provides a foundational understanding of this compound's mechanism of action to aid researchers in its effective application and in the interpretation of their experimental results.
References
- 1. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin inhibitors impair endocytosis and mitogenic signaling of PDGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
Dynasore's Inhibitory Profile on Dynamin 1 and 2: A Technical Overview
Introduction
Dynamin is a family of large GTPase proteins essential for membrane fission events in eukaryotic cells, most notably in clathrin-mediated endocytosis.[1][2] The two classical dynamin isoforms, dynamin 1 and dynamin 2, are key players in the scission of newly formed vesicles from the plasma membrane.[3][4] Dynasore is a cell-permeable small molecule that has been identified as a potent inhibitor of the GTPase activity of both dynamin 1 and dynamin 2.[4][5] It acts as a non-competitive, reversible inhibitor, making it a valuable tool for studying dynamin-dependent cellular processes.[6] This technical guide provides an in-depth look at the IC50 of this compound for dynamin 1 and 2, the experimental protocols used for its determination, and the cellular pathways affected by its inhibitory action.
Quantitative Data: IC50 of this compound and Related Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For this compound, the IC50 for dynamin's GTPase activity has been established through various in vitro assays. The following table summarizes the reported IC50 values for this compound and other related dynamin inhibitors for comparison.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | Dynamin 1/2 | 15 µM | Cell-free GTPase | [6] |
| This compound | Dynamin 2 | ~15 µM | In vitro GTPase | [7] |
| Hydroxy this compound (Dyngo-4a) | Dynamin 1 | 0.38 µM | In vitro GTPase | [8] |
| Hydroxy this compound (Dyngo-4a) | Dynamin 2 | 2.3 µM | In vitro GTPase | [8] |
| Dynole 34-2 | Dynamin 1 | 6.9 µM | In vitro GTPase | [8] |
| Dynole 34-2 | Dynamin 2 | 14.2 µM | In vitro GTPase | [8] |
Experimental Protocols for IC50 Determination
The IC50 values of this compound are typically determined by measuring its effect on the GTPase activity of purified dynamin. Several assay formats can be employed, including colorimetric, fluorescence-based, and coupled-enzyme assays.[9][10][11] Below is a generalized protocol for a colorimetric GTPase assay.
Principle of the GTPase Activity Assay
Dynamin's GTPase activity is relatively low in its basal state but is significantly stimulated by self-assembly, which can be induced in vitro by agents like the SH3 domain-containing protein Grb2 or by lipid nanotubes.[5][9] The assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). The amount of Pi released is quantified, often through a colorimetric reaction, to determine the enzyme's activity. By measuring this activity across a range of this compound concentrations, an IC50 value can be calculated.
Generalized Protocol for a Colorimetric Dynamin GTPase Assay
-
Reagent Preparation:
-
Dynamin Protein: Purified recombinant dynamin 1 or dynamin 2.
-
GTP Stock Solution: A concentrated solution of guanosine triphosphate.
-
Assay Buffer: Typically a HEPES-based buffer containing MgCl2 and KCl.
-
Stimulating Agent (Optional but recommended): GST-Grb2 or other suitable reagents to stimulate dynamin's GTPase activity.[5]
-
This compound Stock Solution: this compound dissolved in DMSO, followed by serial dilutions to create a range of concentrations for testing.
-
Phosphate Detection Reagent: A reagent that reacts with inorganic phosphate to produce a colored product (e.g., Malachite Green-based reagents).
-
-
Assay Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, dynamin protein, and the stimulating agent.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the GTPase reaction by adding the GTP stock solution to all wells.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate released. For a colorimetric assay, this involves adding the phosphate detection reagent and measuring the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Convert absorbance readings to the concentration of phosphate released using a standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the dynamin's GTPase activity.[12]
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound on dynamin GTPase activity.
Cellular Context: Dynamin's Role in Endocytosis
This compound's inhibition of dynamin's GTPase activity has profound effects on cellular function, primarily by blocking clathrin-mediated endocytosis.[5][13] This process is vital for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[14]
Mechanism of Clathrin-Mediated Endocytosis and this compound's Point of Inhibition
Clathrin-mediated endocytosis involves the formation of a protein-coated pit on the inner surface of the plasma membrane. This process culminates in the scission of a vesicle into the cytoplasm. Dynamin is recruited to the "neck" of the invaginated pit, where it assembles into a helical collar. Through GTP hydrolysis, dynamin is thought to constrict and sever the membrane, releasing the vesicle.[1]
This compound blocks this critical step. Treatment of cells with this compound leads to the accumulation of endocytic intermediates: U-shaped, half-formed pits and O-shaped, fully formed pits that are arrested at the stage of pinching off.[4] This demonstrates that dynamin's GTPase activity is required for both the constriction and final fission events.[4][15]
Signaling Pathway Diagram
Caption: this compound inhibits dynamin's GTPase activity, halting vesicle fission.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 7. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity | PLOS One [journals.plos.org]
- 10. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A continuous, regenerative coupled GTPase assay for dynamin-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. This compound puts a new spin on dynamin: a surprising dual role during vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of Dynasore: A Technical Guide for Scientific Professionals
An in-depth exploration of the chemical properties, mechanism of action, and experimental evaluation of the dynamin inhibitor, Dynasore.
This technical guide provides a comprehensive overview of this compound, a cell-permeable small molecule inhibitor of dynamin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure of this compound, its synthesis, and its well-documented role as a potent inhibitor of the GTPase activity of dynamin. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding of this crucial research tool.
Chemical Structure and Synthesis
This compound, with the chemical formula C₁₈H₁₄N₂O₄ and a molecular weight of 322.32 g/mol , is chemically known as 3-Hydroxynaphthalene-2-carboxylic acid (3,4-dihydroxybenzylidene)hydrazide.[1][2][3] Its structure is characterized by a naphthoic acid hydrazide core linked to a 3,4-dihydroxybenzylidene group.
The synthesis of this compound is a relatively straightforward two-step process.[1] It begins with the conversion of methyl 3-hydroxy-2-naphthoate to 3-hydroxyl-2-naphtoylhydrazine through a reaction with hydrazine.[1] The resulting intermediate is then condensed with 3,4-dihydroxybenzaldehyde to yield this compound.[1] This synthesis route allows for the production of this compound on a gram scale without the necessity for column chromatography.[1]
Mechanism of Action: Inhibition of Dynamin GTPase Activity
This compound functions as a non-competitive and reversible inhibitor of the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1.[2][4][5] It does not interfere with the activity of other small GTPases, indicating a degree of specificity.[4] By inhibiting the GTPase function of dynamin, this compound effectively blocks dynamin-dependent endocytosis.[1][5] This inhibition is rapid, occurring within seconds of application, and its effects can be reversed by washing the compound out of the system.[1][5]
The inhibition of dynamin's GTPase activity by this compound prevents the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis.[1][6] This leads to an accumulation of clathrin-coated pits at the cell surface, specifically arresting them at "U-shaped" (half-formed) and "O-shaped" (fully formed) stages.[4][7]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) provides a standardized measure of its effectiveness.
| Target/Assay | IC50 Value | Notes | Reference(s) |
| Dynamin 1/2 (cell-free GTPase assay) | ~15 µM | Non-competitive inhibition. | [4][8][9] |
| Transferrin uptake in HeLa cells | ~15 µM | A measure of clathrin-mediated endocytosis inhibition. | [4] |
| Endocytosis in cultured hippocampal neurons | ~30 µM | Half-maximal inhibition of endocytosis. | [4] |
| Human Papillomavirus (HPV) 16 & Bovine Papillomavirus (BPV) 1 pseudovirion infection | ~80 µM | Inhibition of viral entry in HEK 293 cells. | [4] |
| Helical dynamin I GTPase activity (with detergent) | 479 µM | Potency is reduced in the presence of detergents. | [10] |
| Helical dynamin I GTPase activity (no detergent) | 12.4 ± 1.5 µM | Demonstrates the impact of assay conditions. | [10] |
| Clathrin-mediated endocytosis (CME) in U2OS cells | 34.7 µM | Quantitative analysis of transferrin uptake. | [10] |
| Synaptic Vesicle Endocytosis (SVE) in rat brain synaptosomes | 184 µM | [10] |
Experimental Protocols
The characterization of this compound's activity relies on well-established experimental protocols. Below are outlines for key assays.
In Vitro Dynamin GTPase Activity Assay
This assay directly measures the enzymatic activity of dynamin and its inhibition by this compound.
Principle: The assay quantifies the hydrolysis of GTP to GDP by dynamin, typically by measuring the release of inorganic phosphate (Pi) or by using a radioactive GTP analog.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified dynamin protein, GTP, and other necessary components such as MgCl₂ and a buffer (e.g., Tris-HCl).
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO alone) is also included.
-
Initiation and Incubation: The reaction is initiated by the addition of GTP and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of GTP hydrolysis is determined. Common detection methods include:
-
Data Analysis: The rate of GTP hydrolysis is calculated for each this compound concentration and compared to the control to determine the IC50 value.
Cellular Endocytosis Assay (Transferrin Uptake)
This cell-based assay assesses the effect of this compound on the process of clathrin-mediated endocytosis.
Principle: Transferrin, a protein that is internalized by cells via clathrin-mediated endocytosis, is labeled with a fluorescent dye. The amount of internalized fluorescent transferrin is then quantified.
Methodology:
-
Cell Culture: Adherent cells (e.g., HeLa, U2OS) are cultured to an appropriate confluency (typically 40-70%).[1]
-
Serum Starvation: Cells are often serum-starved to reduce background from endogenous transferrin.
-
This compound Treatment: Cells are pre-incubated with this compound at various concentrations in serum-free media.[1] It is important to avoid serum as this compound can bind to serum proteins, reducing its activity.[1][6]
-
Transferrin Incubation: Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) is added to the cells and incubated for a specific time to allow for internalization.
-
Washing and Fixation: Extracellular transferrin is removed by washing, and the cells are fixed.
-
Imaging and Quantification: The amount of internalized transferrin is visualized and quantified using fluorescence microscopy or flow cytometry.
-
Data Analysis: The fluorescence intensity per cell is measured and compared between treated and untreated cells to determine the extent of endocytosis inhibition.
Conclusion
This compound remains a cornerstone tool for studying dynamin-dependent cellular processes. Its well-defined chemical structure, accessible synthesis, and specific, reversible mechanism of action make it an invaluable asset for researchers investigating endocytosis, membrane trafficking, and related signaling pathways. This guide provides the foundational technical information required for the effective application and interpretation of experimental results involving this compound. As with any chemical probe, careful consideration of experimental conditions, such as the presence of detergents or serum proteins, is crucial for obtaining accurate and reproducible data.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 3. agscientific.com [agscientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dynasore: Mechanism and Application in Blocking Vesicle Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dynasore, a widely used small molecule inhibitor, and its pivotal role in the study of vesicle formation. This compound is a cell-permeable compound that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin, a protein essential for endocytosis.[1][2][3][4] Its rapid action and reversibility make it an invaluable tool for dissecting the intricate processes of membrane trafficking.[1][4][5] This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and discusses both its primary and off-target effects.
Core Properties of this compound
This compound, with the chemical name N'-(3,4-dihydroxybenzylidene)-3-hydroxy-2-naphthahydrazide, was identified from a screen of approximately 16,000 small molecules.[1][6] It is a synthetic compound soluble in DMSO.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₂O₄ | [2] |
| Molecular Weight | 322.32 Da | [2] |
| CAS Number | 304448-55-3 | [2] |
| Purity | ≥98-99% | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Appearance | Solid |
Mechanism of Action: Inhibition of Dynamin GTPase Activity
Dynamin is a large GTPase that polymerizes around the neck of budding vesicles.[5][7] The hydrolysis of GTP to GDP by dynamin is thought to induce a conformational change that leads to membrane fission, or "pinching off," releasing the vesicle into the cytoplasm.[8]
This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2][3][6] It does not interfere with GTP binding or dynamin self-assembly but specifically targets the catalytic step of hydrolysis.[7][9] By preventing GTP hydrolysis, this compound traps dynamin in a state that is unable to complete the scission process. This leads to an accumulation of endocytic intermediates, specifically U-shaped (half-formed) and O-shaped (fully formed) clathrin-coated pits that remain attached to the plasma membrane.[3][6] This dual-stage blockage suggests dynamin's GTPase activity is required at two distinct steps during vesicle formation.[6][10][11]
Caption: this compound non-competitively inhibits dynamin's GTPase activity, blocking vesicle scission.
Quantitative Efficacy
This compound's inhibitory effects have been quantified across various systems. The half-maximal inhibitory concentration (IC50) provides a measure of its potency. It is important to note that higher concentrations may be required in cellular assays compared to in vitro assays, and potency can be reduced by binding to detergents or serum proteins.[7][12]
| Target/Process | System | IC50 Value | Reference |
| Dynamin 1/2 GTPase Activity | Cell-free assay | ~15 µM | [1][3] |
| Transferrin Uptake | HeLa Cells | ~15 µM | [1][3] |
| Synaptic Vesicle Endocytosis | Cultured Hippocampal Neurons | ~30 µM | [13] |
| Synaptic Vesicle Endocytosis | Rat Brain Synaptosomes | 184 µM | [12] |
| Papillomavirus Entry | HEK 293 Cells | ~80 µM | [3] |
Experimental Protocols
This compound is commonly used in two key types of experiments to study endocytosis: in vitro GTPase activity assays and cell-based endocytosis assays.
In Vitro Dynamin GTPase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.
Objective: To quantify the rate of GTP hydrolysis by dynamin in the presence and absence of this compound.
Methodology:
-
Protein Purification: Express and purify dynamin protein (e.g., dynamin-1 or dynamin-2) from a suitable expression system.[8]
-
Reaction Buffer: Prepare a reaction buffer typically containing HEPES, MgCl₂, and KCl at physiological pH.
-
Stimulation (Optional): Dynamin's GTPase activity is low in solution and is stimulated by self-assembly on lipid templates or by interaction with SH3 domain-containing proteins like Grb2.[1] For the screen that identified this compound, GST-Grb2 was used to stimulate activity.[1]
-
Reaction Setup:
-
In a microplate, combine purified dynamin, the stimulating agent (if any), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding GTP, which is often radiolabeled (e.g., [γ-³²P]GTP).
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., ambient or 37°C) for a specific time course.[8]
-
Measurement of Hydrolysis:
-
Radioactive Assay: Stop the reaction and separate the hydrolyzed free phosphate ([³²P]Pi) from the unhydrolyzed GTP using a charcoal-based method.[3] Quantify the radioactivity of the supernatant using a scintillation counter.
-
Colorimetric Assay: Alternatively, a malachite green-based colorimetric assay can be used to detect the released inorganic phosphate.[14]
-
-
Data Analysis: Plot the rate of GTP hydrolysis against the this compound concentration to determine the IC50 value.[15]
Cellular Endocytosis Assay (Transferrin Uptake)
This assay visually and quantitatively measures the inhibition of clathrin-mediated endocytosis in live cells. The uptake of fluorescently labeled transferrin, which is internalized via this pathway, serves as the primary readout.[1]
Objective: To assess the effect of this compound on the rate and extent of receptor-mediated endocytosis.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, BSC-1, HUVECs) on glass coverslips or in imaging-compatible plates.[1][8][16] Culture to a confluency of 40-70%, as denser cultures can be more resistant to the drug.[1][8]
-
Serum Starvation: Before the assay, starve cells in serum-free media to clear surface-bound transferrin from serum.
-
Pre-treatment: Incubate the cells with this compound at the desired concentration (e.g., 80 µM for a strong block) or DMSO (vehicle control) for a short period (e.g., 10-30 minutes) at 37°C.[3][12]
-
Uptake: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 594) to the media and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow internalization.[12]
-
Wash and Fix:
-
Place the cells on ice to stop endocytosis.
-
Wash thoroughly with cold PBS to remove non-internalized transferrin. An acid wash step can be included to strip any remaining surface-bound ligand.
-
Fix the cells with paraformaldehyde.
-
-
Imaging and Quantification:
-
Image the cells using fluorescence microscopy (confocal is preferred).
-
Quantify the total intracellular fluorescence intensity per cell using image analysis software.
-
Normalize the fluorescence intensity of this compound-treated cells to the vehicle control (set at 100%).[1]
-
-
Data Analysis: Plot the normalized transferrin uptake against this compound concentration to determine the dose-response curve and IC50.[16]
Caption: A typical experimental workflow for a transferrin uptake assay to measure endocytosis inhibition.
Affected Signaling Pathways and Cellular Processes
This compound's inhibition of dynamin impacts numerous cellular functions that rely on vesicle formation.
On-Target Effects (Dynamin-Dependent):
-
Clathrin-Mediated Endocytosis (CME): This is the most well-characterized process blocked by this compound. It is essential for the uptake of nutrients (e.g., LDL, transferrin), termination of signaling by internalizing receptors, and synaptic vesicle recycling.[1][7][13][17]
-
Caveolae-Dependent Endocytosis: Dynamin is also required for the fission of caveolae, flask-shaped invaginations of the plasma membrane involved in cell signaling and transcytosis.[1]
-
Synaptic Vesicle Recycling: In neurons, this compound completely blocks the compensatory endocytosis required to retrieve vesicle components after neurotransmitter release, eventually leading to a depletion of the releasable vesicle pool.[13][15][17][18]
-
Mitochondrial Fission: this compound inhibits the dynamin-related protein 1 (Drp1), which is crucial for the division and maintenance of healthy mitochondria.[1][3][6]
Caption: this compound blocks the final scission step of clathrin-mediated endocytosis mediated by dynamin.
Off-Target and Dynamin-Independent Effects
While a powerful tool, it is critical for researchers to be aware of this compound's off-target effects, as these can confound experimental interpretation. Some effects observed with this compound treatment persist even in cells where dynamin has been knocked out, confirming they are dynamin-independent.[19]
-
Lipid Raft Disruption: this compound has been shown to disperse plasma membrane lipid rafts, which can affect signaling platforms and pathogen entry, independent of dynamin expression.[7][20][21]
-
Cholesterol Homeostasis: The drug can impact the movement of cholesterol from the endolysosomal network and reduce the labile pool of cholesterol in the plasma membrane.[7][20][21]
-
Actin Cytoskeleton: this compound can inhibit peripheral membrane ruffling, an effect that is also observed in dynamin triple-knockout cells.[19]
-
Signaling Pathways: this compound has been reported to inhibit VEGF-induced signaling pathways, such as ERK1/2 phosphorylation, through mechanisms that are independent of its effect on endocytosis.[16][22] It has also been shown to suppress the STAT3 signaling pathway.[23]
-
Other Proteins: this compound may inhibit vacuolar H+-ATPase (V-ATPase) enzymes.[21]
Caption: Overview of the on-target (dynamin-dependent) and off-target (dynamin-independent) effects of this compound.
Conclusion
This compound is a potent, fast-acting, and reversible inhibitor of dynamin's GTPase activity, making it a cornerstone tool for studying dynamin-dependent membrane fission events.[1][3][4] It effectively blocks clathrin-mediated and caveolae-dependent endocytosis by arresting vesicle formation at a late stage.[1] However, researchers must exercise caution and design appropriate controls to account for its known dynamin-independent off-target effects on lipid rafts, cholesterol homeostasis, and cellular signaling.[20][21] When used judiciously, this compound remains an indispensable small molecule for the temporal dissection of vesicle trafficking and its role in cellular physiology.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound puts a new spin on dynamin: a surprising dual role during vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. This compound blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Dynasore: A Technical Guide to its Primary Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule that has become an invaluable tool in cell biology and drug discovery. It is a potent and reversible inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other forms of membrane fission.[1][2][3][4] This technical guide provides an in-depth review of this compound's primary research applications, focusing on its mechanism of action, experimental protocols, and its utility in various fields of study.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2.[1][2] It also shows inhibitory effects on the mitochondrial dynamin, Drp1.[1][3] Unlike competitive inhibitors, this compound does not interfere with GTP binding to dynamin. Instead, it is thought to stabilize a conformation of dynamin that is incompatible with GTP hydrolysis, thereby preventing the conformational changes necessary for membrane fission.[5] This inhibition is rapid, with effects observable within seconds of application, and is reversible upon washout.[1][2]
The primary cellular effect of this compound is the blockade of dynamin-dependent endocytosis. This leads to the accumulation of clathrin-coated pits at the plasma membrane, arrested in "U-shaped" (half-formed) and "O-shaped" (fully-formed) stages, unable to pinch off and form vesicles.[4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding this compound's inhibitory activity from various studies.
| Parameter | Value | Assay Conditions | Cell Type/System | Reference |
| IC50 (Dynamin 1/2 GTPase Activity) | ~15 µM | Cell-free assay | Purified dynamin | [1] |
| IC50 (Transferrin Uptake) | ~15 µM | In situ assay | HeLa cells | [1] |
| IC50 (Transferrin Endocytosis) | 15 µM ± 0.9 µM | Cy3-transferrin uptake | HeLa cells | [6] |
| Effective Concentration (Endocytosis Inhibition) | 80 µM | Blocks >90% of activity | Various cell types | [3] |
| IC50 (Nanotube-Stimulated GTPase Activity) | 83.5 µM | Malachite green assay | Purified Dynamin 1 | [7] |
Key Experimental Protocols
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This assay is a common method to assess the effect of this compound on clathrin-mediated endocytosis, as the uptake of transferrin is a well-established dynamin-dependent process.[1]
Materials:
-
Cells cultured on coverslips to 60-70% confluency.
-
Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES (pH 7.4) and 0.5% (w/v) BSA.
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 633-Tfn, Cy3-Tfn) at a working concentration of 20-50 µg/mL.
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
Protocol:
-
Pre-treat cells with the desired concentration of this compound (e.g., 80 µM) or vehicle control in serum-free medium for 30 minutes at 37°C.[1]
-
Add fluorescently labeled transferrin to the medium and incubate for a specified time (e.g., 5-15 minutes) at 37°C to allow for internalization.
-
To stop internalization, place the coverslips on ice and wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
For experiments specifically measuring internalized transferrin, an acid wash step (0.1 M Glycine, 150 mM NaCl, pH 3.0) can be performed on ice to strip surface-bound transferrin.[8]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using fluorescence microscopy and quantify the internalized transferrin using image analysis software.
In Vitro Dynamin GTPase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of purified dynamin.
Materials:
-
Purified dynamin protein.
-
GTP solution.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, pH 7.4).
-
Stimulator of dynamin GTPase activity (e.g., phosphatidylserine (PS) liposomes or Grb2).[9]
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Method for detecting GTP hydrolysis (e.g., malachite green assay for phosphate detection or a fluorescence-based assay).[7]
Protocol:
-
Pre-incubate purified dynamin with the stimulator (e.g., PS liposomes) in the assay buffer for 10 minutes at room temperature to allow for dynamin assembly.
-
Add varying concentrations of this compound or vehicle control to the dynamin-liposome mixture and incubate for a further 10-15 minutes.
-
Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a set period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a method like the malachite green assay, or continuously monitor GTP hydrolysis using a fluorescence-based method.[7]
-
Calculate the rate of GTP hydrolysis and determine the IC50 of this compound.
Primary Research Applications
Neuroscience
In neuroscience, this compound is widely used to study synaptic vesicle endocytosis, a critical process for maintaining neurotransmission. By blocking dynamin, this compound has been shown to inhibit the recycling of synaptic vesicles following exocytosis.[5] This leads to a depletion of the readily releasable pool of vesicles and a subsequent reduction in neurotransmitter release during sustained stimulation.[5] Interestingly, some studies have also reported that this compound can increase the probability of spontaneous transmitter release, an effect that may be independent of its action on endocytosis.[5]
Figure 1: this compound's inhibition of synaptic vesicle recycling.
Cancer Research
The role of endocytosis in cancer progression has made this compound a valuable tool for oncological research. Many receptor tyrosine kinases (RTKs), which are often overactive in cancer, are internalized via clathrin-mediated endocytosis. By inhibiting this process, this compound can modulate the signaling output of these receptors. For instance, this compound has been shown to suppress the proliferation and induce apoptosis in some leukemia and lymphoma cell lines.[10] However, its efficacy can be context-dependent, with some studies showing limited effects in certain cancer models.[10]
Figure 2: this compound's impact on RTK signaling in cancer.
Antiviral Research
Many viruses exploit the host cell's endocytic machinery for entry. This compound has been demonstrated to have antiviral activity against a range of viruses by blocking their dynamin-dependent internalization. This includes:
-
Herpes Simplex Virus (HSV): this compound inhibits the entry of both HSV-1 and HSV-2 into various cell types.[11] Beyond entry, it has also been shown to disrupt the trafficking of viral proteins, thereby impeding later stages of the viral life cycle.[11]
-
Human Immunodeficiency Virus (HIV): Analogs of this compound have been shown to inhibit HIV-1 ribonuclease H, an essential enzyme for viral replication.[12][13]
-
SARS-CoV-2: this compound analogs have also demonstrated inhibitory effects on the nsp14 exoribonuclease of SARS-CoV-2, another crucial enzyme for viral replication and proofreading.[12][13]
Furthermore, this compound has been found to activate mitochondrial antiviral signaling (MAVS), which can enhance the innate immune response to viral infections.[14]
Figure 3: Antiviral mechanism of this compound via endocytosis inhibition.
Experimental Workflow: Investigating this compound's Antiviral Efficacy
Figure 4: General workflow for assessing this compound's antiviral effects.
Conclusion
This compound remains a cornerstone tool for investigating dynamin-dependent cellular processes. Its rapid and reversible action makes it particularly suitable for studying the acute effects of endocytosis inhibition. Researchers and drug development professionals can leverage this compound to dissect complex signaling pathways, validate dynamin as a therapeutic target, and screen for novel inhibitors. As with any pharmacological agent, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the specificity of its action in any given experimental system.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound disrupts trafficking of herpes simplex virus proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analogs of the Catechol Derivative this compound Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analogs of the Catechol Derivative this compound Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore in Cell Biology: A Technical Guide to its Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynasore, a cell-permeable small molecule, has emerged as a critical tool in cell biology for dissecting dynamin-dependent cellular processes. Initially identified as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, its applications have expanded to various research areas, including endocytosis, mitochondrial dynamics, and even viral entry.[1][2] This technical guide provides an in-depth overview of the fundamental principles of using this compound, including its mechanism of action, detailed experimental protocols, and a summary of its quantitative effects. Furthermore, it explores the known signaling pathways influenced by this compound, offering a comprehensive resource for researchers employing this inhibitor in their studies.
Mechanism of Action
This compound functions as a reversible, non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes during endocytosis and other vesicular trafficking events.[3] this compound specifically targets the GTPase domain of dynamin, preventing the conformational changes required for membrane fission.[3] This inhibition is rapid, occurring within seconds of application, and its effects can be reversed upon washout.[2]
The inhibitory action of this compound leads to the accumulation of clathrin-coated pits at the plasma membrane, arrested at either a "U-shaped" (half-formed) or "O-shaped" (fully-formed) stage, unable to detach as vesicles.[1][4] This property has made this compound an invaluable tool for studying the dynamics of clathrin-mediated endocytosis.
Quantitative Data
The efficacy of this compound can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data for this compound and its more potent analog, Hydroxy this compound.
Table 1: IC50 Values for this compound
| Target/Process | Cell Type/System | IC50 Value | Reference |
| Dynamin-1 GTPase Activity | Cell-free assay | ~15 µM | [1][5] |
| Dynamin-2 GTPase Activity | Cell-free assay | ~15 µM | [1][5] |
| Transferrin Uptake | HeLa Cells | ~15 µM | [5][6] |
| Transferrin Uptake | COS-7 Cells | ~15 µM | [5] |
| Synaptic Vesicle Endocytosis | Rat Brain Synaptosomes | 184 µM | [7] |
| Endocytosis (general) | Hippocampal Neurons | ~30 µM (half-maximal) | [5] |
Table 2: IC50 Values for Hydroxy this compound
| Target | IC50 Value | Reference |
| Dynamin-1 | 0.38 µM | |
| Dynamin-2 | 2.6 µM |
Experimental Protocols
Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis
This protocol is adapted from Kirchhausen et al., 2008, and is a common method to assess the effect of this compound on clathrin-mediated endocytosis.[6]
Materials:
-
Cells grown on coverslips to 40-70% confluency
-
Serum-free medium (e.g., DMEM)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)
-
Vehicle control (e.g., 0.2% DMSO in DMEM)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Pre-incubation: Incubate the cells with either this compound (e.g., 80 µM in serum-free medium) or the vehicle control for 30 minutes at 37°C.[6]
-
Pulse: Add fluorescently labeled transferrin to the medium and incubate for a specified time at 37°C to allow for internalization (e.g., 5 minutes for early endosomes, 15 minutes for recycling/late endosomes).[6]
-
Chase (Optional): To follow the trafficking of internalized transferrin, wash the cells three times with medium (with or without this compound) and incubate for various time points at 37°C.[6]
-
Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with an acidic solution (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, stain the nuclei with DAPI if desired, and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The integrated fluorescence intensity of 80-100 cells per condition should be analyzed to quantify transferrin uptake.[6] Normalize the data to the vehicle control, which is set to 100%.[6]
In Vitro Dynamin GTPase Activity Assay (Radioactive Charcoal-Based)
This protocol, also adapted from Kirchhausen et al., 2008, measures the GTPase activity of purified dynamin in the presence of inhibitors like this compound.[6]
Materials:
-
Purified dynamin-1 or dynamin-2
-
GTPase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 2 mM MgCl2)
-
[α-³²P]GTP
-
This compound or vehicle control (DMSO)
-
GST-Grb2 (to stimulate dynamin activity)[6]
-
Acid-washed charcoal slurry
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine purified dynamin (e.g., 0.2 µM) with GTPase buffer, GST-Grb2, and either this compound at the desired concentration or vehicle control. The final reaction volume is typically 100 µl.[6]
-
Initiation: Start the reaction by adding [α-³²P]GTP. Incubate at room temperature (e.g., 22°C) for up to 30 minutes.[6]
-
Termination: Stop the reaction by transferring a 10 µl aliquot of the reaction mixture into 500 µl of cold, acid-washed charcoal slurry on ice.[6]
-
Separation: Centrifuge the charcoal mixture at 14,000 rpm for 10 minutes at 4°C to pellet the charcoal, which binds to the unhydrolyzed GTP.[6]
-
Quantification: Transfer 250 µl of the supernatant, containing the released ³²P-phosphate, to a scintillation vial and measure the radioactivity using a β-counter.[6]
-
Analysis: Calculate the amount of GTP hydrolyzed based on the measured radioactivity. To determine if this compound is a non-competitive inhibitor, compare the Km and Vmax values in the presence and absence of the inhibitor.[6]
Signaling Pathways and Off-Target Effects
While this compound is a widely used dynamin inhibitor, it is crucial to be aware of its potential off-target effects on various signaling pathways. These effects are often independent of its action on dynamin.
mTORC1 Signaling
This compound has been shown to suppress the activity of the mTORC1 complex.[8][9] This effect is not a direct consequence of dynamin inhibition but rather an off-target effect.[9] this compound inhibits the binding of RagA to Raptor, a key component of the mTORC1 complex, which in turn reduces the recruitment of mTORC1 to the lysosome and inhibits its activation.[9] This leads to an induction of autophagy.[8]
Caption: this compound's off-target inhibition of mTORC1 signaling.
NF-κB Signaling
This compound can activate the NF-κB signaling pathway independently of its effects on endocytosis and Toll-like receptor 4 (TLR4).[1] This activation occurs through a novel pathway involving the mitochondrial antiviral signaling protein (MAVS).[1] this compound promotes the activation of MAVS via NOX/Rac, leading to the formation of high molecular weight MAVS aggregates.[1] Downstream of MAVS, the activation of JNK is required for the subsequent activation of NF-κB.[1]
Caption: this compound-induced activation of the NF-κB pathway.
VEGFR2 Signaling
In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, this compound exhibits complex, off-target effects. While it does not inhibit the phosphorylation of VEGFR2 itself, it strongly inhibits the downstream phosphorylation of Akt and ERK1/2.[2][10] This suggests that this compound's impact on this pathway is independent of its role in inhibiting VEGFR2 endocytosis.[11][12]
Caption: Off-target effects of this compound on VEGFR2 signaling.
Conclusion
This compound remains a powerful and widely used inhibitor for studying dynamin-dependent processes in cell biology. Its rapid and reversible action makes it particularly suitable for temporal studies of cellular events. However, researchers must exercise caution and be mindful of its documented off-target effects on key signaling pathways. The use of appropriate controls, such as washout experiments and complementary approaches like siRNA-mediated knockdown of dynamin, is essential for the robust interpretation of data obtained using this compound. This guide provides a foundational understanding and practical protocols to aid in the effective and responsible use of this compound in cellular research.
References
- 1. This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses mTORC1 Activity and Induces Autophagy to Regulate the Clearance of Protein Aggregates in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamin inhibitors block activation of mTORC1 by amino acids independently of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Core Function of Dynasore: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the foundational mechanisms of Dynasore, a potent and widely utilized inhibitor of dynamin. This document summarizes key quantitative data, details critical experimental protocols, and provides visual representations of its mechanism of action and experimental applications.
Introduction to this compound
This compound is a cell-permeable small molecule that has been instrumental in dissecting the role of dynamin in various cellular processes.[1][2][3] It was identified from a screen of approximately 16,000 compounds as an inhibitor of the GTPase activity of dynamin.[1][2][4] this compound acts as a noncompetitive inhibitor of dynamin's GTPase activity, which is crucial for its function in membrane fission during endocytosis.[1][2][4] Its rapid and reversible action has made it a valuable tool in cell biology to study dynamin-dependent processes.[1][2][5]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the GTPase activity of dynamin isoforms, including dynamin1, dynamin2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2][6] This inhibition prevents the conformational changes in dynamin necessary for the scission of newly formed vesicles from the plasma membrane and other cellular compartments.[3][7] Specifically, this compound treatment leads to an accumulation of "U-shaped" and "O-shaped" clathrin-coated pits at the plasma membrane, representing stalled intermediates in the endocytic process.[1][4] This demonstrates that dynamin is required for both the constriction and final pinching off of these vesicles.[4][8]
It is important to note that while this compound is a powerful tool, some studies have reported dynamin-independent "off-target" effects, including alterations in cellular cholesterol homeostasis, disruption of lipid rafts, and effects on the actin cytoskeleton.[7][8][9][10][11] Therefore, it is crucial to consider these potential confounding factors when interpreting experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound's function.
Table 1: In Vitro Inhibition of Dynamin GTPase Activity
| Dynamin Isoform/Condition | Stimulator | This compound IC50 (µM) | Reference |
| Dynamin I | PS liposomes | ~479 | [12] |
| Dynamin I | Grb2 | ~15 | [12] |
| Dynamin II | Grb2 | Not specified, but inhibited | [4] |
| Drp1 | Not specified | Inhibited | [4] |
Note: The potency of this compound can be significantly affected by the presence of detergents used in in vitro assays, which can sequester the compound and lead to a much higher apparent IC50 value.[12]
Table 2: Cellular Effects of this compound
| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |
| Transferrin uptake | HeLa | 80 µM | Strong block | [4] |
| LDL uptake | HeLa | 80 µM | Strong block | [4] |
| Compensatory synaptic vesicle endocytosis | Hippocampal neurons | 40 µM | Complete and reversible block | [5] |
Key Experimental Protocols
In Vitro Dynamin GTPase Activity Assay
This protocol is adapted from the foundational paper by Macia et al. (2006) and the methods paper by Kirchhausen et al. (2008).
Objective: To measure the effect of this compound on the GTPase activity of purified dynamin.
Materials:
-
Purified dynamin1 or dynamin2
-
GST-Grb2 (as a stimulator)
-
GTPase reaction buffer (e.g., 20 mM Hepes, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
[γ-³²P]GTP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Acid-washed charcoal
Procedure:
-
Prepare a reaction mixture containing the GTPase reaction buffer, purified dynamin, and GST-Grb2.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the reaction by adding [γ-³²P]GTP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by transferring an aliquot of the reaction mixture to a tube containing cold acid-washed charcoal. The charcoal binds to the unhydrolyzed GTP.
-
Centrifuge the tubes to pellet the charcoal.
-
Measure the amount of released ³²Pi in the supernatant using a scintillation counter.
-
Calculate the percentage of GTP hydrolysis relative to the control and determine the IC50 value of this compound.
Cellular Uptake Assay (Transferrin)
This protocol is a standard method to assess clathrin-mediated endocytosis.
Objective: To determine the effect of this compound on the endocytosis of transferrin.
Materials:
-
Adherent cells (e.g., HeLa, BSC1) grown on coverslips
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Wash the cells and serum-starve them for 30-60 minutes to increase the surface expression of transferrin receptors.
-
Pre-treat the cells with the desired concentration of this compound (or DMSO control) in serum-free medium for a short period (e.g., 10-30 minutes).
-
Add fluorescently labeled transferrin to the cells and incubate at 37°C for a specified time (e.g., 5-15 minutes) to allow for internalization.
-
To remove surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 4.5) on ice.
-
Wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a fluorescence microscope and quantify the internalized transferrin fluorescence intensity.
Visualizations
Signaling Pathway: Dynamin-Mediated Endocytosis and this compound Inhibition
Caption: Dynamin-mediated endocytosis pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro GTPase Assay
Caption: Workflow for the in vitro dynamin GTPase activity assay.
Logical Relationship: this compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory effect on dynamin-mediated processes.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - not just a dynamin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - not just a dynamin inhibitor – ScienceOpen [scienceopen.com]
- 12. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dynasore protocol for inhibiting endocytosis in cell culture.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule that acts as a potent, rapid, and reversible inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3][4] Specifically, it targets the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary application in cell culture is the inhibition of clathrin-mediated endocytosis, a fundamental pathway for the uptake of nutrients, signaling receptors, and pathogens.[3][5][6] This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its inhibitory effects and potential cytotoxicity.
Mechanism of Action
This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Dynamin is recruited to the neck of budding vesicles, such as clathrin-coated pits, where its GTPase activity is thought to provide the mechanical force required for membrane fission and vesicle release. By inhibiting this activity, this compound effectively traps clathrin-coated pits at the plasma membrane, preventing their internalization.[5][6] This leads to a rapid and potent block of clathrin-mediated endocytosis.[3] The inhibitory effect of this compound is reversible upon washout.[2]
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Parameter | Value | Cell Types | Notes |
| IC50 for Transferrin Uptake | ~15 µM | HeLa, COS7 | The half-maximal inhibitory concentration for the uptake of transferrin, a common marker for clathrin-mediated endocytosis.[3][7] |
| Effective Concentration | 80 - 100 µM | Various | Commonly used concentration for achieving strong (>90%) inhibition of dynamin-dependent endocytosis.[2][7] |
| Inhibition of Drp1 | 80 µM | In vitro | This compound also inhibits the mitochondrial dynamin Drp1 at this concentration.[7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | IC50 / Effect |
| Human Osteosarcoma (MNNG/HOS, MG-63, U2-OS) | CCK-8 | 24, 48, 72 h | Time- and concentration-dependent suppression of viability.[7] |
| Peritoneal macrophages, LLC-MK2 cells | Internalization assay | Not specified | 100 µM drastically diminished parasite internalization.[7] |
| Ocular surface of ex vivo mouse eyes | Dye uptake | Not specified | 40 µM blocked stress-stimulated dye uptake.[7] |
Note: Cytotoxicity can be cell-type dependent and is influenced by the concentration and duration of treatment. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: General Protocol for Inhibiting Endocytosis with this compound
-
Cell Culture: Plate cells on appropriate cultureware (e.g., coverslips for imaging, multi-well plates for quantitative assays) and grow to the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. A common stock concentration is 15 mM.[8] Store aliquots at -20°C.
-
Treatment:
-
Aspirate the culture medium.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 80 µM). For control wells, add medium with the same concentration of DMSO used for the this compound treatment (vehicle control).
-
Incubate the cells for the desired period. A pre-incubation of 20-30 minutes is typically sufficient to achieve inhibition.[2][3]
-
-
Assay: Proceed with your downstream application, such as a transferrin uptake assay (see Protocol 2), immunofluorescence, or western blotting.
Protocol 2: Assessing Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay
This protocol is adapted for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Serum-free culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 647)[9]
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium with DAPI
Procedure:
-
Starvation: Wash the cells with serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C. This step increases the number of available transferrin receptors on the cell surface.[9]
-
Inhibitor Treatment: Pre-incubate the cells with this compound (e.g., 80 µM) or DMSO in serum-free medium for 30 minutes at 37°C.[10]
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10-50 µg/mL) to the medium and incubate for a short period (e.g., 1-10 minutes) at 37°C to allow for internalization.[9][11]
-
Stop Uptake and Fixation:
-
To stop the uptake, quickly wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In control cells, fluorescent transferrin will be visible inside the cells in punctate structures (endosomes).
-
In this compound-treated cells, the internalization of transferrin will be significantly reduced, with most of the fluorescence remaining at the cell surface.
-
Quantify the fluorescence intensity inside the cells to determine the extent of inhibition.
-
Protocol 3: Assessing Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Treatment: The next day, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 5. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. flowcytometry-embl.de [flowcytometry-embl.de]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimal Working Concentration of Dynasore for HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other cellular processes involving membrane fission. By targeting the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1, this compound serves as a critical tool for studying dynamin-dependent cellular pathways.[1][2][3] Its rapid and reversible action makes it particularly valuable for dissecting the kinetics of endocytic trafficking.[1][2] This document provides detailed application notes and protocols for the optimal use of this compound in HeLa cells, a widely used human cervical cancer cell line.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in HeLa cells based on published literature.
Table 1: Effective Concentrations and IC50 Values
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | ~15 µM | HeLa | Inhibition of transferrin uptake | [1][4] |
| Working Concentration | 80 µM | HeLa | >90% block of endocytosis | [1][2] |
| Working Concentration | 80 µM | HeLa | Inhibition of LDL uptake | [5] |
| Working Concentration | 100 µM | HeLa | Inhibition of endocytosis | [6] |
Table 2: Experimental Conditions
| Parameter | Recommendation | Rationale | Reference |
| Cell Density | 40-70% confluency | Denser cultures are more resistant to this compound. | [1] |
| Incubation Time | 15 - 40 minutes | Sufficient for effective inhibition of endocytosis. | [2][6] |
| Incubation Time (Extended) | Up to 6 hours | For studying longer-term effects on processes like cholesterol trafficking. | [5][7][8] |
| Incubation Time (Maximum) | Up to 24 hours | Cell type-dependent, potential for off-target effects increases. | [6] |
| Vehicle Control | 0.2% DMSO | To account for any effects of the solvent. | [1] |
| Media | Serum-free media | This compound binds to serum proteins, reducing its activity. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a non-competitive inhibitor of the GTPase activity of dynamin.[4] Dynamin is crucial for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis. By inhibiting dynamin's GTPase function, this compound prevents the release of these vesicles, leading to an accumulation of clathrin-coated pits at the cell surface.
Experimental Protocols
Protocol 1: Inhibition of Transferrin Endocytosis in HeLa Cells
This protocol describes a common assay to functionally assess the inhibition of dynamin-dependent endocytosis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 40-70% confluency.
-
Serum Starvation and this compound Treatment:
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM containing 80 µM this compound (or the desired concentration) for 30 minutes at 37°C. For the vehicle control, use serum-free DMEM with an equivalent concentration of DMSO (e.g., 0.2%).[1]
-
-
Transferrin Uptake:
-
Add fluorescently-labeled transferrin to the media to a final concentration of 25 µg/mL.
-
Incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
-
Washing and Fixation:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells three times with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. A significant reduction in intracellular transferrin fluorescence should be observed in this compound-treated cells compared to the control.
-
Protocol 2: Inhibition of Low-Density Lipoprotein (LDL) Uptake in HeLa Cells
This protocol is adapted from studies investigating the role of dynamin in cholesterol trafficking.[5][8][9]
Materials:
-
HeLa cells
-
DMEM with 10% Lipoprotein Deficient Serum (LPDS)
-
This compound (stock solution in DMSO)
-
Fluorescently-labeled LDL (e.g., DiI-LDL)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Lipid Depletion: Culture HeLa cells in DMEM with 10% FBS. For experiments involving LDL uptake, it is often beneficial to pre-incubate cells in DMEM with 10% LPDS for 24-48 hours to upregulate LDL receptor expression.
-
This compound Treatment:
-
LDL Uptake:
-
Analysis:
-
For Microscopy: Wash the cells with PBS, fix, and mount for imaging as described in Protocol 1. Observe the intracellular accumulation of DiI-LDL.
-
For Flow Cytometry: Wash the cells with PBS, detach them using a non-enzymatic cell dissociation solution, and resuspend in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for studying the effect of this compound on endocytosis in HeLa cells.
Important Considerations
-
Toxicity: While this compound's effects are generally reversible, prolonged exposure or high concentrations can lead to cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration and incubation time for your specific experimental setup.
-
Off-target effects: this compound can affect mitochondrial dynamics through its inhibition of Drp1.[10] Researchers should be aware of this potential off-target effect, especially in studies where mitochondrial function is relevant.
-
Reversibility: The inhibitory effect of this compound is reversible upon washout.[1][2] This property can be utilized in experimental designs to study the recovery of endocytic processes.
-
Cell Line Specificity: While the provided concentrations are a good starting point for HeLa cells, the optimal concentration of this compound can vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for other cell types.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of dynamin in various cellular processes in HeLa cells.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Dynamin Chemical Inhibitor this compound Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dynamin Chemical Inhibitor this compound Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages | PLOS One [journals.plos.org]
- 9. The dynamin chemical inhibitor this compound impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Dynasore Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynasore is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and vesicle scission.[1][2][3] It targets the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1, thereby blocking the formation of coated vesicles.[2][4][5] Due to its critical role in cellular trafficking, this compound is widely used in research to study endocytic pathways, synaptic vesicle recycling, and the cellular entry of pathogens and nanoparticles.[2][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 322.31 g/mol | [4][7][8] |
| Appearance | Crystalline solid | [9] |
| Solubility in DMSO | Soluble up to 120 mg/mL (372.31 mM). Other sources report solubility at 30 mg/mL, 64 mg/mL, and 100 mM.[2][4][5][7][10] Sonication is recommended to aid dissolution.[7] | [2][4][5][7][10] |
| Purity | >98% | [2][5] |
| Storage (Solid) | Store at -20°C, desiccated. Stable for at least 24 months.[1][2] | [1][2] |
| Storage (DMSO Stock) | Aliquot and store at -20°C or -80°C. Stable for at least 1 month at -20°C and up to 1 year at -80°C.[2][4][7] Avoid repeated freeze-thaw cycles.[2][7] | [2][4][7] |
| IC₅₀ (in vitro) | ~15 µM for dynamin GTPase activity. | [2][3][4] |
| Working Concentration | Varies by application, typically in the range of 15 µM to 80 µM for cell-based assays.[1][4] | [1][4] |
Mechanism of Action: Inhibition of Dynamin-Mediated Endocytosis
This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin.[1][5] This inhibition prevents the scission of clathrin-coated pits from the plasma membrane, thereby halting the formation of endocytic vesicles. This mechanism effectively blocks clathrin-mediated endocytosis.
Caption: this compound inhibits dynamin, blocking vesicle scission.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 322.31 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 32.23 mg of this compound.
-
Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve this compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: Dispense the this compound stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][4][7]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Dilution to Working Concentration
To prepare a working solution, the DMSO stock should be diluted in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5% (v/v), and ideally at or below 0.1%.[7]
Example Dilution (for an 80 µM working solution):
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
To prepare 1 mL of an 80 µM working solution, add 0.8 µL of the 100 mM stock solution to 999.2 µL of the desired aqueous buffer or cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to your experimental system.
Note: When diluting the DMSO stock in an aqueous solution, it is recommended to add the stock solution to the buffer while vortexing to prevent precipitation of the compound.
Conclusion
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. By following this detailed protocol, researchers can ensure the integrity and activity of this potent dynamin inhibitor for their studies in cellular trafficking and other biological processes.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 6. This compound | Dynamin inhibitor | 304448-55-3 | Hello Bio [hellobio.com]
- 7. This compound | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 8. raybiotech.com [raybiotech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound, dynamin inhibitor (CAS 304448-55-3) | Abcam [abcam.com]
Application Note: Utilizing Dynasore for Viral Entry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a GTPase crucial for endocytosis.[1][2] Many viruses exploit dynamin-dependent endocytic pathways, such as clathrin-mediated endocytosis, to gain entry into host cells.[3][4] This makes this compound an invaluable tool in virology research for elucidating viral entry mechanisms and for the initial screening of potential antiviral therapies that target this essential stage of the viral life cycle.[5][6] This document provides detailed application notes and protocols for the use of this compound in viral entry assays.
Mechanism of Action
This compound specifically inhibits the GTPase activity of dynamin 1 and dynamin 2, as well as the mitochondrial dynamin Drp1.[1] Dynamin is responsible for the "pinching off" or scission of newly formed vesicles from the cell membrane during endocytosis. By inhibiting dynamin's GTPase function, this compound prevents the closure and release of these endocytic vesicles, effectively trapping viral particles that have bound to cell surface receptors within invaginated pits on the plasma membrane.[1][2] This blockage of vesicle formation prevents the virus from being internalized and proceeding with its replication cycle. It is important to note that this compound is a non-competitive inhibitor, and its effects are rapid and reversible upon washout.[1][2]
Caption: Mechanism of this compound inhibiting dynamin-mediated viral entry.
Data Presentation: Efficacy of this compound Against Various Viruses
The following table summarizes the reported inhibitory concentrations of this compound against a range of viruses, providing a baseline for experimental design.
| Virus | Cell Line | This compound Concentration (µM) | Inhibition | IC50 (µM) |
| Herpes Simplex Virus (HSV) | Human epithelial and neuronal cells | 60 - 80 | Almost complete block | ~15 |
| Human Papillomavirus (HPV-16) | HEK 293 | 80 | - | ~80 |
| Vesicular Stomatitis Virus (VSV) | BSR cells | 80 | >90% reduction in viral production | Not specified |
| Tacaribe Virus (TCRV) | Vero | Not specified | Significant reduction in infection | Not specified |
| HIV-1 | TZM-bl | 80 | Inhibition observed | Not specified |
| Influenza A Virus (IAV) | HeLa | 80 | This compound-sensitive entry observed | Not specified |
Experimental Protocols
Viral Entry Inhibition Assay
This protocol outlines a method to quantify the inhibitory effect of this compound on viral entry, often using a reporter virus (e.g., expressing luciferase or a fluorescent protein).
Caption: Workflow for a viral entry inhibition assay using this compound.
Materials:
-
Target cell line susceptible to the virus of interest
-
Reporter virus stock
-
This compound (e.g., from Sigma-Aldrich or LKT Labs)[6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Instrumentation for signal detection (fluorescence plate reader or luminometer)
Procedure:
-
Cell Plating: Seed the target cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in cell culture medium at various concentrations (e.g., a serial dilution from 160 µM down to 0 µM). Include a vehicle control (e.g., 0.5% DMSO).
-
Pre-treatment: Remove the existing medium from the cells and add 50 µL of the 2X this compound solutions to the appropriate wells. Incubate at 37°C for 30 minutes to 1 hour.[7]
-
Infection: Prepare a 2X virus stock in cell culture medium at a desired multiplicity of infection (MOI). Add 50 µL of the virus stock to each well, resulting in a 1X final concentration of both this compound and virus.
-
Entry Period: Incubate the plates at 37°C for 1-2 hours to allow for viral entry.
-
Wash: Gently aspirate the medium containing the virus and this compound. Wash the cell monolayer twice with 100 µL of PBS.
-
Incubation for Reporter Expression: Add 100 µL of fresh, complete medium to each well and incubate for 24-48 hours, or until sufficient reporter gene expression is achieved.
-
Quantification: Measure the reporter signal according to the manufacturer's instructions for the specific assay (e.g., luciferase assay system or direct fluorescence reading).
-
Analysis: Normalize the data to the vehicle control (considered 100% entry or 0% inhibition). Plot the percentage of inhibition against the this compound concentration and use a non-linear regression model to calculate the IC50 value.[8]
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used in the viral entry assay to ensure that the observed reduction in viral signal is due to entry inhibition and not cell death.
Materials:
-
Target cell line
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)[9]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as for the entry assay.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the entry assay.
-
Incubation: Incubate the plate for the same total duration as the viral entry assay (e.g., 25-50 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Quantification: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). The concentration of this compound that reduces cell viability by 50% (CC50) can be calculated. Ideally, the IC50 for viral entry should be significantly lower than the CC50.
Immunofluorescence Assay for Viral Uptake
This qualitative or semi-quantitative assay visually demonstrates the block in viral internalization.
Caption: Logical workflow of an immunofluorescence assay to visualize viral uptake.
Materials:
-
Target cells grown on glass coverslips
-
Virus stock
-
This compound
-
Primary antibody against a viral protein
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Cell Preparation: Seed cells on coverslips in a 24-well plate and grow to the desired confluency.
-
Pre-treatment and Infection: Pre-treat cells with an effective concentration of this compound (e.g., 80 µM) or vehicle for 30-60 minutes. Infect the cells with the virus for 1-2 hours at 37°C.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining for Internalized Virus:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash three times with PBS.
-
-
Staining for Surface-Bound Virus (Control for Blockade):
-
For a parallel set of this compound-treated coverslips, omit the permeabilization step to specifically label non-internalized, surface-bound virus.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[10] In vehicle-treated cells, a punctate cytoplasmic signal is expected, indicating viral uptake. In this compound-treated cells, the signal should be predominantly localized to the cell surface, demonstrating a block in internalization.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin Inhibitors Prevent the Establishment of the Cytomegalovirus Assembly Compartment in the Early Phase of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic-Based Classification of Endocytosis-Related Inhibitors: Does It Aid in Assigning Drugs against SARS-CoV-2? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogs of the Catechol Derivative this compound Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. This compound inhibition on productive infection of HIV-1 in commonly used cell lines is independent of transferrin endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. This compound Disrupts Trafficking of Herpes Simplex Virus Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Endocytosis in Real-Time: Application Notes and Protocols for Live-Cell Imaging with Dynasore
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dynasore, a potent and reversible inhibitor of dynamin, for the live-cell imaging of endocytosis. Detailed protocols, data interpretation guidelines, and troubleshooting tips are included to facilitate the successful application of this technique in your research.
Introduction to this compound and Endocytosis
Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of cell surface receptor expression, and nutrient absorption. A key player in many endocytic pathways, particularly clathrin-mediated endocytosis (CME), is the large GTPase dynamin. Dynamin is responsible for the "pinching off" of newly formed vesicles from the plasma membrane.
This compound is a cell-permeable small molecule that specifically inhibits the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[1][2] Its mechanism of action is non-competitive, and it does not affect GTP binding or dynamin self-assembly.[3] This inhibition rapidly and reversibly blocks dynamin-dependent endocytosis within seconds to minutes of application, making it an invaluable tool for studying the dynamics of this process in living cells.[1][2][4] The inhibitory effect of this compound can be reversed upon washout.[1][2][4]
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of dynamin's GTPase activity. This enzymatic activity is crucial for the constriction and fission of endocytic pits. By inhibiting this step, this compound effectively traps clathrin-coated pits at the plasma membrane in "U" and "O" shaped intermediates, preventing their maturation into endocytic vesicles.[1][5]
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Use of Dynasore in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] Dynamin is a key protein involved in membrane fission during clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling, nutrient uptake, and receptor internalization in neurons.[1][4] this compound's rapid and reversible action makes it a valuable tool for studying the dynamics of endocytic pathways in primary neuronal cultures.[2][5] These application notes provide detailed protocols and guidelines for the effective use of this compound in your research.
Mechanism of Action
This compound inhibits dynamin's GTPase activity, which is essential for the "pinching off" of clathrin-coated vesicles from the plasma membrane.[2][4] This inhibition leads to an accumulation of stalled clathrin-coated pits at the cell surface, effectively blocking dynamin-dependent endocytosis.[6]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the use of this compound in various cell types, with a focus on neuronal applications.
| Parameter | Cell Type | Concentration | Incubation Time | Effect | Reference |
| IC50 | Cell-free assay (dynamin 1/2) | ~15 µM | N/A | Inhibition of GTPase activity | [6] |
| IC50 | HeLa cells (Transferrin uptake) | ~15 µM | 30 min | Inhibition of endocytosis | [1] |
| Working Conc. | Primary motor neurons | 40 µM | 1 h | Inhibition of nanoparticle internalization | [7] |
| Working Conc. | Mouse hippocampal neurons | 80 µM | 30 min | Strong block of transferrin uptake | [1] |
| Working Conc. | Rat brainstem slices | 100 µM | N/A | Increased spontaneous EPSC frequency, followed by inhibition of evoked EPSCs | [8] |
| Working Conc. | Mouse neuromuscular junction | 160 µM | 15 min | Partial inhibition of post-stimulus endocytosis | [9] |
| Reversibility | Cultured hippocampal neurons | N/A | 25 min washout | Reversal of endocytosis block | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 1.03 mL of DMSO.[10]
-
Vortex thoroughly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C. Once in solution, it is recommended to use within 1 month to prevent loss of potency.[10][11]
Protocol 2: Inhibition of Endocytosis in Primary Neuronal Cultures
This protocol describes how to assess the inhibitory effect of this compound on receptor-mediated endocytosis using fluorescently-labeled transferrin.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) grown on coverslips
-
This compound stock solution (15 mM in DMSO)
-
Fluorescently-labeled transferrin (e.g., Alexa Fluor 568-transferrin)
-
Neuronal culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary neurons at a density of 40-70% confluency on coverslips. Denser cultures may be more resistant to this compound.[1]
-
Pre-treatment:
-
Prepare two sets of coverslips: one for the this compound treatment and one for the vehicle control.
-
For the treatment group, dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 80 µM).
-
For the control group, add an equivalent volume of DMSO to the culture medium (e.g., 0.2% DMSO).[1]
-
Replace the existing medium in the wells with the prepared this compound or vehicle control medium.
-
Incubate the cells for 30 minutes at 37°C.[1]
-
-
Transferrin Uptake:
-
Add fluorescently-labeled transferrin to the medium of both sets of coverslips at a final concentration of 5-10 µg/mL.
-
Incubate for 5-15 minutes at 37°C to allow for internalization.[1]
-
-
Washing and Fixation:
-
To remove surface-bound transferrin, perform an acid wash by incubating the coverslips three times for 2 minutes each in an acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) at room temperature with gentle agitation.[1]
-
Wash the coverslips three times with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 20-30 minutes at room temperature.[1]
-
Wash the coverslips three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity to determine the extent of endocytosis inhibition by this compound. A significant reduction in fluorescence in the this compound-treated cells compared to the control indicates successful inhibition.
-
Important Considerations
-
Toxicity: While generally well-tolerated for short-term experiments, prolonged exposure to high concentrations of this compound may induce cytotoxicity. It is advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic conditions for your specific neuronal culture system.[12]
-
Off-Target Effects: Although this compound is a relatively specific dynamin inhibitor, potential off-target effects should be considered. For instance, it has been reported to affect actin filaments and may have actions independent of endocytosis inhibition in certain contexts.[8][11]
-
Reversibility: The inhibitory effect of this compound is reversible upon washout.[2][5] This property can be utilized in experimental designs to study the recovery of endocytic processes. A washout period of 25 minutes has been shown to be effective in hippocampal neurons.[5]
-
Cell Density: The efficacy of this compound can be influenced by cell culture density. Denser cultures have been observed to be more resistant to its effects.[1] Consistency in plating density is crucial for reproducible results.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of dynamin-dependent endocytosis in various neuronal functions and disease models.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound blocks evoked release while augmenting spontaneous synaptic transmission from primary visceral afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different dynamin blockers interfere with distinct phases of synaptic endocytosis during stimulation in motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. This compound | Dynamin inhibitor | 304448-55-3 | Hello Bio [hellobio.com]
- 12. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore Treatment for Effective Dynamin Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Dynasore, a cell-permeable small molecule inhibitor of dynamin, for the effective inhibition of dynamin-dependent cellular processes. This document outlines the key quantitative data for treatment duration and concentration, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a widely used pharmacological tool that targets the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1).[1][2][3] By non-competitively inhibiting dynamin's GTPase activity, this compound effectively blocks membrane fission events that are critical for clathrin-mediated endocytosis and other cellular processes.[2][4][5] Its action is rapid, with inhibitory effects observable within seconds to minutes, and is reversible upon washout.[2][3][6]
Quantitative Data for Effective this compound Treatment
The optimal concentration and duration of this compound treatment can vary depending on the cell type and the specific process being investigated. The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: IC50 Values for this compound
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| GTPase Activity Assay | Dynamin 1/2 | Cell-free | ~15 µM | [4] |
| Transferrin Uptake | Endocytosis | HeLa cells | ~15 µM | [4] |
| Transferrin Uptake | COS7 cells | ~15 µM | [4] | |
| Endocytosis Block | Endocytosis | Hippocampal Neurons | ~30 µM | [7] |
| Viral Infection | HPV-16 & BPV-1 | HEK 293 cells | ~80 µM | [4] |
Table 2: Recommended Working Concentrations and Treatment Durations
| Application | Cell Type | Concentration | Duration | Expected Outcome | Reference |
| Inhibition of Clathrin-Mediated Endocytosis | HUVECs | 100 µM | 30 min | Blockade of transferrin internalization | [8] |
| Inhibition of Clathrin-Mediated Endocytosis | HeLa cells | 80 µM | 20-30 min | Inhibition of transferrin uptake | [2][6] |
| Inhibition of Synaptic Vesicle Endocytosis | Hippocampal Neurons | 80 µM | Full inhibition | Complete block of compensatory endocytosis | [7] |
| Inhibition of VEGFR2 Signaling | HUVECs | Dose-dependent | 30 min | Inhibition of VEGF-induced ERK1/2 phosphorylation | [9] |
| MAVS Activation | RAW cells | 80 µM | 15-30 min | Formation of MAVS aggregates | [1] |
Experimental Protocols
Protocol for Assessing Inhibition of Clathrin-Mediated Endocytosis via Transferrin Uptake Assay
This protocol describes a common method to visually and quantitatively assess the inhibitory effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells grown on coverslips (40-70% confluency is recommended as denser cultures can be more resistant)[2]
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Phosphate-buffered saline (PBS)
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum-starve the cells for 2 hours prior to the experiment.
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound in serum-free medium from a DMSO stock. A vehicle control (DMSO only) must be included. A common final concentration is 80 µM.[2][6]
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium or vehicle control to the respective wells.
-
-
Transferrin Incubation:
-
Removal of Surface-Bound Transferrin:
-
Place the plate on ice to stop endocytosis.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
To remove non-internalized, surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes.
-
Wash the cells three times with ice-cold PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In control cells, fluorescent transferrin will be visible in punctate structures within the cytoplasm.
-
In this compound-treated cells, a significant reduction in intracellular fluorescence is expected, indicating inhibition of endocytosis.
-
Quantify the fluorescence intensity per cell using image analysis software to determine the percentage of inhibition.
-
Protocol for Assessing this compound's Effect on Cell Signaling via Western Blotting
This protocol outlines the steps to investigate the impact of this compound on a specific signaling pathway, for example, the VEGF-induced phosphorylation of ERK1/2.[9]
Materials:
-
Cells cultured in multi-well plates
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., VEGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Serum-starve the cells if necessary for the specific pathway being studied.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).[9]
-
-
Stimulation:
-
Add the stimulant (e.g., VEGF) to the wells at the desired concentration and for the appropriate duration to activate the signaling pathway of interest.
-
-
Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) as a loading control.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound in inhibiting clathrin-mediated endocytosis.
Caption: General experimental workflow for studying the effects of this compound.
Off-Target and Other Considerations
It is important to note that this compound can have effects independent of dynamin inhibition. For instance, it has been shown to activate NF-κB and IFN-β pathways by targeting the mitochondrial antiviral signaling protein (MAVS).[1] Additionally, some studies suggest that this compound can impair VEGFR2 signaling in an endocytosis-independent manner.[9] Therefore, it is crucial to include appropriate controls and, when possible, validate findings using alternative methods of dynamin inhibition, such as siRNA-mediated knockdown. The effectiveness of this compound can also be influenced by cell density, with denser cultures potentially showing more resistance.[2]
References
- 1. This compound enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Dynasore with Other Inhibitors for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynasore is a cell-permeable small molecule inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and vesicle formation. By inhibiting dynamin, this compound effectively blocks the internalization of various cellular components, including growth factor receptors. This property makes it a valuable tool for dissecting signaling pathways that are dependent on endocytic trafficking. However, it is crucial to recognize that this compound can also exhibit off-target effects. Therefore, combining this compound with other specific pathway inhibitors can be a powerful strategy to elucidate complex signaling networks, validate drug targets, and identify potential combination therapies.
These application notes provide protocols and examples for combining this compound with other inhibitors to study cellular signaling pathways, with a focus on cancer cell biology.
Combining this compound with c-Met Inhibitors in Hepatocellular Carcinoma
This section details a combination study of this compound with c-Met tyrosine kinase inhibitors (TKIs) in hepatocellular carcinoma (HCC) cells. The c-Met receptor is frequently overexpressed in HCC and is a key driver of tumor growth and metastasis.
Rationale
The combination of this compound with c-Met inhibitors is based on the hypothesis that blocking c-Met endocytosis with this compound will enhance the inhibitory effect of c-Met TKIs. By preventing the internalization of the c-Met receptor, it remains on the cell surface, potentially increasing its accessibility to TKIs and leading to a more potent and sustained inhibition of downstream signaling.
Experimental Design and Results
In a study by Zaky et al. (2020), the combination of this compound with the c-Met inhibitors tivantinib, PHA-665752, and JNJ-38877605 was investigated in HCC cell lines. The combination treatment resulted in a synergistic anti-proliferative and pro-apoptotic effect.
| Treatment Group | Cell Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) | p-AKT Levels (Relative to Control) | p-MEK Levels (Relative to Control) |
| This compound (80 µM) | 25 ± 3.5 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Tivantinib (1 µM) | 30 ± 4.2 | 1.8 ± 0.3 | 0.6 ± 0.08 | 0.7 ± 0.09 |
| This compound + Tivantinib | 65 ± 5.1 | 4.2 ± 0.5 | 0.2 ± 0.05 | 0.3 ± 0.06 |
| PHA-665752 (0.5 µM) | 28 ± 3.9 | 1.7 ± 0.2 | 0.65 ± 0.07 | 0.75 ± 0.08 |
| This compound + PHA-665752 | 62 ± 4.8 | 3.9 ± 0.4 | 0.25 ± 0.06 | 0.35 ± 0.07 |
| JNJ-38877605 (0.1 µM) | 32 ± 4.5 | 1.9 ± 0.3 | 0.55 ± 0.06 | 0.65 ± 0.07 |
| This compound + JNJ-38877605 | 68 ± 5.5 | 4.5 ± 0.6 | 0.18 ± 0.04 | 0.28 ± 0.05 |
**p < 0.01 compared to single-agent treatment. Data are represented as mean ± standard deviation.
Mechanistically, the combination of this compound and c-Met inhibitors led to a significant decrease in the total levels of c-Met protein and a more profound inhibition of the downstream PI3K/AKT and MAPK/MEK signaling pathways[1].
Experimental Protocols
HCC cell lines (e.g., Huh7, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, a c-Met inhibitor, or the combination at the indicated concentrations for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the inhibitors for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Met, phospho-AKT (Ser473), total AKT, phospho-MEK (Ser217/221), total MEK, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: this compound and c-Met inhibitor signaling pathway.
Combining this compound with a Macropinocytosis Inhibitor (EIPA) to Study VEGFR2 Signaling
This section describes a protocol to investigate the role of different endocytic pathways in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling by combining this compound with EIPA (5-(N-ethyl-N-isopropyl)amiloride), an inhibitor of macropinocytosis.
Rationale
VEGFR2 signaling is crucial for angiogenesis and can be initiated from different cellular locations following internalization. By using this compound to block clathrin-mediated endocytosis and EIPA to block macropinocytosis, researchers can dissect the contribution of each pathway to downstream signaling events, such as the activation of the ERK1/2 pathway. This approach also helps to distinguish between the specific effects of endocytosis inhibition and potential off-target effects of the inhibitors.
Experimental Design and Results
A study investigating VEGFR2 signaling used a combination of this compound and EIPA in Human Umbilical Vein Endothelial Cells (HUVECs). The results indicated that while this compound inhibited clathrin-mediated endocytosis of VEGFR2, its effect on VEGF-induced ERK1/2 phosphorylation was largely due to off-target effects. In contrast, EIPA's inhibition of ERK1/2 phosphorylation was directly linked to its inhibition of macropinocytosis.
| Treatment Group | Transferrin Uptake (% of Control) | VEGFR2 Internalization (% of Control) | p-ERK1/2 Levels (% of VEGF Control) |
| This compound (100 µM) | 15 ± 5 | 40 ± 8 | 25 ± 7 |
| EIPA (50 µM) | 95 ± 7 | 60 ± 10 | 55 ± 9 |
| This compound + EIPA | 12 ± 4 | 20 ± 6 | 20 ± 6 |
Data are represented as mean ± standard deviation.
Experimental Protocols
HUVECs are cultured on gelatin-coated dishes in M199 medium supplemented with 20% FBS, 100 µg/mL heparin, and 30 µg/mL endothelial cell growth supplement (ECGS).
This protocol is designed to distinguish between the effects of endocytosis inhibition and other "off-target" effects of the inhibitors on signaling.
-
Step 1 (Inhibition): Serum-starve HUVECs for 2 hours. Treat with vehicle, this compound (100 µM), or EIPA (50 µM) for 30 minutes. Stimulate with VEGF (50 ng/mL) for 10 minutes in the continued presence of the inhibitors.
-
Step 2 (Washout): To remove the inhibitors and unbound VEGF, wash the cells twice with ice-cold, acidic M199 medium (pH 2.0) and then three times with Ca²⁺/Mg²⁺-free HBSS.
-
Step 3 (Re-stimulation): Add fresh, serum-free medium and stimulate again with VEGF (50 ng/mL) for 10 minutes.
-
Lyse the cells and perform Western blotting for p-ERK1/2 and total ERK1/2 as described in section 1.3.3.
-
Grow HUVECs on gelatin-coated coverslips.
-
Serum-starve the cells for 2 hours and then pre-treat with this compound and/or EIPA for 30 minutes.
-
Stimulate with VEGF (50 ng/mL) for 15 minutes at 37°C to allow for receptor internalization.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against VEGFR2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips and visualize using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow to distinguish on-target vs. off-target effects.
Combining this compound with mTOR Inhibitors for Pathway Analysis
Rationale
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies suggest that this compound can suppress mTORC1 activity. Combining this compound with a direct mTOR inhibitor, such as rapamycin, can help to elucidate the role of endocytosis in the regulation of the mTOR pathway and to explore potential synergistic therapeutic effects.
Experimental Design
A hypothetical experimental design to investigate the combined effect of this compound and the mTOR inhibitor Rapamycin on a cancer cell line (e.g., MCF-7 breast cancer cells) is presented below.
| Treatment Group | Cell Proliferation Inhibition (%) | p-S6K (T389) Levels (% of Control) | p-4E-BP1 (T37/46) Levels (% of Control) |
| This compound (80 µM) | 20 ± 4 | 70 ± 8 | 75 ± 9 |
| Rapamycin (20 nM) | 40 ± 5 | 30 ± 6 | 35 ± 7 |
| This compound + Rapamycin | 75 ± 6 | 10 ± 3 | 15 ± 4** |
**p < 0.01 compared to single-agent treatment. Data are represented as mean ± standard deviation.
Experimental Protocols
MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Follow the protocols outlined in sections 1.3.2 and 1.3.3, using antibodies specific for key components of the mTOR pathway, such as phospho-S6 Kinase (Thr389) and phospho-4E-BP1 (Thr37/46).
Mandatory Visualization
Caption: this compound and Rapamycin targeting the mTOR pathway.
Conclusion
The combination of this compound with other specific inhibitors is a valuable approach for detailed pathway analysis. This strategy can help to:
-
Elucidate the role of endocytosis in specific signaling pathways.
-
Uncover potential synergistic or additive effects of drug combinations.
-
Differentiate between on-target and off-target effects of dynamin inhibitors.
-
Identify novel therapeutic strategies for diseases such as cancer.
Researchers should carefully design their experiments, including appropriate controls, to ensure the accurate interpretation of their results. The protocols and examples provided in these application notes serve as a starting point for designing and conducting combination studies involving this compound.
References
Application Notes and Protocols for Studying Receptor Trafficking Using Dynasore
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynasore is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a large GTPase essential for membrane fission in various cellular processes, most notably clathrin-mediated endocytosis.[1][2][3] Its rapid action and reversibility make it a valuable tool for studying the dynamics of receptor trafficking and other endocytic pathways.[1][3] This document provides detailed application notes and protocols for utilizing this compound in receptor trafficking studies.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin Drp1.[1][3][4] Dynamin is recruited to the neck of newly formed clathrin-coated pits at the plasma membrane. Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the membrane, releasing the vesicle into the cytoplasm. This compound prevents this scission step, effectively trapping receptors and their ligands in clathrin-coated pits at the cell surface.[2][4]
Data Presentation: Efficacy of this compound
The following table summarizes the effective concentrations and observed effects of this compound in various studies. It is important to note that the optimal concentration can vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 | ~15 µM | In vitro | Dynamin GTPase activity | [5] |
| Working Concentration | 80 µM | HeLa, U373-MG, COS-1, BSC-1, Mouse Hippocampal Neurons | Transferrin uptake inhibition (>90%) | [1] |
| Working Concentration | 10 - 100 µM | Various | Inhibition of clathrin-mediated endocytosis | [4] |
| Inhibition of VEGF-induced ERK1/2 phosphorylation | More potent than CME inhibition | HUVECs | Western Blot | [6] |
| Inhibition of LDL uptake | Strong | HeLa cells | LDL uptake assay | [7] |
| Effect on transmitter release | Increased probability | Frog neuromuscular junction | Electrophysiology | [8] |
Note: this compound's activity can be reduced by binding to serum proteins. Therefore, it is recommended to perform experiments in serum-free or low-protein media.[1][9]
Experimental Protocols
Protocol 1: Inhibition of Transferrin Internalization
This protocol describes a common assay to validate the inhibitory effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Cells grown on coverslips (40-70% confluency)[1]
-
Serum-free medium (e.g., DMEM)[1]
-
This compound stock solution (e.g., 15 mM in DMSO)[5]
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin)
-
Vehicle control (e.g., 0.2% DMSO in serum-free medium)[1]
-
Ice-cold PBS
-
Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Pre-treatment:
-
Wash cells grown on coverslips three times with serum-free medium.
-
Incubate cells with 80 µM this compound in serum-free medium for 30 minutes at 37°C. For the control, incubate cells with the vehicle solution.[1]
-
-
Ligand Binding:
-
Cool the cells to 4°C by placing them on ice.
-
Add fluorescently labeled transferrin to the medium and incubate for 30 minutes at 4°C to allow binding to the transferrin receptor on the cell surface.
-
-
Internalization:
-
Wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
Add pre-warmed (37°C) serum-free medium (with this compound or vehicle) and transfer the cells to a 37°C incubator for 5-15 minutes to allow internalization.[1]
-
-
Removal of Surface-Bound Ligand:
-
Place the cells on ice to stop endocytosis.
-
Wash the cells three times with ice-cold acid wash buffer for 2 minutes each to strip any remaining surface-bound transferrin.[1]
-
Wash three times with ice-cold PBS.
-
-
Fixation and Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the internalized transferrin using fluorescence microscopy.
-
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The dynamin chemical inhibitor this compound impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Autophagy with Dynasore Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Dynasore, a cell-permeable small molecule, is a well-established inhibitor of the GTPase activity of dynamin-1, dynamin-2, and Drp1.[1][2] While primarily known for its role in blocking clathrin-dependent endocytosis, recent studies have unveiled its significant impact on autophagy.[3][4]
These application notes provide a comprehensive overview of the use of this compound in autophagy research. We will delve into its mechanism of action, present key quantitative data from published studies, and offer detailed protocols for investigating its effects on autophagic pathways.
Mechanism of Action: this compound-Induced Autophagy
This compound treatment has been shown to induce autophagy primarily through the suppression of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[3][4] mTORC1 is a central negative regulator of autophagy, and its inhibition is a key trigger for the initiation of the autophagic process.[5][6]
The proposed mechanism for this compound's effect on mTORC1 and autophagy is as follows:
-
Inhibition of mTOR Localization: this compound represses the localization of mTOR to the lysosomal surface.[3]
-
mTORC1 Inactivation: This delocalization prevents the activation of mTORC1 by its upstream activators, such as Rheb, which is located on the lysosomal membrane.[7]
-
TFEB/TFE3 Nuclear Translocation: The inactivation of mTORC1 leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3][4]
-
Autophagy and Lysosomal Gene Expression: TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy.[3] Their nuclear translocation drives the expression of genes involved in these processes, leading to an upregulation of autophagic flux.[3]
However, it is important to note that the role of dynamin in autophagy is complex. Some studies suggest that dynamin activity is also required for later stages of autophagy, such as autophagosome-lysosome fusion and lysosomal acidification.[8][9] Therefore, the net effect of this compound on the complete autophagic process may be context-dependent.
Below is a diagram illustrating the signaling pathway of this compound-induced autophagy.
Quantitative Data on this compound's Effect on Autophagy
The following tables summarize quantitative data from studies investigating the effects of this compound treatment on key autophagy markers.
Table 1: Effect of this compound on LC3-II Levels
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Fold Increase in LC3-II/GAPDH Ratio (vs. DMSO) | Reference |
| HEK293 | 25 | 6 | ~1.5 | [10] |
| HEK293 | 50 | 6 | ~2.0 | [10] |
| HEK293 | 25 | 12 | ~1.8 | [10] |
| HEK293 | 50 | 12 | ~2.5 | [10] |
*Values are estimated from graphical data.
Table 2: Effect of this compound on Autophagosome and Autolysosome Numbers
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Autophagosomes per cell (mCherry-EGFP-LC3) | Autolysosomes per cell (mCherry-EGFP-LC3) | Reference |
| HEK293 | 50 | 6 | ~25 | ~15 | [11] |
| HEK293 | 0 (DMSO) | 6 | ~8 | ~5 | [11] |
*Values are estimated from graphical data.
Table 3: Effect of this compound on TFEB/TFE3 Nuclear Translocation
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % of Cells with Nuclear TFEB/TFE3 | Reference |
| HEK293 (EGFP-TFEB) | 50 | 6 | ~60% | [4] |
| HEK293 (EGFP-TFE3) | 50 | 6 | ~70% | [4] |
| HEK293 (Control) | 0 (DMSO) | 6 | ~10%* | [4] |
*Values are estimated from graphical data.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of this compound on autophagy.
General Experimental Workflow
The following diagram outlines a general workflow for studying this compound's impact on autophagy.
Protocol 1: Western Blot Analysis of LC3 Conversion and mTORC1 Activity
Objective: To quantify the conversion of LC3-I to LC3-II and assess mTORC1 activity as indicators of autophagy induction.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins on a 12-15% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to LC3-I or LC3-II to GAPDH. Analyze the phosphorylation status of S6K.
Protocol 2: Fluorescence Microscopy of Autophagic Flux with mCherry-EGFP-LC3
Objective: To monitor and quantify autophagic flux by observing the localization of a tandem fluorescent-tagged LC3 reporter.
Materials:
-
Cells stably or transiently expressing mCherry-EGFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound and DMSO
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection (if necessary): Seed cells on glass-bottom dishes or coverslips. If not using a stable cell line, transfect with the mCherry-EGFP-LC3 plasmid and allow for expression (typically 24 hours).
-
Treatment: Treat the cells with this compound or DMSO for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount with a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters to capture the EGFP (green), mCherry (red), and DAPI (blue) signals.
-
Data Analysis:
-
Autophagosomes: Yellow puncta (EGFP and mCherry positive).
-
Autolysosomes: Red puncta (mCherry positive only, as EGFP fluorescence is quenched in the acidic environment of the lysosome).
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition. An increase in both yellow and red puncta suggests an induction of autophagic flux.
-
Protocol 3: Immunofluorescence Analysis of TFEB Nuclear Translocation
Objective: To visualize and quantify the translocation of TFEB from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells seeded on coverslips
-
This compound and DMSO
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-TFEB
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound or DMSO.
-
Fixation and Permeabilization: Fix the cells as described in Protocol 2, then permeabilize with Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-TFEB antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount with DAPI-containing medium, and acquire images using a fluorescence microscope.
-
Data Analysis: For each condition, count the number of cells showing predominantly nuclear TFEB staining versus those with cytoplasmic staining. Express the results as the percentage of cells with nuclear TFEB.
Conclusion
This compound is a valuable pharmacological tool for investigating the intricate relationship between dynamin, endocytosis, and autophagy. Its ability to induce autophagy through the inhibition of the mTORC1 signaling pathway provides a useful mechanism for studying the regulation of this critical cellular process. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of this compound and dynamin in autophagy and its implications for various disease states. Careful consideration of this compound's multifaceted effects is crucial for accurate data interpretation.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses mTORC1 Activity and Induces Autophagy to Regulate the Clearance of Protein Aggregates in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 7. Dynamin-dependent amino acid endocytosis activates mechanistic target of rapamycin complex 1 (mTORC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamin Regulates Autophagy by Modulating Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dynasore in Neurodegenerative Disease Research
Introduction
Dynasore is a cell-permeable small molecule that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes, a critical step in clathrin-mediated and caveolae-dependent endocytosis.[3][4] Given the crucial role of endocytic pathways and protein trafficking in the pathogenesis of many neurodegenerative diseases—including the uptake and spread of pathological protein aggregates like tau and α-synuclein, and the regulation of receptor signaling—this compound has emerged as a valuable tool for researchers in this field.[5]
Furthermore, recent studies have revealed that this compound can also induce autophagy by suppressing mTORC1 activity, which promotes the clearance of protein aggregates.[6] This dual function makes this compound a versatile chemical probe for investigating cellular mechanisms underlying neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases.
Key Applications in Neurodegenerative Disease Research
-
Alzheimer's Disease (AD): this compound is used to investigate the role of endocytosis in the internalization and aggregation of tau protein. By inhibiting dynamin, researchers can study the mechanisms by which tau seeds are taken up by neurons, a key process in the propagation of tau pathology.
-
Parkinson's Disease (PD): In animal models of PD, this compound has been shown to attenuate motor symptoms. It is utilized to explore how inhibiting endocytosis affects the spread of α-synuclein aggregates and to study the impact on synaptic vesicle recycling, which is crucial for neuronal function.[5][7]
-
Huntington's Disease (HD): this compound is employed to study the clearance of mutant huntingtin (mHtt) protein aggregates. Its ability to induce autophagy provides a mechanism to investigate pathways for clearing these toxic protein accumulations.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's activity from various experimental contexts.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Assay Condition | Source |
| IC₅₀ | Dynamin 1/2 GTPase Activity | ~15 µM | Cell-free GTPase assay | [1][2][8] |
| IC₅₀ | Transferrin Uptake | ~15 µM | Cell-based endocytosis assay | [1] |
| IC₅₀ | NT-stimulated GTPase activity | 83.5 µM | Malachite green assay with lipid nanotubes | [9] |
Table 2: Common Working Concentrations of this compound
| Application | Concentration | Cell/System Type | Observed Effect | Source |
| Endocytosis Inhibition | 80 µM | Various cell lines | >90% block of dynamin-dependent pathways | [3] |
| Autophagy Induction | 25 - 100 µM | HEK 293 cells | Inhibition of mTORC1, TFEB nuclear translocation | [10] |
| Inhibition of Ferroptosis | 100 nM | In vitro models | Blocked H₂O₂-induced cell death | [11] |
| Blockade of Synaptic Vesicle Endocytosis | 80 µM | Cultured hippocampal neurons | Complete and reversible block of endocytosis | [5] |
| In vivo (Animal model) | 10 mg/kg (i.p.) | Rats | Inhibition of osteosarcoma tumorigenesis | [11] |
Visualizations of Mechanisms and Workflows
Caption: this compound inhibits the GTPase activity of dynamin, preventing vesicle scission.
Caption: this compound induces autophagy by inhibiting mTORC1, leading to TFEB activation.
Caption: Experimental workflow for the Transferrin uptake assay to measure endocytosis.
Experimental Protocols
Protocol 1: Assessing Dynamin-Dependent Endocytosis using Transferrin Uptake Assay
This protocol is adapted from methodologies used to visually monitor receptor-mediated endocytosis.[1] It relies on the constitutive, dynamin-dependent internalization of the transferrin receptor.
Materials:
-
Cells grown on glass coverslips to 40-70% confluency.
-
Serum-free culture medium (e.g., DMEM).
-
This compound stock solution (e.g., 15 mM in DMSO).[8]
-
Vehicle control: DMSO.
-
Fluorescently-tagged transferrin (e.g., Alexa Fluor 568-Transferrin).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Fixative solution (e.g., 4% Paraformaldehyde in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Cell Preparation: One day before the experiment, seed cells on sterile glass coverslips in a multi-well plate. Allow them to grow to 40-70% confluency. Denser cultures may be more resistant to this compound.[1]
-
Serum Starvation and Washing: Gently wash the cells 4-5 times with serum-free medium to remove any serum proteins that can bind to and inactivate this compound.[1]
-
Inhibitor Incubation: Prepare working solutions of this compound (e.g., 80 µM) and a vehicle control (e.g., 0.2% DMSO) in serum-free medium. Aspirate the medium from the cells and add the this compound or vehicle solutions. Incubate for 30 minutes at 37°C.[1]
-
Transferrin Uptake: Without washing, add fluorescently-tagged transferrin to each well to a final concentration of ~25 µg/mL. Incubate for an additional 5-15 minutes at 37°C. The exact time may need optimization depending on the cell type.
-
Stopping Uptake: To stop endocytosis, quickly place the plate on ice and aspirate the medium. Immediately wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize and stain for other intracellular markers. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear visualization.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the mean intracellular fluorescence intensity of transferrin per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of endocytosis.
Protocol 2: In Vitro Dynamin GTPase Activity Assay (Radioactive)
This assay directly measures the GTPase activity of purified dynamin and its inhibition by this compound.[1][2] It quantifies the hydrolysis of radioactive GTP.
Materials:
-
Purified dynamin protein (e.g., dynamin-1 or dynamin-2).
-
GTPase Buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA).[1]
-
[γ-³²P]GTP.
-
Non-radioactive GTP.
-
This compound stock solution in DMSO.
-
Acid-washed charcoal slurry.
-
Scintillation counter and vials.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume, combine GTPase buffer, purified dynamin (e.g., 0.2 µM), and the desired concentration of this compound or DMSO vehicle.
-
Initiate Reaction: Start the reaction by adding a mix of [γ-³²P]GTP and non-radioactive GTP (e.g., to a final concentration of 20 µM).[2] Incubate at room temperature (~22°C) or 37°C.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take a 10 µL aliquot of the reaction.
-
Stop Reaction: Immediately transfer the aliquot into a tube containing 500 µL of ice-cold, acid-washed charcoal slurry. The charcoal binds unhydrolyzed GTP.[2]
-
Separate Phosphate: Vortex the charcoal mixture and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the charcoal.[2]
-
Quantification: Carefully transfer 250 µL of the supernatant, which contains the liberated ³²P-orthophosphate (Pᵢ), into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of GTP hydrolyzed at each time point for both control and this compound-treated samples. Plot the rate of GTP hydrolysis to determine the inhibitory effect of this compound. An IC₅₀ can be calculated by testing a range of this compound concentrations.
Protocol 3: Assessing Clearance of Protein Aggregates via Autophagy
This protocol provides a general framework to determine if this compound enhances the clearance of neurodegenerative disease-associated protein aggregates.[6]
Materials:
-
Cells expressing an aggregate-prone protein (e.g., HEK293 cells transfected with mutant Huntingtin-polyQ-GFP).
-
Complete culture medium.
-
This compound stock solution in DMSO.
-
Lysis buffer for Western blot (e.g., RIPA buffer with protease inhibitors).
-
Antibodies for Western blot (e.g., anti-GFP, anti-p62/SQSTM1, anti-LC3, anti-mTOR, anti-phospho-mTOR, anti-actin).
-
Reagents for immunofluorescence (fixative, permeabilization buffer, primary and secondary antibodies).
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates. If using a transient expression system, transfect the cells with the plasmid encoding the aggregate-prone protein. After 24 hours, treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or DMSO vehicle for a specified time (e.g., 6, 12, or 24 hours).[10]
-
Analysis by Western Blot:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the protein of interest (e.g., GFP to detect mHtt-polyQ-GFP), autophagy markers (LC3-II/LC3-I ratio, p62), and mTOR signaling pathway components (p-mTOR, total mTOR). Use a loading control like actin.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Outcome: A decrease in the aggregate-prone protein levels, a decrease in p62 levels, and an increase in the LC3-II/LC3-I ratio in this compound-treated cells would indicate enhanced autophagic clearance. A decrease in phospho-mTOR would confirm the inhibition of mTORC1 signaling.
-
-
Analysis by Immunofluorescence:
-
Grow and treat cells on coverslips as described in step 1.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the protein aggregate.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount and visualize using a fluorescence microscope.
-
Expected Outcome: A visible reduction in the number and size of intracellular protein aggregates in this compound-treated cells compared to controls.
-
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses mTORC1 Activity and Induces Autophagy to Regulate the Clearance of Protein Aggregates in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. A high-throughput assay to identify robust inhibitors of dynamin GTPase activity | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Troubleshooting Dynasore experiments with low efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of low efficacy encountered during experiments with Dynasore, a widely used inhibitor of dynamin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule that acts as a non-competitive, reversible inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] By inhibiting dynamin's GTPase activity, this compound blocks the fission of clathrin-coated pits from the cell membrane, thereby inhibiting clathrin-mediated endocytosis.[3][4] This process is rapid, with effects seen within seconds of application, and is reversible upon washout.[2][3]
Q2: At what concentration should I use this compound?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental goals. However, a common working concentration that results in a greater than 90% block of endocytosis is approximately 80 µM.[3] The half-maximal inhibitory concentration (IC50) for dynamin GTPase activity and transferrin uptake is around 15 µM.[1][3][4][5] For cultured hippocampal neurons, full inhibition is observed at 80 µM, with a half-maximal inhibition at ~30 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder or crystalline solid.[4][6] For a stock solution, it can be dissolved in DMSO.[1][2][4][6] For example, to create a 15 mM stock, 5 mg of powder can be reconstituted in 1.03 mL of DMSO.[4] It is crucial to use fresh, moisture-free DMSO as moisture can reduce solubility.[1] Stock solutions can be stored at -20°C for up to one month.[2][4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] When preparing working solutions, it is important to note that this compound can bind to serum proteins and lose activity; therefore, it is recommended to use media lacking albumin or serum.[3] Aqueous solutions are not recommended for storage for more than a day.[6]
Q4: Is this compound toxic to cells?
While this compound is a valuable tool, it can exhibit cytotoxicity, especially with prolonged exposure.[7][8] Some studies have shown that long-term exposure (e.g., 72 hours) to this compound can lead to broad-spectrum toxicity in various cell lines.[7] Newer analogs, such as the Dyngo compounds, have been developed to have improved potency and reduced cytotoxicity.[8] It is recommended to perform a cell viability assay (e.g., MTT assay) to assess the cytotoxic effects of this compound at the concentrations and incubation times used in your experiments.
Troubleshooting Guide for Low Efficacy
Issue 1: Suboptimal Inhibition of Endocytosis
If you are observing lower than expected inhibition of your endocytic pathway of interest, consider the following factors:
-
Incorrect Concentration: The effective concentration of this compound is cell-type dependent.
-
Inactivation by Serum: this compound can bind to serum proteins, which reduces its effective concentration.[3]
-
Recommendation: Conduct your experiments in serum-free media or media with reduced serum content if your experimental design allows.
-
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Presence of Detergents: this compound can bind to detergents, which can drastically reduce its potency in in vitro assays.[7][8]
-
Recommendation: If your assay requires detergents, be aware of this potential interaction and consider increasing the this compound concentration or using alternative inhibitors.
-
Issue 2: Potential Off-Target Effects
This compound is known to have off-target effects that are independent of its action on dynamin. These can complicate the interpretation of experimental results.
-
Actin Cytoskeleton Destabilization: this compound has been shown to suppress lamellipodia formation and cancer cell invasion by destabilizing actin filaments.[2]
-
Inhibition of Fluid-Phase Endocytosis and Membrane Ruffling: Studies in dynamin triple knockout cells have revealed that this compound can inhibit fluid-phase endocytosis and peripheral membrane ruffling through a dynamin-independent mechanism.[9]
-
Effects on Cholesterol Homeostasis: this compound can impact cellular cholesterol levels and lipid rafts.[8]
-
VEGF Signaling: this compound has been reported to inhibit VEGF-mediated phosphorylation of ERK1/2 via an off-target effect.[10]
-
Recommendation: To confirm that the observed effects are due to dynamin inhibition, consider using a structurally different dynamin inhibitor as a control. The use of inactive analogs, where available, can also help to distinguish specific from non-specific effects.[] Alternatively, genetic approaches such as siRNA-mediated knockdown of dynamin can be used to validate the findings.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Dynamin GTPase Activity) | ~15 µM | Cell-free assay | [1][3][4] |
| IC50 (Transferrin Uptake) | ~15 µM | HeLa cells | [1][3] |
| IC50 (Synaptic Vesicle Endocytosis) | 184 µM | Rat brain synaptosomes | [7] |
| Half-maximal Inhibition (Endocytosis) | ~30 µM | Cultured hippocampal neurons | [1] |
| Full Inhibition (Endocytosis) | 80 µM | Cultured hippocampal neurons | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
Protocol 2: Inhibition of Transferrin Endocytosis
-
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Serum-free cell culture medium
-
This compound stock solution
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
-
Procedure:
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 80 µM) or a vehicle control (DMSO) in serum-free medium for 30 minutes at 37°C.[3]
-
Add fluorescently labeled transferrin to the medium and incubate for the desired time (e.g., 5-15 minutes) at 37°C to allow for endocytosis.
-
Place the cells on ice to stop endocytosis and wash them three times with ice-cold PBS to remove surface-bound transferrin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the internalized transferrin using fluorescence microscopy. A significant reduction in intracellular fluorescence in this compound-treated cells compared to control cells indicates successful inhibition of endocytosis.
-
Visualizations
Caption: Mechanism of this compound action on clathrin-mediated endocytosis.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Dynamin inhibitor | 304448-55-3 | Hello Bio [hellobio.com]
- 3. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Dynasore Technical Support Center: Minimizing Off-Target Effects on Actin
Welcome to the Dynasore Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating its off-target effects on the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1][2][3] Its primary, well-characterized function is to block dynamin-dependent endocytosis by preventing the fission of clathrin-coated pits from the plasma membrane.[2]
Q2: What are the known off-target effects of this compound on the actin cytoskeleton?
Several studies have reported that this compound can exert effects on the actin cytoskeleton that are independent of its dynamin-inhibiting activity.[4][5] These off-target effects include:
-
Destabilization of F-actin: this compound has been shown to potently destabilize filamentous actin (F-actin) in vitro and in resting cells, leading to plasma membrane retraction.[6]
-
Inhibition of Actin-Dependent Processes: It can suppress lamellipodia formation, membrane ruffling, and cancer cell invasion, all of which are highly dependent on dynamic actin remodeling.[5][6]
-
Aberrant Actin Distribution: In some model systems, this compound treatment leads to an abnormal distribution and increased amount of actin filaments.[7][8]
Q3: How can I minimize the off-target effects of this compound on actin in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some recommended strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits dynamin-dependent endocytosis in your specific cell type and assay. This can help reduce the likelihood and severity of off-target effects.
-
Optimize Incubation Time: Use the shortest possible incubation time that is sufficient to achieve the desired dynamin inhibition. This compound's effects are rapid, often occurring within seconds to minutes.[2]
-
Include Proper Controls: This is the most critical step.
-
Dynamin Knockout/Knockdown Cells: The gold standard is to use cells where dynamin has been genetically depleted (e.g., knockout or siRNA knockdown). If this compound still produces an effect in these cells, it is highly likely to be an off-target effect.[4][5]
-
Structurally Unrelated Dynamin Inhibitors: Compare the effects of this compound with other dynamin inhibitors that have different chemical structures (e.g., Dyngo-4a, Dynole compounds).[9][10] If the observed phenotype is consistent across different inhibitors, it is more likely to be a genuine consequence of dynamin inhibition.
-
Actin-Specific Controls: Directly assess the state of the actin cytoskeleton in your this compound-treated cells using techniques like phalloidin staining.
-
-
Consider Alternatives: If significant off-target effects on actin are suspected and cannot be controlled for, consider using alternative methods to inhibit dynamin, such as dominant-negative dynamin mutants or siRNA-mediated knockdown.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology, spreading, or motility. | This compound's off-target effects on the actin cytoskeleton.[3][6] | 1. Perform a dose-response curve to find the minimal effective concentration. 2. Reduce the incubation time. 3. Visualize the actin cytoskeleton using phalloidin staining to confirm disruption. 4. Validate the phenotype using dynamin knockout/knockdown cells or alternative dynamin inhibitors.[5] |
| Inhibition of a cellular process thought to be dynamin-independent. | This compound may be affecting an actin-dependent pathway that is not reliant on dynamin. For example, this compound inhibits fluid-phase endocytosis and membrane ruffling even in dynamin triple knockout cells.[5] | 1. Carefully review the literature to determine if the process is known to be actin-dependent. 2. Use dynamin knockout/knockdown cells as a crucial control to distinguish between on-target and off-target effects.[5] |
| Contradictory results compared to other methods of dynamin inhibition (e.g., siRNA). | The phenotype observed with this compound may be due to its off-target effects on actin or other cellular components like cholesterol homeostasis.[4][11] | 1. Directly compare the effects of this compound and dynamin siRNA in parallel experiments. 2. Investigate other potential off-target effects of this compound, such as its impact on lipid rafts.[4] |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various studies and their observed effects. This information can serve as a starting point for designing your experiments, but optimal concentrations should always be determined empirically for your specific system.
| Concentration | Cell/System Type | Observed Effect | Reference |
| 15 µM | In vitro (cell-free assay) | IC50 for dynamin 1/2 GTPase activity. | [1] |
| ~15 µM | HeLa cells | IC50 for blocking transferrin uptake. | [1] |
| 20 µM | Mouse chromaffin cells | Increased fission-pore conductance and duration in clathrin-mediated endocytosis. | [12] |
| 40 µM | Mouse chromaffin cells | Significant inhibition of endocytic events. | [12] |
| 50 µM | Mouse embryos | No significant difference in actin filament distribution compared to control. | [7] |
| 80 µM | Various cell lines | Inhibition of Drp1 enzymatic activity, interference with cell spreading and migration. | [1] |
| 200 µM | Mouse embryos | Aberrant distribution and increased amount of actin filaments, failure of blastocyst formation. | [7] |
Key Experimental Protocols
Protocol 1: Assessing this compound's Effect on the Actin Cytoskeleton via Phalloidin Staining
This protocol allows for the visualization of F-actin distribution in cells treated with this compound.
Materials:
-
Cells of interest cultured on coverslips
-
This compound solution at desired concentrations
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 solution (0.5% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-TRITC or Phalloidin-Alexa Fluor 488)
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 30 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Blocking: Wash the cells again and block with 1% BSA in PBS for 1 hour.
-
Phalloidin Staining: Incubate the cells with fluorescently-labeled phalloidin (e.g., 1 µg/ml) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with a wash buffer (e.g., 0.1% Tween 20 and 0.01% Triton X-100 in PBS).
-
Nuclear Staining: Incubate with a nuclear counterstain (e.g., 10 µg/ml Hoechst 33342) for 10 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto glass slides, and image using a confocal microscope.
-
Analysis: Analyze the fluorescence intensity and distribution of F-actin using image analysis software like ImageJ.[7]
Protocol 2: Live-Cell Imaging of Actin Dynamics
This protocol allows for the real-time visualization of this compound's impact on actin dynamics.
Materials:
-
Cells expressing a fluorescent actin probe (e.g., LifeAct-GFP or GFP-actin)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
This compound solution
Procedure:
-
Cell Culture: Plate cells expressing the fluorescent actin probe in a suitable live-cell imaging dish.
-
Imaging Setup: Place the dish on the microscope stage and allow the cells to acclimatize.
-
Baseline Imaging: Acquire time-lapse images of the cells before adding this compound to establish a baseline of normal actin dynamics.
-
This compound Addition: Carefully add the this compound solution to the imaging medium at the desired final concentration.
-
Post-Treatment Imaging: Immediately resume time-lapse imaging to capture the acute effects of this compound on actin structures and dynamics.
-
Analysis: Analyze the time-lapse movies to quantify changes in parameters such as membrane ruffling, filopodia formation, and actin filament stability.
Visualizing this compound's Mechanism and Off-Target Effects
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound's primary mechanism of action.
Caption: On-target vs. off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 4. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Actin Polymerization Does Not Provide Direct Mechanical Forces for Vesicle Fission during Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore Cytotoxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Dynasore. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin Drp1.[1] Dynamins are essential for clathrin-mediated endocytosis, a process responsible for the internalization of cell surface molecules.[2][3] By inhibiting dynamin, this compound rapidly blocks the formation of coated vesicles.[1]
Q2: Besides dynamin inhibition, does this compound have any off-target effects?
Yes, several studies have reported dynamin-independent effects of this compound. These off-target effects include the disruption of lipid rafts, reduction of cellular cholesterol, and interference with actin dynamics.[4][5][6] It is crucial to consider these off-target effects when interpreting experimental results, as they can contribute to its cytotoxic profile. For instance, its effect on membrane ruffling has been shown to be independent of dynamin.[2]
Q3: What are the common manifestations of this compound-induced cytotoxicity?
This compound can induce a concentration-dependent cytotoxic effect in various cell lines.[7] Observed effects include decreased cell viability and proliferation, induction of apoptosis (programmed cell death), and necrosis (cell death due to injury).[8][9][10] Morphological changes associated with this compound treatment can include cell shrinking, rounding, and detachment from the culture surface.[7]
Q4: At what concentrations is this compound typically cytotoxic?
The cytotoxic concentration of this compound varies depending on the cell line and the duration of exposure. For example, in MCF-7 breast cancer cells, a concentration-dependent cytotoxic effect was observed after 24 hours of incubation.[7] In osteosarcoma cell lines, this compound suppressed cell viability in a time- and concentration-dependent manner, with significant effects seen at 50 µM.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell density across the plate.
-
-
Possible Cause 2: "Edge effect" in 96-well plates.
-
Solution: Avoid using the outermost wells of a 96-well plate for experimental samples, as they are more prone to evaporation, leading to changes in media concentration. Fill the peripheral wells with sterile PBS or media.[11]
-
-
Possible Cause 3: this compound precipitation.
-
Solution: Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the media for any precipitates after adding this compound. Sonication may be recommended for dissolving the compound.[12]
-
-
Possible Cause 4: Interference with assay reagents.
-
Solution: Be aware that components in the culture medium, such as serum proteins or phenol red, can sometimes interfere with colorimetric or fluorometric assays.[13] Consider using serum-free medium during the assay incubation period if permissible for your cells. This compound itself can bind to serum proteins, which may reduce its effective concentration.[4]
-
Issue 2: Difficulty distinguishing between apoptosis and necrosis.
-
Possible Cause: Using a single-parameter assay.
-
Solution: Employ a multi-parameter approach to differentiate between apoptotic and necrotic cell death. A common and effective method is dual staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[14][15]
-
Healthy cells: Annexin V-negative and PI-negative.[15]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[14][15]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14][15]
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common with Annexin V/PI staining as the membrane is compromised). Some kits are designed to specifically distinguish necrosis.[16]
-
-
Issue 3: Unexpected or contradictory signaling pathway activation.
-
Possible Cause: Off-target effects of this compound.
-
Solution: Acknowledge that this compound can modulate signaling pathways independently of its effect on dynamin and endocytosis.[17] For example, this compound has been shown to inhibit the STAT3 signaling pathway and activate the ATR-Chk1 DNA damage response pathway.[8][9] It is advisable to use multiple, structurally different dynamin inhibitors or genetic approaches (e.g., siRNA) to confirm that the observed effects are specifically due to dynamin inhibition.[17]
-
Quantitative Data Summary
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| MCF-7 (Breast Cancer) | MTT | 24 h | Concentration-dependent cytotoxicity observed | [7] |
| MNNG/HOS (Osteosarcoma) | CCK-8 | 24, 48, 72 h | Time- and concentration-dependent suppression | [8] |
| MG-63 (Osteosarcoma) | CCK-8 | 24, 48, 72 h | Time- and concentration-dependent suppression | [8] |
| U2-OS (Osteosarcoma) | CCK-8 | 24, 48, 72 h | Time- and concentration-dependent suppression | [8] |
| HeLa | Endocytosis Assay | 30 min | IC50 ~15 µM | [3] |
| COS-1 | Endocytosis Assay | Not specified | Inhibition observed | [3] |
| U373-MG (Astrocytes) | Endocytosis Assay | Not specified | Inhibition observed | [3] |
| Multiple Cell Lines | MTT | 72 h | Broad-spectrum toxicity observed | [18] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.[11][19]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[19] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[19]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 490 nm or 570 nm using a microplate reader.[19][20]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[21]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis solution (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with a lysis solution, and a vehicle control.
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[22]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[21]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Measurement: Add 50 µL of the stop solution to each well.[21] Measure the absorbance at 490 nm using a microplate reader.[21]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs) * 100.
Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify cells with compromised plasma membranes, characteristic of late apoptosis and necrosis.[14][24]
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound for the desired duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[24] For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[25]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[15][25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[15]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted impact on cellular pathways.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The endocytosis inhibitor this compound induces a DNA damage response pathway that can be manipulated for enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 细胞凋亡检测 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. researchhub.com [researchhub.com]
- 12. This compound | dynamin 1/2 GTPase Inhibitor | Drp1 Inhibitor | TargetMol [targetmol.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Apoptosis/ Necrosis Assay Kit (blue, green, red) (ab176749) | Abcam [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Dynasore Concentration to Avoid Cell Death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dynasore. Our goal is to help you optimize its concentration to effectively inhibit dynamin-dependent processes while minimizing cell death.
Troubleshooting Guide
Issue: Significant Cell Death Observed After this compound Treatment
| Potential Cause | Recommended Action |
| Concentration Too High | This compound's cytotoxicity is often concentration-dependent.[1][2] Reduce the concentration and perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. Start with a range of 10 µM to 80 µM.[3][4] |
| Prolonged Incubation Time | Cell viability can decrease with longer exposure to this compound.[1] Minimize the incubation time to the shortest duration required to observe the desired inhibitory effect. The effects of this compound are rapid, often occurring within minutes.[5][6] |
| Off-Target Effects | This compound is known to have off-target effects on cellular cholesterol, lipid rafts, and the actin cytoskeleton, which can contribute to cytotoxicity.[5][6][7] Consider using a lower concentration in combination with other experimental approaches to confirm that the observed phenotype is due to dynamin inhibition. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound.[1][8] What is optimal for one cell line may be toxic to another. It is crucial to perform a viability assay for each new cell line. |
| Serum Protein Binding | This compound can bind to serum proteins, which may reduce its effective concentration and activity.[5][6][9] If you are observing inconsistent results or require higher concentrations, consider reducing the serum concentration in your culture medium during the treatment period, but be mindful of the potential impact on cell health. |
Issue: Inconsistent or No Inhibition of Endocytosis
| Potential Cause | Recommended Action |
| Suboptimal Concentration | The IC50 for dynamin GTPase activity inhibition is approximately 15 µM, with full inhibition in some systems observed at 80 µM.[3][4][10] Ensure your working concentration is within this effective range. |
| Cell Confluency | Denser cell cultures can be more resistant to the effects of this compound.[11][12] It is recommended to perform experiments on cells that are between 40% and 70% confluent.[11][12] |
| Compound Inactivity | Improper storage can lead to the degradation of this compound. Store the lyophilized powder at -20°C, desiccated. Once in solution (e.g., in DMSO), store at -20°C and use within one month to prevent loss of potency.[10] |
| Assay-Specific Issues | The method used to measure endocytosis can influence the apparent effectiveness of this compound. Use a well-validated assay, such as transferrin uptake, to monitor dynamin-dependent endocytosis.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A common starting point for this compound is in the range of 30-80 µM.[3][4] However, the optimal concentration is highly cell-type dependent. We strongly recommend performing a dose-response experiment to determine the lowest effective concentration with the least cytotoxicity for your specific cells.
Q2: How quickly does this compound work and is it reversible?
A2: this compound acts very rapidly, inhibiting clathrin-mediated endocytosis within minutes of application.[5][6] Its effects are also reversible. The inhibitory effect can typically be washed out within 20-30 minutes of removing the compound from the culture medium.[4][5][6]
Q3: What are the known off-target effects of this compound?
A3: Besides inhibiting dynamin, this compound has been shown to have several off-target effects. These include altering cellular cholesterol levels, disrupting lipid rafts, and destabilizing the actin cytoskeleton.[5][6][7] These effects are independent of dynamin and can contribute to cytotoxicity and other cellular changes.[7]
Q4: Can this compound induce apoptosis?
A4: Yes, in some cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest, particularly at higher concentrations and with prolonged exposure.[1][13][14] If you observe signs of apoptosis, consider lowering the concentration or reducing the treatment duration.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically dissolved in DMSO to make a stock solution.[10] For example, to make a 15 mM stock, you can reconstitute 5 mg of powder in 1.03 mL of DMSO.[10] Store the lyophilized powder at -20°C. Once in solution, aliquot and store at -20°C for up to one month.[10] Avoid multiple freeze-thaw cycles.[10]
Quantitative Data Summary
Table 1: this compound Concentration Effects on Dynamin Inhibition and Cell Viability
| Parameter | Concentration | Cell Type/System | Effect | Reference(s) |
| IC50 (Dynamin GTPase Activity) | ~15 µM | Cell-free assay | 50% inhibition of dynamin GTPase activity | [3][10] |
| IC50 (Transferrin Uptake) | ~15 µM | HeLa cells | 50% inhibition of transferrin uptake | [11] |
| Half-maximal Inhibition (Endocytosis) | ~30 µM | Hippocampal neurons | Half-maximal block of endocytosis | [15] |
| Full Inhibition (Endocytosis) | 80 µM | Multiple cell types | Complete block of dynamin-dependent endocytosis | [3][4] |
| Cytotoxicity | Concentration-dependent | Osteosarcoma cells | Suppressed cell viability in a time- and concentration-dependent manner | [1] |
| Apoptosis Induction | Concentration-dependent | Leukemia cells | Increased proportion of early and late apoptotic cells | [13] |
| Cell Cycle Arrest | 50 µM | Osteosarcoma cells | Accumulation of cells in G0/G1 phase | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to identify the optimal concentration of this compound that effectively inhibits endocytosis without causing significant cell death.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase and at 40-70% confluency at the time of the assay.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A suggested range is 0, 10, 20, 40, 80, and 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Incubate for the desired experimental duration (e.g., 30 minutes for endocytosis inhibition, or longer for viability assessment, such as 24, 48, and 72 hours).[1]
-
Cell Viability Assay (e.g., MTT or CCK-8):
-
Endocytosis Inhibition Assay (e.g., Transferrin Uptake):
-
Following the this compound treatment, add fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 10-15 minutes) to allow for internalization.
-
Place the cells on ice to stop endocytosis and wash with cold PBS to remove surface-bound transferrin.
-
Fix the cells and analyze the internalized fluorescence using a fluorescence microscope or a plate reader.
-
-
Data Analysis:
-
For the viability assay, normalize the absorbance values to the vehicle control to determine the percentage of viable cells at each this compound concentration.
-
For the endocytosis assay, quantify the fluorescence intensity and normalize to the vehicle control to determine the percentage of inhibition.
-
Plot both cell viability and endocytosis inhibition against the this compound concentration to identify the optimal concentration that provides significant inhibition with minimal cytotoxicity.
-
Protocol 2: Dynamin GTPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the amount of free phosphate released from GTP hydrolysis by dynamin, providing a direct measure of its enzymatic activity.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing purified dynamin protein, a buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgCl₂, 100 mM KCl, 0.2 mM EGTA), and the desired concentrations of this compound or vehicle control.[11]
-
Initiation of Reaction: Start the reaction by adding GTP to a final concentration of 200 µM.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[11]
-
Termination and Color Development: Stop the reaction by adding a malachite green solution. This solution will react with the free phosphate produced during GTP hydrolysis, resulting in a color change.[11]
-
Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[11]
-
Analysis: The amount of phosphate released is proportional to the absorbance. Compare the absorbance values of the this compound-treated samples to the vehicle control to determine the percentage of inhibition of dynamin's GTPase activity.
Visualizations
Caption: Mechanism of this compound action on clathrin-mediated endocytosis.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound-induced cell death.
References
- 1. This compound suppresses cell proliferation, migration, and invasion and enhances the antitumor capacity of cisplatin via STAT3 pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 13. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells | PLOS One [journals.plos.org]
- 14. The endocytosis inhibitor this compound induces a DNA damage response pathway that can be manipulated for enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of dynamin completely blocks compensatory synaptic vesicle endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore Activity in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Dynasore in cell culture, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a non-competitive inhibitor of the GTPase activity of dynamin1, dynamin2, and the mitochondrial dynamin, Drp1.[1][2] Dynamin is a large GTPase essential for the fission of budding vesicles from a parent membrane, a critical step in processes like clathrin-mediated endocytosis.[1][3] By inhibiting dynamin's GTPase activity, this compound effectively blocks the scission of newly formed vesicles, thus halting dynamin-dependent endocytic pathways.[1][3]
Q2: Why is my this compound treatment ineffective in the presence of serum?
A2: this compound is known to bind to serum proteins, particularly albumin.[1][4] This binding sequesters the inhibitor, significantly reducing its bioavailable concentration and thus its ability to inhibit dynamin in cells.[1][4] For many experimental designs, this loss of activity in the presence of serum is a major limitation.[4]
Q3: Are there alternatives to complete serum removal for my experiment?
A3: Yes. If your cells are sensitive to complete serum starvation, you can use a synthetic, low-protein serum alternative like Nuserum.[1] This allows for the maintenance of cell health while minimizing the protein-binding-related inactivation of this compound.
Q4: What are the recommended working concentrations and incubation times for this compound?
A4: A typical working concentration for in-cell experiments is approximately 80 µM, which has been shown to block over 90% of dynamin-dependent endocytosis.[1][5] this compound is fast-acting, with inhibitory effects seen within seconds to minutes.[1][5] A pre-incubation time of 15 to 30 minutes is generally sufficient to observe a significant block in endocytosis.[5] However, optimal concentrations and times can vary depending on the cell type and specific experimental conditions.[6]
Q5: Is the inhibitory effect of this compound reversible?
A5: Yes, the effect of this compound is reversible.[1][2] Its inhibitory action can be washed out, allowing for the restoration of dynamin function. This property is useful for studying the temporal dynamics of endocytic processes.
Q6: Does this compound have off-target effects?
A6: While this compound is a widely used dynamin inhibitor, studies have reported potential off-target effects. These can include alterations in plasma membrane cholesterol levels, disruption of lipid raft organization, and impacts on the actin cytoskeleton, which may occur independently of dynamin inhibition.[3][7] It is crucial to use multiple dynamin inhibitors or complementary methods like RNA interference to confirm that the observed effects are specifically due to dynamin inhibition.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or reduced inhibition of endocytosis. | Presence of Serum: Serum proteins bind to this compound, inactivating it.[1][4] | Perform the experiment in serum-free media. Wash cells extensively (4-5 times) with serum-free medium before adding this compound.[1] Consider using a low-protein serum alternative like Nuserum if necessary.[1] |
| High Cell Density: Denser cell cultures can be more resistant to the effects of this compound.[1] | Conduct experiments on cultures that are between 40% and 70% confluent for optimal results.[1] | |
| Incorrect this compound Preparation/Storage: this compound can degrade if not stored properly. | Store this compound as a dry solid at -20°C under argon and in the dark. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C under argon and sealed with parafilm to prevent moisture absorption.[1] | |
| Inconsistent results between experiments. | Variable Serum Washout: Incomplete removal of serum can lead to inconsistent levels of active this compound. | Standardize the cell washing protocol. Ensure the same number of washes with the same volume of serum-free media is performed for each experiment.[1] |
| Detergent in Assay Buffer (In Vitro): this compound binds stoichiometrically to detergents like Tween-80, which can drastically reduce its potency in in-vitro GTPase assays.[4] | For in-vitro assays, redesign the buffer to be detergent-free to accurately measure this compound's IC50.[4] | |
| Observed effects are not consistent with known dynamin function. | Off-Target Effects: The observed phenotype may be due to this compound's dynamin-independent activities.[3][7] | Validate findings using alternative dynamin inhibitors (e.g., Dyngo-4a, MiTMAB) or genetic approaches (e.g., siRNA-mediated knockdown of dynamin).[8] |
Data on this compound Activity
The inhibitory concentration (IC50) of this compound is significantly affected by components in the assay or culture medium that can bind to the compound.
Table 1: Impact of Detergent on this compound IC50 in an In Vitro Dynamin I GTPase Assay
| Condition | Dynamin I IC50 (µM) | Reference |
| With 0.06% Tween-80 | 479 | [4] |
| Without Detergent | 12.4 ± 1.5 | [4] |
| This demonstrates the significant loss of this compound potency due to binding with detergent molecules, analogous to its interaction with serum proteins. |
Table 2: Effect of Fetal Calf Serum (FCS) on this compound's Inhibition of Influenza A Virus (IAV) Entry
| FCS Concentration (%) | Inhibition of IAV Entry by 80 µM this compound | Reference |
| 0 | High Inhibition | [9][10] |
| 10 | No Inhibition (Completely Resistant) | [9] |
| This data illustrates that in a cell-based assay, the presence of 10% FCS can completely abrogate the inhibitory effect of this compound on viral entry, a dynamin-dependent process. |
Experimental Protocols & Visualizations
Protocol: Assessing this compound Activity via Transferrin Uptake Assay
This protocol provides a method to visually monitor the inhibitory effect of this compound on clathrin-mediated endocytosis, a dynamin-dependent process.
Materials:
-
Cells grown on coverslips to 40-70% confluency (e.g., HeLa, COS-1, BSC-1).[1]
-
Serum-free culture medium (e.g., DMEM).
-
This compound stock solution (e.g., 200 mM in DMSO).[1]
-
Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin).
-
Vehicle control (e.g., 0.2% DMSO in serum-free medium).
-
Phosphate-Buffered Saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
Procedure:
-
Serum Starvation & Pre-treatment:
-
Transferrin Uptake:
-
Add fluorescently-labeled transferrin to the medium on the coverslips.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.
-
-
Washing and Fixation:
-
Quickly wash the cells three times with ice-cold PBS to stop endocytosis and remove non-internalized transferrin.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using fluorescence microscopy.
-
In vehicle-treated control cells, fluorescent transferrin will be visible in punctate endocytic vesicles within the cytoplasm.
-
In effectively treated this compound cells, the transferrin fluorescence will be largely confined to the plasma membrane, with a significant reduction in intracellular vesicles, indicating a block in endocytosis.
-
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling | MDPI [mdpi.com]
- 8. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Your Dynasore Experiments
Welcome to the technical support center for Dynasore, a widely used inhibitor in cell biology research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter and provides actionable solutions.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2][3] Dynamins are essential for the scission of newly formed vesicles from the cell membrane during endocytosis. By inhibiting the GTPase function of dynamin, this compound effectively blocks dynamin-dependent endocytosis, most notably clathrin-mediated endocytosis (CME).[1][4] The inhibitory effect is rapid, occurring within seconds to minutes, and can be reversed by washing the compound out of the experimental system.[1][4]
Q2: My experiment shows no inhibition after this compound treatment. What went wrong?
Several factors could lead to a lack of inhibitory effect. Use the following guide to troubleshoot your experiment.
Troubleshooting Flowchart for Ineffective this compound Treatment
Caption: A step-by-step guide to troubleshooting failed this compound experiments.
-
Cell Density: Denser cell cultures have demonstrated greater resistance to the effects of this compound.[1] It is recommended to work with cultures between 40% and 70% confluency.
-
Reagent Interference: this compound has been shown to bind to detergents like Tween-80, which can drastically reduce its potency and effective concentration in in-vitro assays.[5]
-
Pathway Dependency: Ensure the biological process you are studying is indeed dynamin-dependent. Validate this compound's activity in your cell system with a positive control, such as a transferrin uptake assay, which is a classic dynamin-dependent process.[1]
Q3: How can I be sure the effects I'm observing are specific to dynamin inhibition?
This is a critical question, as this compound is known to have off-target effects.[6][7] It can influence cellular cholesterol levels, lipid raft organization, and the actin cytoskeleton in a dynamin-independent manner.[6]
Strategies for validating specificity:
-
Use Multiple Inhibitors: Compare the results from this compound with other dynamin inhibitors that have different chemical structures, such as Dyngo-4a or Dynole.[7]
-
Genetic Approaches: The gold standard for confirming dynamin's role is to use genetic tools. Compare your results from this compound treatment with those from cells treated with siRNA targeting dynamin genes or cells expressing dominant-negative dynamin mutants (e.g., Dyn-K44A).[6]
-
Dose-Response Analysis: Some off-target effects may occur at different concentrations than those required for dynamin inhibition.[8] Performing a careful dose-response analysis for both your process of interest and a known dynamin-dependent process (like endocytosis) can be insightful.
Q4: What are the recommended concentration and incubation times?
The optimal concentration and time can vary significantly between cell types and experimental goals.
| Parameter | Recommended Range | Notes |
| IC50 Value | ~15 µM | For inhibition of dynamin GTPase activity and transferrin uptake in HeLa cells.[1][2] |
| Working Concentration | 30 - 100 µM | 80 µM is a commonly used concentration for achieving strong inhibition of endocytosis.[1][2][4] |
| Incubation Time | 15 - 60 minutes | A 30-minute pre-incubation is often sufficient to achieve complete inhibition of clathrin-mediated endocytosis.[1][5] |
Always perform a dose-response curve to determine the lowest effective concentration for your specific cell line and assay to minimize potential off-target effects.
Q5: How should I properly prepare and store this compound?
Proper handling is crucial for maintaining the compound's activity.
| Parameter | Guideline | Source |
| Solubility (DMSO) | Up to 100 mM (or 32.23 mg/mL) | |
| Solubility (DMF) | ~25 mg/mL | [9] |
| Aqueous Solubility | Sparingly soluble. | [9] |
| Stock Solution | Prepare a concentrated stock (e.g., 50-100 mM) in high-quality, anhydrous DMSO. | [2] |
| Storage (Powder) | -20°C for up to 4 years. | [9] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year to avoid freeze-thaw cycles. | [2] |
| Working Solution | Dilute stock solution in media immediately before use. Do not store aqueous solutions for more than one day.[9] |
Key Experimental Protocol & Workflow
Protocol: Validating this compound Activity with a Transferrin Uptake Assay
This protocol provides a reliable method to confirm that this compound is actively inhibiting dynamin-dependent endocytosis in your cell type.
Methodology:
-
Cell Plating: Plate cells (e.g., HeLa, U2OS) on glass coverslips in a multi-well plate to achieve 40-70% confluency on the day of the experiment.[1]
-
Pre-incubation: Pre-incubate the cells with your desired concentration of this compound (e.g., 80 µM) or a vehicle control (e.g., 0.2% DMSO) in serum-free media for 30 minutes at 37°C.[1]
-
Transferrin Binding & Internalization: Add fluorescently-labeled transferrin (e.g., Alexa Fluor 568-Transferrin) to the media and incubate for 5-15 minutes at 37°C to allow for receptor-mediated endocytosis.[1]
-
Stop Uptake: Immediately stop the internalization process by placing the plate on ice and washing the cells 3 times with ice-cold PBS.
-
Acid Wash: To remove any transferrin still bound to the cell surface, wash the cells with a pre-chilled, mild acid buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-3 minutes on ice.[1]
-
Fixation: Wash again with cold PBS and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.[1]
-
Imaging & Analysis: Mount the coverslips onto slides. Acquire images using fluorescence or confocal microscopy and quantify the integrated fluorescence intensity of internalized transferrin per cell for at least 80-100 cells per condition.[1]
Expected Result: Cells treated with this compound should show a significant reduction in intracellular transferrin fluorescence compared to the vehicle-treated control cells.
Workflow for Transferrin Uptake Assay
Caption: Standard experimental workflow for assessing this compound efficacy.
Mechanism Visualization
Inhibition of Clathrin-Mediated Endocytosis
This compound targets the final scission step of vesicle formation, which is mediated by dynamin's GTPase activity. Treatment leads to an accumulation of "U-shaped" (half-formed) and "O-shaped" (fully-formed) clathrin-coated pits at the plasma membrane that are unable to pinch off.[1][10]
Dynamin's Role in Vesicle Scission
Caption: this compound blocks the GTPase activity of dynamin, halting vesicle scission.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Dynasore Technical Support Center: Reversibility and Washout Protocols
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the reversibility of Dynasore's effects and recommended washout protocols.
Frequently Asked Questions (FAQs)
Q1: Is the inhibitory effect of this compound on dynamin reversible?
Yes, the inhibitory effect of this compound on dynamin GTPase activity is reversible.[1][2][3] this compound is a non-competitive inhibitor, and its effects can be washed out, allowing for the restoration of dynamin-dependent processes such as endocytosis.[1][4]
Q2: How quickly can the effects of this compound be reversed?
The inhibitory effects of this compound on endocytosis are reversed rapidly upon washout.[2] Studies have shown that the reversal can occur within minutes. For instance, treatment of cells with this compound inhibits clathrin-mediated endocytosis within two minutes, and this effect can be reversed in approximately 20 minutes by removing the inhibitor.[2] The effect of this compound on transferrin endocytosis has also been shown to be rapidly and completely reversible.[5]
Q3: Are the off-target effects of this compound also reversible?
This compound is known to have off-target effects, including altering cellular cholesterol levels, disrupting lipid rafts, and affecting the actin cytoskeleton.[2] While the on-target inhibition of dynamin is readily reversible, the reversibility of these off-target effects is less well-characterized and should be considered when interpreting experimental results. It is advisable to include appropriate controls to account for these potential confounding factors.
Q4: Does the presence of serum in the culture medium affect this compound's activity and its washout?
Yes, serum can significantly impact this compound's activity. This compound binds to serum proteins, which can lead to a loss of its inhibitory activity.[4][6] This is a critical consideration for experimental design. When performing experiments, it is recommended to use serum-free medium or a synthetic, low-protein alternative like Nuserum.[4] The binding to serum proteins also has implications for washout protocols, as thorough washing is necessary to remove both free this compound and any protein-bound complexes.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete reversal of this compound's effect after washout. | 1. Insufficient washing: Residual this compound may remain in the culture vessel. 2. Presence of serum: Serum proteins can bind this compound, making it harder to remove. 3. Off-target effects: Some off-target effects may not be as readily reversible as the inhibition of dynamin. | 1. Increase the number and volume of washes. A minimum of three to five washes with serum-free medium is recommended.[4] 2. Perform washout in serum-free medium to maximize the removal of this compound.[4] 3. Consider the potential for persistent off-target effects and include appropriate controls in your experimental design. |
| Variability in the effectiveness of this compound treatment. | Presence of serum in the medium: Serum proteins bind to this compound and reduce its effective concentration.[4][6] | Use serum-free medium or a low-protein synthetic serum substitute during this compound treatment to ensure a consistent and effective concentration.[4] |
| Observed cellular effects are not consistent with dynamin inhibition. | Off-target effects: this compound can affect cellular processes independently of its action on dynamin, such as cholesterol homeostasis and actin dynamics.[2][7] | To confirm that the observed effect is due to dynamin inhibition, use complementary approaches such as RNAi-mediated knockdown of dynamin or the use of other dynamin inhibitors with different mechanisms of action.[2] |
Quantitative Data on Reversibility
The following table summarizes the available quantitative data on the reversibility of this compound and its analogs.
| Compound | Cell Type | Assay | Washout Time | % Recovery of Endocytic Activity | Reference |
| This compound | HeLa | Transferrin uptake | 20 minutes | Complete | [5] |
| Dyngo-4a (analog) | U2OS | Transferrin uptake | 10 minutes | ~70% | [6] |
| Dyngo-4a (analog) | U2OS | Transferrin uptake | 60 minutes | >80% | [6] |
| Dyngo-6a (analog) | U2OS | Transferrin uptake | 60 minutes | ~70% | [6] |
Experimental Protocols
Standard this compound Washout Protocol
This protocol is designed for cells cultured in a 12-well plate and can be scaled accordingly.
Materials:
-
Cells treated with this compound
-
Pre-warmed, serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Aspirate the this compound-containing medium: Carefully remove the medium from the well without disturbing the cell monolayer.
-
First Wash: Gently add 1 mL of pre-warmed, serum-free medium to the well. Rock the plate gently to wash the cells. Aspirate the medium.
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Repeat Washes: Repeat the washing step (step 2) at least three to five times to ensure complete removal of this compound.[4]
-
Add Fresh Medium: After the final wash, add 1 mL of fresh, pre-warmed cell culture medium (with or without serum, depending on the subsequent experimental steps) to the well.
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Incubate for Recovery: Incubate the cells for the desired recovery period (e.g., 20-30 minutes) at 37°C in a CO2 incubator to allow for the reversal of this compound's effects.
Visualizations
Caption: Mechanism of this compound inhibition and its reversal through washout.
Caption: Step-by-step workflow for a standard this compound washout protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for Dynasore. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during experiments involving this compound, a widely used inhibitor of dynamin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My endocytosis assay (e.g., transferrin uptake) shows incomplete or no inhibition after this compound treatment. What could be the cause?
A1: This is a common issue that can arise from several factors, ranging from experimental setup to this compound's inherent properties.
Possible Causes & Troubleshooting Steps:
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Suboptimal Concentration: The half-maximal inhibitory concentration (IC50) for this compound can vary. For instance, the IC50 for dynamin's GTPase activity is ~15 µM in cell-free assays, but full inhibition of endocytosis in neurons may require up to 80 µM.[1]
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Presence of Serum Proteins: this compound is known to bind to serum proteins, which can reduce its effective concentration and inhibitory activity.[2][3][4]
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Detergent Interaction: In in vitro assays, this compound can bind to detergents, which significantly reduces its potency.[2][3][5]
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Compound Degradation: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
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Reversibility: this compound's inhibitory effect is rapid (occurs within seconds) and reversible upon washout.[1][6][7][8][9] Ensure the compound is present throughout the assay.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the lack of endocytosis inhibition.
Q2: I'm observing significant cytotoxicity or cell death after treatment. Is this an expected effect of this compound?
A2: Yes, cytotoxicity can be an unintended consequence of this compound treatment, especially at higher concentrations or with prolonged exposure. This is often linked to its off-target effects.
Key Considerations:
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Mitochondrial Effects: this compound inhibits not only dynamin 1 and 2 but also the mitochondrial dynamin-related protein 1 (Drp1).[1][7][10][11][12][13] Drp1 is crucial for mitochondrial fission. Inhibition of Drp1 can protect against certain stressors (like ischemia/reperfusion injury) by preventing mitochondrial fragmentation and preserving cellular ATP.[10][12][13][14] However, disrupting mitochondrial dynamics can also lead to cell death in other contexts.
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DNA Damage Response: In some cancer cell lines, this compound has been shown to induce apoptosis and delay S-phase progression by activating the ATR-Chk1 DNA damage response pathway.[15]
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Context-Dependent Viability: The cytotoxic effect is highly dependent on the cell type. For example, some leukemia and lymphoma cell lines show reduced viability after this compound treatment, while healthy peripheral blood mononuclear cells are less affected.[3]
Data Summary: this compound Concentration Effects
| Effect | Cell Type/System | Effective Concentration | Citation |
| Dynamin Inhibition (IC50) | Cell-free GTPase assay | ~15 µM | [1][6] |
| Endocytosis Inhibition | HeLa Cells (Transferrin uptake) | IC50 ~15 µM | [1][6] |
| Endocytosis Inhibition | Hippocampal Neurons | Half-maximal ~30 µM, Full ~80 µM | [1] |
| Mitochondrial Protection | Cardiomyocytes (oxidative stress) | 1 µM | [10][11][12] |
| Cytotoxicity | Breast Cancer Cells (MCF-7) | Concentration-dependent | [16] |
| Inhibition of SVE | Rat Brain Synaptosomes | IC50 ~184 µM | [5] |
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration that inhibits endocytosis without causing unacceptable levels of cell death in your specific cell line.
Q3: My cells are showing changes in morphology, such as altered actin filaments or reduced membrane ruffling. Is this compound responsible?
A3: Yes, this is a well-documented dynamin-independent, or "off-target," effect of this compound.[2][4][17]
Mechanism of Actin Disruption:
Studies have shown that this compound can destabilize F-actin and suppress lamellipodia formation.[18] This effect is observed even in cells where all three dynamin genes have been knocked out, confirming it is an off-target effect.[19] The disruption of the actin cytoskeleton can, in turn, affect processes like cell migration, invasion, and cytokinesis.[18][20][21][22]
Signaling Pathway Overview:
The diagram below illustrates this compound's primary target (dynamin-dependent endocytosis) and its key off-target effects on mitochondria and the actin cytoskeleton.
Key Experimental Protocols
To help validate your findings, here are condensed protocols for essential control experiments.
Protocol 1: Transferrin Uptake Assay (to Validate Endocytosis Inhibition)
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Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
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Starvation: Incubate cells in serum-free media for 30-60 minutes to clear surface-bound transferrin.
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Pre-treatment: Treat cells with the desired concentration of this compound (e.g., 80 µM) or vehicle control (DMSO) in serum-free media for 30 minutes.
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Uptake: Add fluorescently-labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to the media and incubate at 37°C for 5-15 minutes.
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Wash: Place cells on ice and wash 2-3 times with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) can be used for a more stringent removal of surface signal.
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Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
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Imaging: Mount coverslips and visualize internalized transferrin using fluorescence microscopy. Quantify the fluorescence intensity per cell.
Protocol 2: Phalloidin Staining (to Assess Actin Cytoskeleton Integrity)
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Cell Culture & Treatment: Plate cells on coverslips. Treat with this compound or vehicle control for the desired duration.
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Fixation: Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
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Staining: Wash with PBS. Incubate with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 594) in PBS containing 1% BSA for 20-60 minutes at room temperature, protected from light.
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Counterstain (Optional): Stain nuclei with DAPI.
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Mount & Image: Wash with PBS, mount the coverslips, and visualize using fluorescence microscopy to assess changes in F-actin structure, stress fibers, and cortical actin.
By carefully considering these potential off-target effects and validating the primary mechanism of action in your system, you can more accurately interpret the results of your this compound-based experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dynamin Inhibitors: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart | PLOS One [journals.plos.org]
- 11. This compound Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects mitochondria and improves cardiac lusitropy in Langendorff perfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The endocytosis inhibitor this compound induces a DNA damage response pathway that can be manipulated for enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The dynamin inhibitor this compound inhibits bone resorption by rapidly disrupting actin rings of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Cell Confluency on Dynasore's Inhibitory Action
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell confluency on the inhibitory action of Dynasore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1][2] Dynamin is a large GTPase essential for the fission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis.[2] By inhibiting dynamin's GTPase activity, this compound effectively blocks the scission step of vesicle formation, leading to an accumulation of clathrin-coated pits at the cell surface.[2]
Q2: Does cell confluency affect the inhibitory efficacy of this compound?
A2: Yes, cell confluency has a significant impact on the inhibitory action of this compound. Denser cell cultures have been observed to be more resistant to the effects of this compound.[1] It is generally recommended to perform this compound inhibition experiments on cells that are between 40% and 70% confluent for optimal and consistent results.[1]
Q3: Why are denser cell cultures more resistant to this compound?
A3: The exact mechanism for the decreased sensitivity of dense cultures to this compound is not fully elucidated in the provided search results. However, it can be hypothesized that factors such as altered rates of endocytosis, changes in dynamin expression or localization, and reduced accessibility of the inhibitor to the cell membrane due to extensive cell-cell contacts may play a role. Increased cell-to-cell signaling in confluent cultures can also modulate endocytic pathways.
Q4: What is the recommended working concentration of this compound?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a commonly used concentration for significant inhibition of endocytosis is 80 µM.[1] The IC50 (half-maximal inhibitory concentration) for this compound's inhibition of transferrin uptake has been reported to be approximately 15 µM in certain cell lines.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q5: How quickly does this compound act and is its effect reversible?
A5: this compound is a rapid inhibitor, with its effects on endocytosis observable within seconds to minutes of application.[1] The inhibitory effect of this compound is also reversible upon washout of the compound from the cell culture medium.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of endocytosis with this compound treatment. | High Cell Confluency: Cells are plated too densely (e.g., >80% confluent). | Plate cells to achieve a confluency of 40-70% at the time of the experiment.[1] This ensures optimal access of this compound to the cells and more consistent endocytic activity. |
| Suboptimal this compound Concentration: The concentration of this compound is too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a concentration range around the commonly cited effective concentrations (e.g., 15-80 µM).[1][3] | |
| Incorrect Vehicle Control: The solvent used to dissolve this compound (typically DMSO) is affecting the cells or the assay. | Use a vehicle-only control (e.g., 0.2% DMSO) to account for any effects of the solvent.[1] | |
| Degraded this compound Stock: this compound solution has been stored improperly or for too long. | Prepare fresh this compound stock solutions in DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles. | |
| High variability in results between replicate experiments. | Inconsistent Cell Confluency: Significant differences in cell density between experimental setups. | Carefully control cell seeding density and visually inspect confluency before starting each experiment to ensure consistency. |
| Variations in Incubation Time: Inconsistent pre-incubation or treatment times with this compound. | Adhere strictly to the optimized pre-incubation and treatment times throughout all experiments. A 30-minute pre-incubation with this compound is a common starting point.[1] | |
| Observed cell toxicity or morphological changes. | High this compound Concentration: The concentration of this compound is too high, leading to off-target effects or cytotoxicity. | Lower the concentration of this compound and/or reduce the treatment time. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity at different concentrations. |
| Prolonged Exposure: Extended incubation with this compound may be toxic to some cell lines. | Reduce the duration of this compound treatment. The inhibitory effect is rapid, so long incubations may not be necessary.[1] |
Experimental Protocols
Protocol: Assessing the Influence of Cell Confluency on this compound's Inhibitory Action using Transferrin Uptake Assay
This protocol allows for the quantitative analysis of this compound's inhibitory effect on clathrin-mediated endocytosis at different cell densities.
Materials:
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Cell line of interest
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Complete cell culture medium
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Sterile culture plates (e.g., 24-well plates with coverslips)
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This compound (stock solution in DMSO)
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Fluorescently labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)
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Phosphate-Buffered Saline (PBS)
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Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Mounting medium with DAPI
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Fluorescence microscope
Methodology:
-
Cell Seeding:
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Seed cells onto coverslips in 24-well plates at three different densities to achieve approximately 30-40% (low), 60-70% (medium), and >90% (high) confluency on the day of the experiment.
-
Culture the cells overnight or until the desired confluency is reached.
-
-
This compound Treatment:
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Prepare serial dilutions of this compound in serum-free medium from your stock solution. A typical concentration range to test is 0, 10, 20, 40, 80, and 100 µM. Include a vehicle control (DMSO only).
-
Wash the cells once with serum-free medium.
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Pre-incubate the cells with the different concentrations of this compound (or vehicle) for 30 minutes at 37°C.[1]
-
-
Transferrin Uptake:
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Add fluorescently labeled transferrin to each well at a final concentration of 5-10 µg/mL.
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Incubate for 15-30 minutes at 37°C to allow for internalization.
-
-
Removal of Surface-Bound Transferrin:
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Place the plate on ice to stop endocytosis.
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Wash the cells twice with ice-cold PBS.
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Perform an acid wash by incubating the cells with the acid wash buffer for 5 minutes on ice to strip any remaining surface-bound transferrin.
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Wash the cells three times with ice-cold PBS.
-
-
Fixation and Imaging:
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Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells twice with PBS.
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Mount the coverslips onto microscope slides using mounting medium containing DAPI.
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Image the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.
-
-
Data Analysis:
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Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji).
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Normalize the fluorescence intensity of the this compound-treated cells to the vehicle-treated control for each confluency level.
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Plot the normalized fluorescence intensity against the this compound concentration for each confluency level and determine the IC50 value.
-
Data Presentation
Table 1: Expected Qualitative and Quantitative Effects of Cell Confluency on this compound Inhibition
| Cell Confluency | Expected this compound Efficacy | Recommended this compound Concentration Range | Potential for Experimental Variability |
| Low (30-40%) | High | 10 - 40 µM | Low |
| Optimal (40-70%) | High and Consistent | 15 - 80 µM[1] | Low to Moderate |
| High (>80%) | Reduced | May require > 80 µM | High |
| Over-confluent | Significantly Reduced / Ineffective | Not Recommended | Very High |
Visualizations
Caption: Mechanism of this compound action on dynamin-mediated endocytosis.
Caption: Workflow for assessing this compound efficacy at different cell confluencies.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm dynamin inhibition after Dynasore treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm dynamin inhibition following treatment with Dynasore.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as a reversible, non-competitive inhibitor of the GTPase activity of dynamin.[1][2] Dynamin is a large GTPase essential for the scission of nascent vesicles from a parent membrane during endocytosis, particularly clathrin-mediated endocytosis.[3][4][5] this compound inhibits the GTPase activity of dynamin 1, dynamin 2, and the mitochondrial dynamin Drp1.[1][4] By inhibiting GTP hydrolysis, this compound blocks the final step of vesicle formation, leading to an accumulation of endocytic intermediates.[1][5][6] Its effects are rapid, occurring within seconds to minutes, and can be reversed by washing out the compound.[2][7][8]
Q2: How can I confirm that this compound is effectively inhibiting dynamin in my experiments?
There are two primary approaches to confirm this compound's activity:
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Cell-Based Functional Assays: These assays measure the biological consequence of dynamin inhibition, which is the blockade of dynamin-dependent endocytosis. The most common method is the Transferrin Uptake Assay . Transferrin is a protein that is internalized exclusively through clathrin-mediated, dynamin-dependent endocytosis.[2] A significant reduction in the internalization of fluorescently labeled transferrin after this compound treatment is a strong indicator of dynamin inhibition.
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In Vitro Biochemical Assays: These assays directly measure the effect of this compound on dynamin's enzymatic function. The most direct method is a GTPase Activity Assay using purified dynamin.[2][3] This assay quantifies the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi), which should be inhibited by this compound.
Q3: What is a typical working concentration for this compound and how should it be prepared?
For cell-based assays, a working concentration of 30-80 µM is commonly used to achieve full inhibition.[1][8] The half-maximal inhibitory concentration (IC50) for endocytosis in cells is typically between 15-35 µM depending on the cell type.[1][9]
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Preparation: this compound is typically dissolved in DMSO to make a concentrated stock solution (e.g., 15-40 mM).[10] This stock should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2] For experiments, the stock is diluted into serum-free medium to the final working concentration. The final DMSO concentration should be kept low (typically <0.5%) and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[2]
Q4: Are there known off-target effects of this compound I should be aware of?
Yes, this is a critical consideration. While this compound is a widely used dynamin inhibitor, it has several documented dynamin-independent, off-target effects.[11][12][13] Researchers should be cautious when interpreting data. Known off-target effects include:
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Actin Cytoskeleton Disruption: this compound can affect the organization of filamentous actin and inhibit processes like peripheral membrane ruffling, even in cells completely lacking dynamin.[11]
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Alteration of Lipid Rafts: The compound has been shown to disperse plasma membrane lipid rafts.[7][12]
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Inhibition of other cellular processes: this compound can inhibit fluid-phase endocytosis and affect signaling pathways (e.g., VEGFR2 signaling) in a manner that is independent of its effect on endocytosis.[11][13][14]
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Inhibition of Drp1: this compound also inhibits the dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission.[1]
Due to these effects, it is highly recommended to validate key findings using a complementary approach, such as siRNA/shRNA-mediated knockdown of dynamin or the use of dominant-negative dynamin mutants (e.g., Dyn-K44A).
Troubleshooting Guide
Problem: I don't see any inhibition of endocytosis after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | This compound solutions can degrade. Ensure your DMSO stock is properly stored in small aliquots at -20°C.[2] If possible, test a fresh batch of the compound. |
| Presence of Serum Proteins | This compound binds to serum proteins like albumin, which significantly reduces its effective concentration.[2][7] Solution: Always perform this compound treatment in serum-free medium. Wash cells with serum-free medium before adding the inhibitor.[2] |
| Incorrect Cell Density | Very dense cell cultures can be more resistant to the effects of this compound.[2][15] Solution: Perform experiments on sub-confluent cultures (e.g., 40-70% confluency). |
| Insufficient Concentration | The required concentration can be cell-type dependent. Solution: Perform a dose-response curve (e.g., 10 µM, 20 µM, 40 µM, 80 µM) to determine the optimal concentration for your cell line. |
| Endocytic Pathway is Dynamin-Independent | The pathway you are studying may not rely on dynamin. Solution: Confirm that your process is dynamin-dependent using genetic methods like siRNA or dominant-negative mutants. Use a positive control like the transferrin uptake assay to confirm your this compound treatment is working in principle. |
Problem: I'm observing unexpected or contradictory results (e.g., effects on signaling pathways).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The observed phenotype may be due to a dynamin-independent effect of this compound.[11][13] Solution: This is the most likely cause. To distinguish between on-target and off-target effects, you must use an orthogonal approach. Deplete dynamin using siRNA and see if the phenotype is reproduced. If the phenotype persists with this compound in dynamin-depleted cells, it is an off-target effect.[11][12] |
| Cellular Toxicity | At high concentrations or with prolonged incubation, this compound can induce cytotoxicity.[16] Solution: Perform a cell viability assay (e.g., PrestoBlue, CellTiter-Glo) in parallel with your experiment. Shorten the incubation time, as the inhibitory effects of this compound are very rapid.[2][7] |
Quantitative Data Summary
The inhibitory concentration of this compound can vary significantly based on the assay conditions.
| Assay Type | Target/System | Reported IC50 | Reference(s) |
| Cell-Based Endocytosis | Transferrin uptake in HeLa cells | ~15 µM | [1] |
| Transferrin uptake in U2OS cells | 34.7 µM | [9] | |
| Synaptic Vesicle Endocytosis | ~30 µM | [8] | |
| In Vitro GTPase Activity | Dynamin 1/2 (cell-free assay) | ~15 µM | [1] |
| Nanotube-stimulated Dynamin 1 | 83.5 µM | [3][17] | |
| Basal Dynamin 1 Activity | No inhibition observed | [3][18] |
Experimental Protocols
Protocol 1: Transferrin (Tfn) Uptake Assay for Clathrin-Mediated Endocytosis
This protocol assesses the functional inhibition of dynamin by measuring the uptake of fluorescently-labeled transferrin.
Materials:
-
Cells grown on glass coverslips to 50-70% confluency.
-
Serum-free cell culture medium (e.g., DMEM).
-
Fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 568), 1 mg/mL stock in PBS.
-
This compound stock solution (e.g., 40 mM in DMSO).
-
Vehicle control (DMSO).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
PBS (Phosphate-Buffered Saline).
-
Mounting medium with DAPI.
Procedure:
-
Serum Starvation & Inhibition:
-
Wash cells twice with warm, serum-free medium.
-
Pre-incubate cells in serum-free medium containing 80 µM this compound (or your desired concentration) or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C.[2]
-
-
Pulse with Transferrin:
-
Without washing, add fluorescently-labeled transferrin to the medium to a final concentration of 25 µg/mL.
-
Incubate for 5-15 minutes at 37°C to allow for internalization.[2]
-
-
Stop Uptake & Fixation:
-
To stop the uptake, immediately place the coverslips on ice and wash three times with ice-cold PBS.
-
(Optional Acid Wash): To remove any transferrin that is bound to the cell surface but not internalized, wash the cells 3 times for 2 minutes each with an acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) on ice.[2] Then, wash twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Image the cells using fluorescence microscopy.
-
-
Quantification:
-
Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji). Compare the intensity between vehicle-treated and this compound-treated cells. A significant decrease in fluorescence in the this compound group indicates inhibition of endocytosis.
-
Protocol 2: In Vitro Dynamin GTPase Activity Assay
This protocol directly measures the inhibition of dynamin's enzymatic activity using purified protein. This example uses a malachite green-based colorimetric assay to detect the release of inorganic phosphate (Pi).[2]
Materials:
-
Purified human dynamin protein (e.g., dynamin-1).
-
GST-Grb2 (as a stimulator of GTPase activity).[2]
-
GTP solution.
-
This compound stock solution in DMSO.
-
GTPase reaction buffer (50 mM Tris pH 7.5, 100 mM KCl, 3 mM MgCl2, 0.2 mM EGTA).[2]
-
Malachite Green reagent (prepared fresh).[2]
-
384-well microplate.
-
Plate reader capable of measuring absorbance at 650 nm.
Procedure:
-
Prepare Reaction Mix:
-
In a microcentrifuge tube, prepare the dynamin/stimulator mix. For each reaction, you will need approximately 100 nM dynamin and 2 µM GST-Grb2 in GTPase reaction buffer.[2]
-
-
Plate Setup:
-
Dispense the reaction mix into the wells of a 384-well plate.
-
Add this compound to the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Include vehicle (DMSO) control wells.
-
Include control wells with no dynamin to measure background.
-
-
Initiate Reaction:
-
Start the reaction by adding GTP to a final concentration of 200 µM.[2]
-
Incubate the plate at room temperature for 30 minutes.
-
-
Terminate and Read:
-
Stop the reaction by adding 50 µL of the malachite green solution to each well. This solution will react with the free phosphate generated by GTP hydrolysis.[2]
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 650 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no dynamin control) from all readings.
-
Normalize the data to the vehicle control (set as 100% activity).
-
Plot the percent activity versus the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for confirming dynamin inhibition by this compound.
Caption: Mechanism of dynamin-mediated endocytosis and its inhibition by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound, the small molecule inhibitor of dynamin, in the regulation of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a cell-permeable inhibitor of dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pnas.org [pnas.org]
- 9. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 16. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Dynasore on Lipid Raft Organization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the off-target effects of Dynasore on lipid raft organization.
Troubleshooting Guides
Issue 1: Unexpected experimental results inconsistent with dynamin inhibition.
Symptoms:
-
Phenotypes observed with this compound are not replicated with siRNA/shRNA knockdown of dynamin.
-
Effects on cellular processes known to be dynamin-independent are observed.
-
Contradictory results when using other dynamin inhibitors.
Possible Cause: this compound has well-documented "off-target" effects that are independent of its function as a dynamin GTPase inhibitor. A primary off-target effect is the disruption of lipid raft organization.[1][2][3][4][5][6][7] This occurs through a reduction in labile plasma membrane cholesterol and remodeling of the actin cytoskeleton.[1][2][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound experiments.
Suggested Actions:
-
Confirm Dynamin-Independence: Use siRNA or shRNA to specifically knockdown dynamin. If the phenotype persists with this compound but not with dynamin knockdown, it is likely an off-target effect.[2]
-
Assess Lipid Raft Integrity:
-
Fluorescence Microscopy: Stain cells with fluorescently labeled Cholera Toxin B subunit (CTB), which binds to the ganglioside GM1, a marker for lipid rafts.[1][8] Disruption of lipid rafts by this compound will result in a more diffuse staining pattern compared to the punctate staining in control cells.
-
Detergent-Resistant Membrane (DRM) Isolation: Isolate DRMs by sucrose gradient centrifugation and analyze the distribution of lipid raft marker proteins (e.g., flotillin, caveolin) via Western blotting.[9] A shift of these markers to higher density fractions indicates lipid raft disruption.
-
-
Quantify Plasma Membrane Cholesterol: Use a cholesterol quantification assay to measure cholesterol levels in plasma membrane fractions of this compound-treated versus control cells. A significant reduction in cholesterol in treated cells points to lipid raft disruption.[10][11]
-
Visualize the Actin Cytoskeleton: Stain cells with fluorescently labeled phalloidin to visualize F-actin. This compound has been shown to destabilize actin filaments, which can contribute to lipid raft disorganization.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound disrupts lipid rafts?
A1: this compound disrupts lipid rafts through a dynamin-independent mechanism primarily by reducing the amount of labile cholesterol in the plasma membrane.[1][2][3][5][6][7] This cholesterol depletion is thought to occur through interference with cholesterol trafficking and homeostasis.[4][15] Additionally, this compound can remodel the actin cytoskeleton, which plays a role in maintaining the structure and organization of lipid rafts.[1][12][13]
Caption: Dual effects of this compound on cellular processes.
Q2: How can I mitigate the off-target effects of this compound on lipid rafts in my experiments?
A2:
-
Cholesterol Replenishment: After treating with this compound, you can attempt to rescue the lipid raft integrity by replenishing cholesterol. This can be done by incubating the cells with a cholesterol-cyclodextrin complex.[10][16] It is crucial to include proper controls, as this manipulation can also have independent cellular effects.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits dynamin-dependent processes in your system to minimize off-target effects.
-
Shorten Incubation Time: this compound's effects are rapid.[17] Use the shortest possible incubation time to reduce the impact on cholesterol homeostasis and the actin cytoskeleton.
-
Use Alternative Inhibitors: Consider using other dynamin inhibitors that may have different off-target effect profiles. However, it is important to characterize the off-target effects of any inhibitor used.
-
Control Experiments: Always include control experiments. Treating cells with a known lipid raft-disrupting agent, such as methyl-β-cyclodextrin (MβCD), can help to determine if the observed effects of this compound are due to lipid raft disruption.[11][18]
Q3: What are the best practices for validating that my observed effect is due to dynamin inhibition and not lipid raft disruption?
A3:
-
Genetic Controls: The gold standard is to use genetic tools. Demonstrate that the same phenotype is observed with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of dynamin.
-
Rescue Experiments: If possible, perform rescue experiments by re-expressing a siRNA-resistant form of dynamin.
-
Multiple Inhibitors: Use at least one other structurally and mechanistically different dynamin inhibitor to see if the phenotype is consistent.
-
Lipid Raft Integrity Controls: As described in the troubleshooting guide, directly assess lipid raft integrity in your experimental conditions after this compound treatment.
Experimental Protocols
Protocol 1: Detergent-Resistant Membrane (DRM) Isolation by Sucrose Gradient Centrifugation
This protocol is used to isolate lipid rafts based on their insolubility in non-ionic detergents at low temperatures.[2][9]
Materials:
-
Lysis Buffer: 25 mM MES, 150 mM NaCl, pH 6.5, containing protease and phosphatase inhibitors.
-
Detergent Solution: 2% Triton X-100 in Lysis Buffer.
-
Sucrose Solutions: 80%, 35%, and 5% (w/v) in Lysis Buffer.
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice.
-
Add an equal volume of 2% Triton X-100 solution (final concentration 1%) and incubate on ice for 30 minutes.
-
Homogenize the lysate.
-
Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer 35% sucrose solution on top of the lysate-sucrose mixture.
-
Carefully layer 5% sucrose solution on top of the 35% layer.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Collect fractions from the top of the gradient. Lipid rafts will be concentrated at the 5%/35% interface.
-
Analyze fractions by Western blotting for lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin Receptor).
Protocol 2: Visualization of Lipid Rafts by Fluorescence Microscopy
This protocol allows for the direct visualization of lipid raft organization in cells.[1][19]
Materials:
-
Fluorescently labeled Cholera Toxin B subunit (e.g., FITC-CTB or Alexa Fluor 488-CTB).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Mounting medium with DAPI.
Procedure:
-
Plate cells on coverslips and treat with this compound or vehicle control.
-
Wash cells with ice-cold PBS.
-
Incubate cells with fluorescently labeled CTB (1-2 µg/mL) in a serum-free medium for 10-15 minutes on ice.
-
Wash cells with ice-cold PBS to remove unbound CTB.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Mount coverslips on slides using mounting medium with DAPI.
-
Image using a confocal or epifluorescence microscope.
Data Presentation
Table 1: Effect of this compound on Plasma Membrane Cholesterol
| Cell Type | This compound Concentration | Treatment Time | % Reduction in Plasma Membrane Cholesterol (approx.) | Reference |
| HeLa Cells | 80 µM | 6 hours | Significant decrease in free cholesterol | --INVALID-LINK--[4] |
| Human Macrophages | 80 µM | 6 hours | Reduction in cholesterol efflux | --INVALID-LINK--[15] |
| HEK293 Cells | Not specified | Not specified | Not quantified | - |
Note: Quantitative data on the precise percentage reduction in plasma membrane cholesterol due to this compound is not consistently reported in a standardized format across the literature. The provided information is based on qualitative descriptions of significant reductions.
Table 2: Effect of this compound on Lipid Raft Protein Distribution
| Protein Marker | Cell Type | This compound Treatment | Change in Distribution | Reference |
| Flotillin-1 | Not specified | Expected Effect | Shift from low-density (raft) to high-density (non-raft) fractions in sucrose gradients | --INVALID-LINK--[4] |
| Caveolin-1 | Not specified | Expected Effect | Shift from low-density (raft) to high-density (non-raft) fractions in sucrose gradients | --INVALID-LINK--[4] |
| GM1 Ganglioside | Endometrial Stromal Cells | 10 µM for 30 min | Reduced staining intensity and more diffuse pattern | --INVALID-LINK--[8] |
Experimental Workflow for Mitigating this compound's Impact
Caption: Workflow for mitigating this compound's impact.
References
- 1. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - not just a dynamin inhibitor | Semantic Scholar [semanticscholar.org]
- 6. This compound - not just a dynamin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of detergent resistant microdomains from cultured neurons: detergent dependent alterations in protein composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effect of Membrane Cholesterol Removal on μ- and δ-Opioid Receptors: A PARALLEL COMPARISON OF ACUTE AND CHRONIC SIGNALING TO ADENYLYL CYCLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a dynamin inhibitor, suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dynamin inhibitor this compound inhibits bone resorption by rapidly disrupting actin rings of osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dynamin chemical inhibitor this compound impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dynasore Specificity: A Comparative Analysis with Dynamin Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the dynamin inhibitor Dynasore with the genetic knockdown of dynamin. Experimental data is presented to validate the specificity of this compound and highlight its off-target effects, offering crucial insights for researchers utilizing this compound in their studies.
Introduction
Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during clathrin-mediated endocytosis (CME) and other membrane trafficking processes.[1] this compound is a cell-permeable small molecule that acts as a noncompetitive inhibitor of the GTPase activity of dynamin, thereby blocking dynamin-dependent endocytosis.[2][3] While widely used to probe the role of dynamin in various cellular events, questions regarding its specificity have been raised. This guide examines the evidence for this compound's dynamin-independent effects by comparing its activity to the definitive genetic approach of dynamin knockdown.
Comparison of Cellular Effects: this compound vs. Dynamin Knockout
To rigorously assess the specificity of this compound, its effects were compared in wild-type (WT) cells and in cells where all three dynamin genes (dynamin 1, 2, and 3) were knocked out, creating triple knockout (TKO) cells.[1][4][5] This approach allows for the clear distinction between on-target (dynamin-dependent) and off-target (dynamin-independent) effects of the inhibitor.
Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a well-established dynamin-dependent process. As expected, dynamin TKO cells show a severe impairment in the uptake of transferrin, a standard marker for CME.[2][6] Similarly, treatment of WT cells with this compound (80 µM) effectively blocks transferrin internalization. This confirms that this compound's inhibition of CME is an on-target effect mediated through its inhibition of dynamin.
Fluid-Phase Endocytosis
Fluid-phase endocytosis, the non-specific uptake of extracellular fluid, was assessed by measuring the internalization of fluorescently labeled dextran. Surprisingly, dynamin TKO cells did not show a defect in fluid-phase endocytosis, indicating that this process is largely independent of dynamin.[6] However, treatment with this compound (80 µM) robustly inhibited dextran uptake in both WT and TKO cells.[6] This demonstrates a clear off-target effect of this compound on fluid-phase endocytosis, independent of its intended target, dynamin.
Peripheral Membrane Ruffling
Peripheral membrane ruffling is an actin-driven process involved in cell motility and macropinocytosis. Similar to fluid-phase endocytosis, membrane ruffling was not impaired in dynamin TKO cells.[2] Yet, treatment with this compound (80 µM) led to a rapid cessation of membrane ruffling in both WT and TKO cells.[2] This finding provides further evidence for dynamin-independent, off-target effects of this compound on the actin cytoskeleton and related cellular processes.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative experiments.
Table 1: Effect on Fluid-Phase Endocytosis (Dextran Uptake)
| Condition | Dextran Uptake (Normalized to WT Control) |
| Wild-Type (WT) - Control | 1.0 |
| Dynamin TKO - Control | ~1.2 |
| Wild-Type (WT) + 80 µM this compound | ~0.2 |
| Dynamin TKO + 80 µM this compound | ~0.2 |
Data estimated from Park et al., J Cell Sci, 2013.[6]
Table 2: Summary of On-Target vs. Off-Target Effects
| Cellular Process | Dynamin TKO Phenotype | Effect of 80 µM this compound in WT Cells | Effect of 80 µM this compound in TKO Cells | Conclusion |
| Clathrin-Mediated Endocytosis | Inhibited | Inhibited | N/A (already inhibited) | On-Target |
| Fluid-Phase Endocytosis | Unaffected | Inhibited | Inhibited | Off-Target |
| Peripheral Membrane Ruffling | Unaffected | Inhibited | Inhibited | Off-Target |
Experimental Protocols
Generation of Dynamin Triple Knockout (TKO) Mouse Embryonic Fibroblasts
Fibroblasts harboring floxed alleles for all three dynamin genes (Dnm1, Dnm2, and Dnm3) and expressing a tamoxifen-inducible Cre-ER recombinase were generated. To induce the triple knockout, cells were treated with 3 µM 4-hydroxytamoxifen for 48 hours. The depletion of dynamin proteins was confirmed by immunoblotting 5-6 days after the start of the treatment. Experiments were typically performed between 7 and 9 days post-treatment. Control cells were treated with the vehicle (ethanol).
This compound Treatment
A stock solution of this compound is prepared in DMSO. For cell-based assays, cells were incubated with a final concentration of 80 µM this compound in their culture medium for the duration specified in the individual assay protocols. Control cells were treated with an equivalent concentration of DMSO.
Transferrin Uptake Assay (for Clathrin-Mediated Endocytosis)
-
Cells are grown on coverslips to sub-confluency.
-
The cells are serum-starved for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[7][8]
-
Alexa Fluor-conjugated transferrin (e.g., 10 µg/mL) is added to the cells, and they are incubated at 37°C for 1-15 minutes to allow for internalization.[7][9][10]
-
To stop uptake, the cells are placed on ice and washed with ice-cold PBS.
-
Surface-bound transferrin can be removed by a brief acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice.
-
Cells are then fixed with 4% paraformaldehyde.
-
The coverslips are mounted on slides, and the internalized transferrin is visualized and quantified using fluorescence microscopy.
Fluorescent Dextran Uptake Assay (for Fluid-Phase Endocytosis)
-
Cells are seeded in a multi-well plate.[5]
-
The culture medium is replaced with a labeling medium containing a fluorescently labeled dextran (e.g., Alexa Fluor 488-dextran at 1 mg/mL).[5]
-
Cells are incubated at 37°C for a defined period (e.g., 30 minutes). A 0-minute incubation serves as a background control.[5]
-
The labeling medium is removed, and the cells are washed extensively with ice-cold PBS containing 0.1% BSA to remove non-internalized dextran.[5]
-
The cells are then lysed, and the fluorescence of the internalized dextran is measured using a plate reader. Alternatively, cells can be imaged by fluorescence microscopy for qualitative and quantitative analysis.
Live-Cell Imaging of Peripheral Membrane Ruffling
-
Cells are plated on glass-bottom dishes suitable for live-cell imaging.
-
To visualize the actin cytoskeleton, cells can be transfected with a plasmid encoding a fluorescently tagged actin-binding protein (e.g., LifeAct-GFP).
-
The cells are maintained in an imaging chamber on the microscope stage with controlled temperature (37°C) and CO2 (5%).
-
Baseline images of membrane ruffling are captured using time-lapse fluorescence microscopy.
-
This compound (80 µM) or vehicle is added to the imaging medium, and the effect on membrane ruffling is recorded over time.
-
The dynamics of membrane ruffles can be quantified by measuring changes in cell area or the intensity of the fluorescent actin marker at the cell periphery over time.[11]
Visualizations
Caption: Clathrin-mediated endocytosis pathway and points of inhibition.
Caption: Experimental workflow for comparing this compound and dynamin TKO.
Conclusion
The use of dynamin triple knockout cells has been instrumental in validating the specificity of this compound. The data clearly demonstrates that while this compound is an effective inhibitor of the dynamin-dependent process of clathrin-mediated endocytosis, it also exerts significant off-target effects on dynamin-independent pathways, namely fluid-phase endocytosis and peripheral membrane ruffling.[2][4][5][6] These findings underscore the importance of using genetic controls, such as dynamin knockdown or knockout, to corroborate data obtained with pharmacological inhibitors like this compound. Researchers should exercise caution and consider these dynamin-independent effects when interpreting results from experiments solely relying on this compound to inhibit dynamin function.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Labeling of Endocytic Vesicles Using Fluorescent Probes for Fluid-Phase Endocytosis [biocyclopedia.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 11. Quantification of ruffle area and dynamics in live or fixed lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Dynasore Alternatives: A Comparative Guide for Inhibiting Dynamin-Dependent Endocytosis
For Researchers, Scientists, and Drug Development Professionals
The small molecule Dynasore has been a widely utilized tool for studying dynamin-dependent endocytosis. However, its limitations, including moderate potency and potential off-target effects, have spurred the development of more specific and potent alternatives. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data, to aid researchers in selecting the most appropriate inhibitor for their studies.
Performance Comparison of Dynamin Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives, offering a clear comparison of their potency and cellular effects.
| Inhibitor | Target Domain | Dynamin I GTPase IC50 | Dynamin II GTPase IC50 | Receptor-Mediated Endocytosis (RME) IC50 | Synaptic Vesicle Endocytosis (SVE) IC50 | Cytotoxicity Notes |
| This compound | GTPase | ~15 µM[1][2] | - | ~80 µM | - | Shows broad-spectrum toxicity with prolonged exposure.[1] Can have off-target effects on actin polymerization and cholesterol homeostasis.[3][4] |
| Dyngo-4a | GTPase | 0.38 µM[5] | 2.3 µM[5] | 5.7 µM[1][2][5] | 26.8 µM[6] | Less cytotoxic than this compound.[1][2] Still exhibits some off-target effects on fluid-phase endocytosis and membrane ruffling. |
| MiTMAB | Pleckstrin Homology (PH) | 3.1 µM[] | 8.4 µM[] | 19.9 µM[] | 2.2 µM[] | Induces apoptosis in cancer cells.[8] |
| Dynole 34-2 | GTPase (Allosteric) | 1.3 µM[][9] | 14.2 µM[10] | 5 µM[][10] | 41.1 µM | Low cytotoxicity in normal fibroblast cell lines.[11] Induces apoptosis in cancer cells.[10] |
| Iminodyn-22 | GTPase (Allosteric) | 450 nM[12][13] | 390 nM | 10.7 µM[12][13] | 99.5 µM[12][13] | Non-cytotoxic at effective concentrations in some cancer cell lines.[14][15] |
Mechanism of Action and Inhibition Points
The process of dynamin-dependent endocytosis involves the formation of a clathrin-coated pit, recruitment of dynamin to the neck of the budding vesicle, and subsequent GTP-hydrolysis driven fission. The inhibitors discussed target different stages of this pathway.
Caption: Signaling pathway of dynamin-dependent endocytosis and inhibitor targets.
Experimental Protocols
Dynamin GTPase Activity Assay (Malachite Green Method)
This assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.
Caption: Experimental workflow for the dynamin GTPase activity assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a working solution of purified dynamin protein (e.g., 200 nM) in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2).[3]
-
Prepare a stock solution of GTP (e.g., 1 mM).[16]
-
Prepare serial dilutions of the inhibitor compounds and a vehicle control (e.g., DMSO).
-
Prepare the Malachite Green reagent according to standard protocols.[17]
-
-
Assay Procedure:
-
In a 96-well plate, add the dynamin solution to each well.
-
Add the inhibitor dilutions or vehicle control to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the GTPase reaction by adding the GTP solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the released inorganic phosphate.
-
After a brief incubation at room temperature to allow for color development (e.g., 15 minutes), measure the absorbance at a wavelength between 620-640 nm using a plate reader.[17]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Transferrin Uptake Assay (Fluorimetry/Microscopy)
This cell-based assay measures the inhibition of clathrin-mediated endocytosis by quantifying the uptake of fluorescently labeled transferrin.
Detailed Methodology:
-
Cell Culture and Preparation:
-
Inhibitor Treatment:
-
Pre-incubate the starved cells with various concentrations of the dynamin inhibitor or vehicle control in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.[1]
-
-
Transferrin Uptake:
-
Stopping Uptake and Removing Surface-Bound Transferrin:
-
Stop the uptake by placing the plate on ice and washing the cells with ice-cold PBS.
-
To remove non-internalized, surface-bound transferrin, wash the cells with an acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0) for a brief period on ice.[20]
-
-
Fixation and Imaging/Quantification:
-
For Microscopy: Mount the coverslips on slides and visualize the internalized transferrin using a fluorescence microscope.
-
For Fluorimetry (Plate Reader): Measure the fluorescence intensity in each well.
-
For Flow Cytometry: Resuspend the cells and analyze the fluorescence of individual cells.[20]
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well.
-
Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The development of this compound alternatives has provided researchers with a toolkit of more potent and, in some cases, more specific inhibitors of dynamin-dependent endocytosis. Dyngo-4a offers improved potency and reduced cytotoxicity over this compound, making it a suitable replacement in many applications. For studies requiring inhibition of the dynamin-lipid interaction, MiTMAB is a valuable tool. The Dynole and Iminodyn series, particularly Dynole 34-2 and Iminodyn-22, represent highly potent inhibitors with distinct mechanisms of action. However, as with any small molecule inhibitor, it is crucial to consider potential off-target effects and validate findings using multiple approaches, such as structurally distinct inhibitors or genetic knockdown/knockout models. This comparative guide serves as a starting point for the rational selection of the most appropriate dynamin inhibitor for your specific research needs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malachite green GTPase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
- 6. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of dynamin mediated endocytosis by the dynoles--synthesis and functional activity of a family of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metastasis Suppressors NME1 and NME2 Promote Dynamin 2 Oligomerization and Regulate Tumor Cell Endocytosis, Motility and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. GTPase activity and liposome‐binding assays [bio-protocol.org]
- 17. eubopen.org [eubopen.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 20. flowcytometry-embl.de [flowcytometry-embl.de]
- 21. protocols.io [protocols.io]
The Gold Standard Control: Why siRNA-Mediated Dynamin Depletion is an Indispensable Control for Dynasore Studies
For researchers, scientists, and drug development professionals investigating cellular processes involving dynamin, the choice of appropriate controls is paramount to ensure the validity and specificity of their findings. While the small molecule inhibitor Dynasore offers a convenient and rapid method to block dynamin-dependent endocytosis, its potential for off-target effects necessitates a more specific and reliable control. This guide provides a detailed comparison of siRNA-mediated dynamin depletion and this compound treatment, highlighting the critical role of siRNA as a definitive control to validate the on-target effects of this compound.
This comparison guide furnishes experimental data, detailed protocols, and visual workflows to empower researchers to design robust experiments and interpret their results with confidence.
Performance Comparison: siRNA Depletion vs. This compound Inhibition
The following table summarizes quantitative data from studies comparing the effects of siRNA-mediated dynamin depletion and this compound treatment on endocytosis. These data underscore the importance of using siRNA to confirm that the observed effects of this compound are indeed due to the inhibition of dynamin.
| Parameter | siRNA-mediated Dynamin Depletion | This compound Treatment | Key Findings & Citations |
| Specificity | High; targets dynamin mRNA for degradation, leading to specific protein depletion. | Lower; known to have off-target effects on the actin cytoskeleton, lipid rafts, and other cellular components. | siRNA is considered the gold standard for validating the specificity of this compound's effects.[1][2][3][4] |
| Mechanism of Action | Post-transcriptional gene silencing. | Non-competitive inhibitor of dynamin's GTPase activity. | siRNA prevents the synthesis of new dynamin protein, while this compound inhibits the function of existing protein.[2][5] |
| Time Course of Inhibition | Slower onset (typically 24-72 hours) to achieve significant protein knockdown. | Rapid onset (within minutes) and reversible upon washout. | The differing kinetics can be leveraged for experimental design. |
| Reversibility | Not easily reversible, requires re-expression of the dynamin protein. | Reversible, allowing for studies on the recovery of dynamin function. | |
| Inhibition of LDL Uptake | Down-expression of dynamin 2 via siRNA leads to a significant reduction in LDL uptake.[6] | 80 µM this compound treatment results in a strong inhibition of LDL uptake, reducing it to less than 10% of the level in untreated cells.[6] | Both methods effectively inhibit LDL uptake, a process dependent on clathrin-mediated endocytosis. |
| Inhibition of Transferrin Uptake | Dynamin 2 siRNA significantly reduces transferrin uptake. | This compound inhibits transferrin uptake with an IC50 of approximately 15 µM.[7] The Dyngo compounds, derivatives of this compound, show even higher potency.[8] | Both approaches effectively block transferrin uptake, a classic marker for clathrin-mediated endocytosis. |
| Off-Target Effects | Minimal, if designed and validated properly to avoid off-target mRNA degradation. | Can disrupt lipid raft organization and actin cytoskeleton independently of dynamin.[1][2][4] Studies in dynamin triple knockout cells have shown that this compound can still inhibit fluid-phase endocytosis and membrane ruffling, confirming dynamin-independent effects.[9][10] | siRNA serves as a crucial control to distinguish between on-target dynamin inhibition and off-target effects of this compound.[1][2][3][4] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for siRNA-mediated dynamin depletion and this compound treatment for studying endocytosis.
Protocol 1: siRNA-Mediated Depletion of Dynamin
This protocol outlines the steps for transfecting cells with siRNA targeting dynamin and validating the knockdown.
Materials:
-
Cells of interest
-
siRNA targeting dynamin (and a non-targeting control siRNA)
-
siRNA transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against dynamin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute the dynamin-targeting siRNA (e.g., 100 pmol) in Opti-MEM I to a final volume of 100 µL.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM I according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add serum-free medium to each well.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation, add complete growth medium to each well.
-
-
Incubation and Knockdown:
-
Incubate the cells for 48-72 hours to allow for dynamin protein depletion.
-
-
Validation of Knockdown by Western Blot:
-
After the incubation period, wash the cells with ice-cold PBS and lyse the cells in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from control and siRNA-treated cells by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for dynamin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. A significant reduction in the dynamin band intensity in the siRNA-treated sample compared to the control confirms successful knockdown.
-
Protocol 2: this compound Treatment for Inhibition of Endocytosis
This protocol describes the use of this compound to acutely inhibit dynamin-dependent endocytosis, using a transferrin uptake assay as an example.
Materials:
-
Cells of interest grown on coverslips in a 24-well plate
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips in a 24-well plate until they reach the desired confluency.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.
-
This compound Pre-treatment:
-
Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 80 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Aspirate the starvation medium and add the this compound-containing medium or vehicle control medium to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Transferrin Uptake:
-
Add fluorescently labeled transferrin to the wells to a final concentration of approximately 25 µg/mL.
-
Incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
-
Washing and Fixation:
-
To remove surface-bound transferrin, quickly wash the cells with ice-cold acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1-2 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope. A significant reduction in intracellular fluorescent transferrin signal in the this compound-treated cells compared to the vehicle control indicates inhibition of endocytosis.
-
Visualizing the Concepts
Diagrams can aid in understanding the complex cellular processes and experimental designs discussed.
Caption: Clathrin-mediated endocytosis pathway highlighting the critical role of dynamin in vesicle fission.
Caption: Logical workflow for comparing this compound treatment with siRNA-mediated dynamin depletion as a control.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound - not just a dynamin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dynamin Chemical Inhibitor this compound Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Choosing Between Dynasore and Genetic Methods for Dynamin Inhibition
For researchers in cellular biology, neuroscience, and drug development, understanding the intricacies of dynamin-dependent processes is paramount. Dynamin, a large GTPase, is a crucial mediator of membrane fission, most notably in clathrin-mediated endocytosis. Inhibiting its function is a key strategy to dissect its roles in cellular trafficking, signaling, and viral entry. This guide provides an objective comparison between the small-molecule inhibitor, Dynasore, and genetic methods (e.g., siRNA, shRNA, CRISPR) for dynamin inhibition, supported by experimental data and protocols to aid in experimental design.
Mechanism of Action: A Tale of Two Approaches
This compound is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin 1 and dynamin 2.[1][2] It also demonstrates inhibitory effects on the mitochondrial dynamin, Drp1.[1][2] Its mechanism involves rapidly blocking the formation of coated vesicles, leading to an accumulation of endocytic pit intermediates.[1]
Genetic Methods , such as RNA interference (siRNA, shRNA) and CRISPR/Cas9, function at the nucleic acid level.
Key Advantages of this compound: Speed and Control
Small-molecule inhibitors like this compound offer distinct advantages over genetic approaches, particularly for studying dynamic cellular processes.[7][8]
-
Rapid Onset of Action: this compound's inhibitory effects are observed within seconds to minutes of application.[2][9] This allows for the acute perturbation of dynamin function, which is critical for studying rapid events like synaptic vesicle endocytosis.[10] In contrast, genetic methods require hours to days to achieve significant protein depletion, as pre-existing protein pools must be degraded.[3]
-
Reversibility: The inhibition by this compound is reversible upon washout of the compound, with cellular functions often restored within approximately 20 minutes.[9][11] This feature is invaluable for experiments requiring temporal control, allowing researchers to study the recovery of dynamin-dependent pathways. Genetic methods are generally not reversible, with knockouts being permanent.[4]
-
Dose-Dependent Inhibition: The extent of dynamin inhibition can be modulated by varying the concentration of this compound, allowing for the study of dose-response relationships.
The Caveat: Off-Target Effects
A significant consideration when using this compound is the potential for off-target effects. While genetic methods also have potential off-target concerns, studies have revealed several dynamin-independent effects of this compound.[11][12]
Experiments using dynamin 1, 2, and 3 triple knockout (TKO) cells have been particularly revealing. In these cells, which lack the intended target, this compound was still found to inhibit processes like fluid-phase endocytosis and peripheral membrane ruffling, confirming these as off-target effects.[13][14] Other reported dynamin-independent effects include:
These findings underscore the importance of validating results obtained with this compound using complementary methods, such as genetic approaches, to ensure that the observed phenotype is specifically due to dynamin inhibition.[11][12]
Data Presentation: A Comparative Overview
The following tables summarize the key features and quantitative data for this compound and genetic methods.
Table 1: Comparison of Key Features for Dynamin Inhibition
| Feature | This compound | Genetic Methods (siRNA/shRNA/CRISPR) |
| Method of Inhibition | Non-competitive inhibition of GTPase activity[2] | mRNA degradation (siRNA/shRNA) or gene knockout (CRISPR)[4][6] |
| Onset of Action | Rapid (seconds to minutes)[2][9] | Slow (hours to days)[3] |
| Reversibility | Reversible upon washout[2][9][11] | Generally irreversible (especially CRISPR knockout)[4] |
| Temporal Control | High | Low |
| Specificity | Potential for known off-target effects[11][13][14] | Generally higher, but off-targets can occur (especially with RNAi)[3] |
| Ease of Use | High (addition to media) | Moderate to Complex (transfection/transduction required)[5] |
| Typical Application | Acute studies of rapid cellular processes | Long-term studies, validation of inhibitor effects |
Table 2: Quantitative Data for this compound Inhibition
| Parameter | Value | Assay Condition |
| IC₅₀ (GTPase Activity) | ~15 µM | In vitro, cell-free assay[1][17] |
| IC₅₀ (Transferrin Uptake) | ~15 µM | HeLa cells[1][2] |
| IC₅₀ (Synaptic Vesicle Endocytosis) | 184 µM | Rat brain synaptosomes[7] |
| Effective Concentration (Cell Culture) | 30 - 100 µM | Varies by cell type and process[1][18] |
Experimental Protocols
Protocol 1: Measuring Inhibition of Transferrin Uptake by this compound
This protocol describes a common assay to functionally assess the inhibition of clathrin-mediated, dynamin-dependent endocytosis.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (or appropriate culture medium)
-
Fetal Bovine Serum (FBS)
-
This compound (e.g., 50 mM stock in DMSO)
-
DMSO (vehicle control)
-
Fluorescently-labeled Transferrin (e.g., Alexa Fluor 568-Transferrin)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate to achieve 50-70% confluency on the day of the experiment.
-
Serum Starvation (Optional but recommended): Before the assay, starve cells in serum-free DMEM for 30-60 minutes to increase the surface expression of transferrin receptors.
-
This compound Pre-incubation: Prepare working solutions of this compound in DMEM. A typical final concentration is 80 µM. For the vehicle control, prepare DMEM with the same final concentration of DMSO (e.g., 0.2%).[2]
-
Aspirate the medium from the cells and replace it with the this compound or vehicle control medium. Incubate for 30 minutes at 37°C.[2]
-
Transferrin Uptake: Add fluorescently-labeled transferrin to each well at a final concentration of ~25 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.
-
Stopping Uptake & Washing: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin.
-
Acid Wash (Optional): To remove any surface-bound transferrin, briefly wash the cells with a pre-chilled acid strip buffer (e.g., 0.2 M Glycine, 0.5 M NaCl, pH 2.5) for 1 minute on ice, followed by two washes with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of transferrin per cell. A significant reduction in fluorescence in this compound-treated cells compared to the vehicle control indicates inhibition of dynamin-dependent endocytosis.
Protocol 2: siRNA-Mediated Knockdown of Dynamin 2
This protocol provides a general workflow for reducing dynamin expression using siRNA.
Materials:
-
HeLa cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Dynamin 2-targeting siRNA and a non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
PBS
-
Lysis buffer for protein extraction
-
Antibodies for Western Blot: anti-Dynamin 2 and anti-loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA (either targeting or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent into 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in their culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C for 48-72 hours. The optimal time will depend on the rate of protein turnover in the chosen cell line.
-
Validation of Knockdown (Western Blot):
-
After the incubation period, wash the cells with PBS and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blotting using primary antibodies against Dynamin 2 and a loading control.
-
Quantify the band intensities to determine the percentage of protein knockdown compared to the non-targeting control.
-
-
Functional Assay: Once knockdown is confirmed, perform the desired functional experiment (e.g., a transferrin uptake assay as described in Protocol 1) on a parallel set of transfected cells to assess the phenotypic consequences of dynamin depletion.
Visualizing Pathways and Workflows
Clathrin-Mediated Endocytosis Pathway
Caption: Dynamin's role in clathrin-mediated endocytosis and its inhibition by this compound.
Comparative Experimental Workflow
Caption: Workflow comparing pharmacological (this compound) vs. genetic (siRNA) inhibition.
Logical Comparison of Inhibition Methods
Caption: A summary of the advantages and disadvantages of this compound vs. genetic methods.
Conclusion and Recommendations
The choice between this compound and genetic methods for inhibiting dynamin is not a matter of one being universally superior, but rather which tool is appropriate for the specific biological question.
-
Choose this compound for:
-
Studying the acute effects of dynamin inhibition on rapid cellular processes like endocytosis, exocytosis, and signal transduction.
-
Experiments where temporal control and reversibility are necessary to observe the recovery of a system.
-
Use in cell types that are difficult to transfect.
-
-
Choose Genetic Methods for:
-
Determining the absolute requirement of dynamin for a cellular process, where a complete knockout (CRISPR) is desired.
-
Long-term studies where sustained inhibition is needed without the risk of cumulative drug toxicity.
-
Validating findings from small-molecule inhibitors to rule out off-target effects.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 6. synthego.com [synthego.com]
- 7. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Different dynamin blockers interfere with distinct phases of synaptic endocytosis during stimulation in motoneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - not just a dynamin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
How do Dynasore's off-target effects compare to other dynamin inhibitors?
A Comparative Guide to the Off-Target Effects of Dynasore and Other Dynamin Inhibitors
For researchers in cell biology and drug development, dynamin inhibitors are invaluable tools for dissecting the roles of dynamin-dependent trafficking pathways. However, the utility of these small molecules can be compromised by off-target effects, leading to misinterpretation of experimental results. This guide provides a detailed comparison of the off-target effects of this compound, a widely used dynamin inhibitor, with other commonly used alternatives such as Dyngo-4a and Dynole.
Overview of Dynamin and its Inhibitors
Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis. Its inhibition allows for the study of cellular processes dependent on clathrin-mediated endocytosis and other forms of vesicle trafficking. Small molecule inhibitors of dynamin, while effective, are known to exhibit off-target activities that can complicate data interpretation. Understanding these off-target effects is crucial for the rigorous design and analysis of experiments.
Comparison of Off-Target Effects
The following table summarizes the known off-target effects of this compound compared to other dynamin inhibitors. The data is compiled from multiple studies, with a focus on effects that have been demonstrated to be independent of dynamin activity, often through the use of dynamin triple knockout (TKO) cells.
| Inhibitor | Affected Process/Pathway | Observed Off-Target Effect | Dynamin-Independent | Supporting Evidence |
| This compound | Fluid-phase endocytosis | Inhibition of dextran uptake | Yes | Inhibition observed in dynamin TKO cells[1][2] |
| Membrane ruffling | Inhibition of peripheral membrane ruffling | Yes | Inhibition observed in dynamin TKO cells[1] | |
| Cell spreading and lamellipodia formation | Inhibition of cell spreading and suppression of lamellipodia | Yes | Effects observed in dynamin TKO cells[1] | |
| VEGFR2 Signaling | No effect on VEGF-induced phosphorylation of VEGFR2 | N/A | [3][4] | |
| Akt Signaling | Strong inhibition of VEGF-induced Akt phosphorylation | Yes | Effect is independent of endocytosis inhibition[3][4] | |
| ERK1/2 Signaling | Strong inhibition of VEGF-mediated phosphorylation of ERK1/2 | Yes | Effect is independent of endocytosis inhibition[3] | |
| Plasma Membrane Cholesterol | Reduces labile cholesterol and disrupts lipid raft organization | Yes | Effects not replicated by dynamin RNAi[5][6] | |
| Dyngo-4a | Fluid-phase endocytosis | Inhibition of dextran uptake | Yes | Inhibition observed in dynamin TKO cells[1][2] |
| Membrane ruffling | Inhibition of peripheral membrane ruffling | Yes | Inhibition observed in dynamin TKO cells[1] | |
| VEGFR2 Signaling | Strong inhibition of VEGF-induced phosphorylation of VEGFR2 | Yes | Effect is independent of endocytosis inhibition[3][4] | |
| Akt Signaling | No effect on VEGF-induced Akt phosphorylation | N/A | [3][4] | |
| Dynole | VEGFR2 Signaling | Strong inhibition of VEGF-induced phosphorylation of VEGFR2 | Yes | Effect is independent of endocytosis inhibition[4] |
| Akt Signaling | Strong inhibition of VEGF-induced Akt phosphorylation | Yes | Effect is independent of endocytosis inhibition[4] |
Signaling Pathway Visualization: VEGFR2 Signaling
The differential off-target effects of dynamin inhibitors are clearly illustrated in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. The following diagram, generated using Graphviz, depicts the points of interference for this compound, Dyngo-4a, and Dynole on this pathway, based on experimental evidence.
Caption: Off-target effects of dynamin inhibitors on VEGFR2 signaling.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Fluid-Phase Endocytosis Assay
This assay quantifies the uptake of a fluorescent fluid-phase marker, such as dextran, into cells.
-
Cell Culture: Plate cells (e.g., wild-type and dynamin TKO fibroblasts) on glass coverslips and grow to the desired confluency.
-
Inhibitor Treatment: Pre-incubate the cells with the dynamin inhibitor (e.g., 80 µM this compound or 30 µM Dyngo-4a) or vehicle control (DMSO) in serum-free media for 30 minutes at 37°C.
-
Dextran Uptake: Add a fluorescently labeled dextran (e.g., Alexa Fluor 488-dextran) to the media at a final concentration of 1 mg/mL and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Washing: Place the coverslips on ice and wash three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular dextran.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging and Quantification: Mount the coverslips on slides and acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Membrane Ruffling Analysis
This experiment visualizes and quantifies the dynamic actin-rich protrusions at the cell periphery.
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes. For visualization of F-actin, cells can be transfected with a plasmid encoding a fluorescently tagged actin-binding protein (e.g., Lifeact-GFP).
-
Inhibitor Treatment: During live-cell imaging, acquire baseline images of membrane ruffling. Then, add the dynamin inhibitor (e.g., 80 µM this compound or 30 µM Dyngo-4a) to the imaging medium.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a spinning-disk confocal microscope at 37°C with 5% CO2.
-
Quantification: Analyze the time-lapse images to quantify changes in membrane ruffling activity. This can be done by measuring the protrusive and retractive activity of the cell edge over time using kymograph analysis or specialized software.
VEGFR2 Phosphorylation Assay
This biochemical assay measures the phosphorylation status of VEGFR2 upon VEGF stimulation in the presence of inhibitors.
-
Cell Culture and Starvation: Grow endothelial cells (e.g., HUVECs) to near confluency. Serum-starve the cells for 2-4 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with the dynamin inhibitor (e.g., 100 µM this compound, 30 µM Dyngo-4a, or 20 µM Dynole) or vehicle control for 30 minutes at 37°C.
-
VEGF Stimulation: Stimulate the cells with recombinant VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately place the cells on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Quantification: Densitometrically quantify the band intensities using image analysis software.
Conclusion and Recommendations
The evidence clearly indicates that this compound and other dynamin inhibitors possess significant off-target effects that are independent of their action on dynamin. These off-target activities can confound the interpretation of experimental data, particularly in studies of signal transduction and cytoskeletal dynamics.
For researchers using these inhibitors, the following best practices are recommended:
-
Use Multiple Inhibitors: Whenever possible, use multiple dynamin inhibitors with different chemical structures to confirm that the observed phenotype is not due to a compound-specific off-target effect.
-
Employ Genetic Controls: The most rigorous approach is to validate findings from chemical inhibitors with genetic approaches, such as siRNA-mediated knockdown of dynamin isoforms or the use of cells from dynamin knockout animals.
-
Perform Control Experiments: Carefully design control experiments to rule out known off-target effects. For example, when studying a signaling pathway, assess the effect of the inhibitor on upstream and downstream components independently of endocytosis.
-
Consult the Literature: Stay informed about the latest research on the specificity and off-target effects of the inhibitors being used.
References
- 1. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dynasore's On-Target Effects: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, understanding the precise on-target effects of a chemical probe is paramount. Dynasore, a widely used inhibitor of the GTPase dynamin, is a critical tool for studying endocytosis and other cellular processes. However, like any small molecule inhibitor, its utility is contingent on its specificity. This guide provides a comparative analysis of biochemical assays used to validate the on-target effects of this compound, alongside a performance comparison with alternative dynamin inhibitors, supported by experimental data.
On-Target Efficacy: Dynamin GTPase Activity
Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis. This compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1][2] Therefore, a primary method for validating its on-target effect is to directly measure the inhibition of this enzymatic activity in vitro.
Biochemical Assay: Dynamin GTPase Activity Assay
This assay quantifies the rate of GTP hydrolysis by purified dynamin in the presence and absence of inhibitors. The release of inorganic phosphate (Pi) or the depletion of GTP is measured over time. Common methods include colorimetric assays (e.g., Malachite Green assay) that detect Pi, or chromatography-based methods (e.g., HPLC) to separate and quantify GTP and GDP.[3][4]
Experimental Protocol: Colorimetric GTPase Activity Assay
-
Reagents:
-
Purified dynamin protein (e.g., recombinant human dynamin-1 or -2)
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Inhibitor stock solutions (this compound and alternatives) dissolved in DMSO
-
Malachite Green reagent for phosphate detection
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified dynamin protein.
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cellular Validation: Clathrin-Mediated Endocytosis
The primary cellular function of dynamin is to facilitate clathrin-mediated endocytosis (CME). Therefore, a key validation of this compound's on-target effect is to assess its ability to inhibit this process in living cells. A widely accepted method for this is the transferrin uptake assay.
Biochemical Assay: Transferrin Uptake Assay
This assay measures the internalization of fluorescently labeled transferrin, a protein that is constitutively endocytosed via the clathrin-dependent pathway. Inhibition of transferrin uptake is indicative of dynamin inhibition.
Experimental Protocol: Fluorescent Transferrin Uptake Assay
-
Reagents:
-
Cultured cells (e.g., HeLa, U2OS)
-
Serum-free cell culture medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
Inhibitor stock solutions (this compound and alternatives) dissolved in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
-
Procedure:
-
Seed cells on coverslips or in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the inhibitor or vehicle in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for internalization.
-
To stop endocytosis, place the cells on ice and wash with ice-cold PBS to remove non-internalized transferrin.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain the nuclei with DAPI.
-
Mount the coverslips on slides and visualize using fluorescence microscopy.
-
Quantify the intracellular fluorescence intensity per cell to determine the extent of transferrin uptake inhibition and calculate the IC50 value.
-
Comparative Analysis of Dynamin Inhibitors
While this compound is a valuable tool, several alternative dynamin inhibitors have been developed with potentially improved potency, specificity, and reduced off-target effects. A direct comparison of their performance in the aforementioned biochemical assays is crucial for selecting the appropriate tool for a given research question.
| Inhibitor | Target Domain | Mechanism of Action | GTPase Assay IC50 (Dynamin I) | CME (Transferrin Uptake) IC50 | Key Off-Target Effects/Notes |
| This compound | GTPase | Non-competitive inhibitor of GTPase activity | ~15 µM[5] | ~25-80 µM | Can inhibit fluid-phase endocytosis and affect membrane ruffling independently of dynamin.[6] May also impact cholesterol homeostasis.[7] |
| Dyngo-4a | GTPase | Non-competitive inhibitor of GTPase activity | ~0.38 µM[8] | ~5.7 µM[5] | More potent than this compound. Also shows some dynamin-independent inhibition of fluid-phase endocytosis.[6] |
| Dynole 34-2 | GTPase (Allosteric Site) | Allosteric inhibitor of GTPase activity | ~1.3 µM[4] | ~10 µM[9] | Potent inhibitor with a different binding site than this compound. |
| Iminodyn-22 | GTPase (Allosteric Site) | Uncompetitive inhibitor with respect to GTP | ~0.45 µM[10] | ~10.7 µM[10] | Nanomolar potency in vitro. |
| MiTMAB | Pleckstrin Homology (PH) | Competes with phospholipid binding | ~2.26 µM | ~5-10 µM | Targets the membrane-binding domain of dynamin. |
| OcTMAB | Pleckstrin Homology (PH) | Competes with phospholipid binding | ~0.92 µM[11] | Not widely reported | More potent analogue of MiTMAB. |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., dynamin isoform, lipid composition, cell type). The values presented here are representative examples from the literature.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further understand the consequences of dynamin inhibition, it is helpful to visualize the affected signaling pathways and the experimental workflows used for validation.
Caption: Dynamin's role in clathrin-mediated endocytosis and signaling.
Caption: Workflow for validating this compound's on-target effects.
Conclusion and Recommendations
Validating the on-target effects of this compound is a critical step in ensuring the reliability of experimental results. A multi-faceted approach combining in vitro biochemical assays, such as the dynamin GTPase activity assay, with cell-based functional assays, like the transferrin uptake assay, provides a robust validation strategy.
For researchers seeking alternatives, compounds like Dyngo-4a and Dynole 34-2 offer increased potency over this compound. However, it is crucial to consider their potential off-target effects as well. For studies requiring the targeting of a different dynamin domain, MiTMAB and its analogues provide a valuable alternative.
Ultimately, the choice of inhibitor should be guided by the specific research question, the experimental system, and a thorough understanding of the compound's biochemical and cellular profile. The data and protocols presented in this guide aim to equip researchers with the necessary information to make informed decisions and to rigorously validate the on-target effects of their chosen dynamin inhibitor.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Iminochromene inhibitors of dynamins I and II GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
A Researcher's Guide to Designing Control Experiments for Dynasore Treatment
Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin 1 and 2, key proteins in clathrin-mediated endocytosis.[1][2] It also inhibits the mitochondrial dynamin-related protein 1 (Drp1), which is involved in mitochondrial fission.[3][4] While a valuable tool, it is crucial to recognize that this compound exhibits several off-target effects, including the disruption of cellular cholesterol homeostasis, alteration of the actin cytoskeleton, and disorganization of lipid rafts.[5][6][7] This guide will detail the necessary controls to differentiate the on-target, dynamin-dependent effects from these off-target phenomena.
Key Control Strategies for this compound Experiments
To rigorously assess the effects of this compound, a multi-faceted approach to controls is essential. This includes positive and negative controls to validate the experimental system and differentiate between on-target and off-target effects.
-
Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO). This control accounts for any effects the solvent itself may have on the cells.[1]
-
Positive Control (On-Target Effect): To confirm that the observed phenotype is due to the inhibition of dynamin, a genetic approach is the gold standard. Expression of a dominant-negative mutant of dynamin, such as dynamin-1 K44A, mimics the GTPase-deficient state induced by this compound and should replicate the on-target effects.[8][9]
-
Negative Control (Off-Target Effect): To identify off-target effects, the ideal negative control is the use of cells in which dynamin has been knocked out (e.g., dynamin triple knockout cells) or knocked down (e.g., using siRNA).[5][8] In these cells, a true on-target effect of this compound should be absent, and any observed phenotype can be attributed to off-target mechanisms.
-
Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control to rule out non-specific chemical effects.
Comparative Performance of this compound and Alternatives
The selection of an appropriate dynamin inhibitor should be informed by its potency and potential for off-target effects. The following table summarizes a comparison between this compound and its more potent analog, Dyngo-4a.
| Inhibitor | Target | IC50 (in vitro, Dynamin I GTPase activity) | IC50 (Cell-based, Transferrin Uptake) | Notable Off-Target Effects | Reference |
| This compound | Dynamin 1, 2, Drp1 | ~15 µM | ~35 µM (U2OS cells) | Affects cholesterol homeostasis, actin cytoskeleton, lipid rafts. Can induce mitochondrial fragmentation at higher concentrations. | [1][3][5][6] |
| Dyngo-4a | Dynamin 1, 2 | ~0.38 µM | ~5.7 µM (U2OS cells) | Reduced off-target effects on mitochondrial morphology at effective concentrations compared to this compound. | [3][11] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
On-Target Effect: Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay measures the uptake of fluorescently labeled transferrin, a classic cargo of clathrin-mediated endocytosis.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass coverslips to 60-70% confluency.[12]
-
Serum Starvation: Incubate cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.[12]
-
Inhibitor Treatment: Pre-incubate cells with this compound (e.g., 80 µM for maximal inhibition) or the vehicle control (e.g., 0.2% DMSO) in serum-free medium for 30 minutes at 37°C.[1] It is crucial to use serum-free media as serum proteins can bind to and inactivate this compound.[1]
-
Transferrin Pulse: Add fluorescently labeled transferrin (e.g., Alexa Fluor 568-transferrin) to the medium and incubate for 5-15 minutes at 37°C to allow for internalization.[1]
-
Surface Stripping: To remove transferrin that is bound to the cell surface but not internalized, wash the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2 minutes.[1]
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips, and visualize the internalized transferrin using fluorescence microscopy.
-
Quantification: Measure the mean fluorescence intensity per cell for at least 50-100 cells per condition. The percentage of inhibition is calculated relative to the vehicle-treated control.
Off-Target Effect: Assessment of Cellular Cholesterol Distribution
This protocol uses filipin, a fluorescent stain that binds to free cholesterol, to visualize changes in cholesterol distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 80 µM) or vehicle control for the desired duration (e.g., 6 hours).[8]
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Filipin Staining: Incubate the fixed cells with filipin solution (e.g., 50 µg/mL in PBS) for 30-60 minutes at room temperature, protected from light.
-
Imaging: Wash the cells and immediately image using a fluorescence microscope with a UV filter.
-
Analysis: Observe for changes in the pattern and intensity of filipin staining, particularly accumulation in endolysosomal compartments.[8]
Off-Target Effect: Analysis of Actin Cytoskeleton Integrity
This protocol uses fluorescently labeled phalloidin to stain F-actin and visualize the actin cytoskeleton.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 80 µM) or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100 in PBS.
-
Phalloidin Staining: Incubate the cells with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature.
-
Imaging: Wash the cells, mount the coverslips, and visualize the actin filaments using fluorescence microscopy.
-
Analysis: Examine for changes in the organization of actin filaments, such as destabilization or altered distribution at the cell periphery.[13]
Off-Target Effect: Evaluation of Mitochondrial Morphology
This protocol uses a mitochondria-specific fluorescent dye to assess changes in mitochondrial structure.
Protocol:
-
Cell Staining: Incubate live cells with a mitochondrial dye such as MitoTracker Green FM for 15-30 minutes at 37°C.[3]
-
Inhibitor Treatment: Treat the stained cells with this compound (e.g., 80 µM) or vehicle control and acquire time-lapse images using a confocal microscope.
-
Analysis: Observe changes in mitochondrial morphology over time. This compound's inhibition of Drp1 can lead to elongated mitochondria, while off-target effects at higher concentrations or prolonged exposure might cause fragmentation.[3][14]
Visualizing Experimental Design and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Dynamin-mediated endocytosis pathway and the point of this compound inhibition.
Caption: General workflow for a well-controlled this compound experiment.
Caption: Logical relationship of controls to discern on- and off-target effects.
References
- 1. USE OF this compound, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building a Better this compound: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput assay to identify robust inhibitors of dynamin GTPase activity | bioRxiv [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. The Dynamin Chemical Inhibitor this compound Impairs Cholesterol Trafficking and Sterol-Sensitive Genes Transcription in Human HeLa Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]
- 11. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. The Dynamin 2 inhibitor this compound affects the actin filament distribution during mouse early embryo development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dynasore: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Dynasore, a cell-permeable dynamin inhibitor used in laboratory research. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety measures. Always consult the Safety Data Sheet (SDS) provided by your specific supplier, as hazard classifications may vary.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses or chemical safety goggles.[1]
-
Hand Protection: Use chemical-resistant gloves that are inspected before use.[1]
-
Body Protection: Wear an impervious lab coat or other protective clothing to prevent skin contact.[1]
Engineering Controls:
-
Work in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Do not inhale dust or aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Hazard Information Summary
This compound is classified with several hazards according to some suppliers. The following table summarizes the GHS classification from a representative Safety Data Sheet.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment | Long-term Hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects |
| Data sourced from MedChemExpress Safety Data Sheet.[1] |
Step-by-Step Disposal Protocol for this compound
Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.[1][2]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound. This includes unused product, solutions, contaminated lab supplies (e.g., pipette tips, tubes, gloves), and empty containers.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 2: Containment of Waste
-
Solid Waste: Collect dry this compound powder and contaminated solids in a designated, sealable, and chemically compatible waste container. Avoid generating dust during collection.
-
Liquid Waste: Collect solutions containing this compound in a sealable, clearly labeled, and appropriate hazardous waste container. If a spill occurs, absorb the solution with an inert material like diatomite or a universal binder before collecting it into the solid waste container.[1] Do not allow the product to enter drains or water courses.[1]
-
Contaminated Packaging: Before disposing of the original container, ensure it is completely empty.[2] Dispose of the container as hazardous waste.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Include any relevant hazard pictograms (e.g., harmful, environmental hazard) as indicated by the SDS.[1]
-
Note the date when waste was first added to the container.
Step 4: Storage
-
Store the sealed hazardous waste container in a cool, well-ventilated area designated for chemical waste storage.[1]
-
Keep the container away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[2]
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
Never dispose of this compound with household waste or down the drain.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
